molecular formula C18H20Cl2 B1679655 Perthane CAS No. 72-56-0

Perthane

Cat. No.: B1679655
CAS No.: 72-56-0
M. Wt: 307.3 g/mol
InChI Key: QFMDFTQOJHFVNR-UHFFFAOYSA-N
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Description

Crystals when pure. Technical grade a light yellow waxy solid. (NTP, 1992)
structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2,2-dichloro-1-(4-ethylphenyl)ethyl]-4-ethylbenzene
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InChI

InChI=1S/C18H20Cl2/c1-3-13-5-9-15(10-6-13)17(18(19)20)16-11-7-14(4-2)8-12-16/h5-12,17-18H,3-4H2,1-2H3
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InChI Key

QFMDFTQOJHFVNR-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)C(Cl)Cl
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Molecular Formula

C18H20Cl2
Record name P,P'-ETHYL DDD
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DSSTOX Substance ID

DTXSID4020589
Record name p,p'-Ethyl-DDD
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Molecular Weight

307.3 g/mol
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Physical Description

Crystals when pure. Technical grade a light yellow waxy solid. (NTP, 1992), Solid; [HSDB] Technical product is light yellow solid; [CAMEO]
Record name P,P'-ETHYL DDD
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Boiling Point

Decomposes (NTP, 1992), decomposes on distillation
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN ACETONE, KEROSENE, DIESEL FUEL, Readily soluble in common organic solvents, particularly chlorinated hydrocarbons and aromatics, In water, 0.1 mg/L @ 24 °C
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Vapor Pressure

0.00000399 [mmHg]
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Color/Form

CRYSTALS FROM ETHANOL, Crystalline solid

CAS No.

72-56-0
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Record name 1,1-DICHLORO-2,2-BIS(4-ETHYLPHENYL)ETHANE
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Melting Point

140 to 142 °F (pure) (NTP, 1992), 56 °C, A wax. Melting point is greater than or equal to 40 °C. /Technical product/
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Foundational & Exploratory

Perthane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Physicochemical Properties, Synthesis, Analysis, and Toxicological Profile of 1,1-Dichloro-2,2-bis(4-ethylphenyl)ethane

This technical guide provides a comprehensive overview of Perthane (CAS Number: 72-56-0), an organochlorine insecticide. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, methods of synthesis and analysis, and its toxicological effects, with a focus on its impact on the adrenal cortex.

Core Physicochemical Data

This compound, chemically known as 1,1-dichloro-2,2-bis(4-ethylphenyl)ethane, is a solid substance.[1][2] The technical-grade product often appears as a light yellow, waxy solid.[3] Key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 72-56-0[3][4]
Molecular Weight 307.26 g/mol
Molecular Formula C18H20Cl2
Exact Mass 306.0942 Da
Appearance Solid powder, Off-White
Solubility Soluble in DMSO

Synthesis and Manufacturing

The primary method for synthesizing this compound involves the condensation reaction of dichloroacetaldehyde with ethylbenzene. While detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be conceptualized based on similar reactions for related organochlorine compounds.

Conceptual Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification A Dichloroacetaldehyde C Condensing Agent (e.g., Sulfuric Acid) A->C B Ethylbenzene (excess) B->C D Crude this compound Mixture C->D Condensation E Purification (e.g., Recrystallization) D->E F Pure this compound E->F

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Methodologies

The detection and quantification of this compound in various matrices, such as biological and environmental samples, are crucial for toxicological and monitoring studies. The primary analytical technique employed is gas chromatography with electron capture detection (GC-ECD), a method well-suited for halogenated compounds like organochlorine pesticides.

Experimental Protocol: Analysis of this compound in Biological Samples

This protocol outlines a general procedure for the analysis of this compound in biological tissues.

1. Sample Preparation and Extraction:

  • Homogenization: Homogenize a known weight of the biological tissue sample with a suitable solvent, such as hexane or a mixture of hexane and acetone.

  • Extraction: Perform a liquid-liquid extraction. For fatty tissues, a cleanup step using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with Florisil or silica gel is necessary to remove lipids that can interfere with the analysis.

  • Concentration: Concentrate the extract to a small, known volume using a gentle stream of nitrogen.

2. Gas Chromatography-Electron Capture Detection (GC-ECD) Analysis:

  • Instrumentation: A gas chromatograph equipped with an electron capture detector.

  • Column: A capillary column suitable for organochlorine pesticide analysis (e.g., a non-polar or semi-polar column).

  • Carrier Gas: High-purity nitrogen or helium.

  • Injector and Detector Temperatures: Optimized for the analysis of semi-volatile compounds.

  • Temperature Program: An oven temperature program that allows for the separation of this compound from other potential contaminants.

  • Quantification: Quantify the amount of this compound in the sample by comparing the peak area in the sample chromatogram to a calibration curve generated from known concentrations of a this compound analytical standard.

Analytical Workflow Diagram

G A Biological Sample B Homogenization & Solvent Extraction A->B C Extract Cleanup (GPC/SPE) B->C D Concentration C->D E GC-ECD Analysis D->E F Data Analysis & Quantification E->F

Caption: General workflow for the analysis of this compound in biological samples.

Toxicological Profile and Mechanism of Action

This compound is classified as an organochlorine pesticide and is known to exhibit toxicity. One of the primary target organs is the adrenal gland. Exposure to this compound can lead to adrenocortical atrophy.

Effect on the Adrenal Cortex and Steroidogenesis

The adrenal cortex is responsible for the synthesis of steroid hormones (steroidogenesis), a process that is critical for various physiological functions. Chemicals that disrupt adrenal function can have significant health impacts. This compound, similar to other organochlorine compounds like DDT, is known to interfere with the endocrine system.

The precise molecular mechanism of this compound's toxicity on the adrenal cortex is not fully elucidated. However, it is hypothesized that this compound and its metabolites may disrupt the steroidogenic pathway. This disruption could occur at several points, including the expression of key steroidogenic enzymes or the function of the steroidogenic acute regulatory (StAR) protein, which is a critical gatekeeper for cholesterol transport into the mitochondria, the initial and rate-limiting step in steroidogenesis. The disruption of steroidogenesis can be mediated through various signaling pathways, including those involving protein kinase A (PKA) and protein kinase C (PKC).

Postulated Signaling Pathway of this compound-Induced Adrenal Toxicity

G cluster_input External Stimulus cluster_cellular Cellular Response cluster_output Physiological Outcome This compound This compound Exposure AdrenalCell Adrenal Cortical Cell This compound->AdrenalCell Signaling Disruption of Signaling Pathways (e.g., PKA, PKC) AdrenalCell->Signaling StAR Inhibition of StAR Protein Expression/Function Signaling->StAR Enzymes Altered Expression of Steroidogenic Enzymes Signaling->Enzymes Steroidogenesis Decreased Steroid Hormone Synthesis StAR->Steroidogenesis Enzymes->Steroidogenesis Atrophy Adrenocortical Atrophy Steroidogenesis->Atrophy

Caption: Postulated signaling pathway for this compound-induced adrenal toxicity.

References

Perthane: A Technical Overview of Synonyms, Alternative Names, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical Perthane, including its various synonyms and alternative names. The document delves into its toxicological profile, with a focus on its effects on the adrenal cortex and mammary tissue. Detailed methodologies from relevant studies are presented to facilitate further research and understanding of this compound.

Chemical Identity: Synonyms and Alternative Names

This compound is an organochlorine insecticide.[1] A comprehensive list of its synonyms and alternative names is provided in Table 1 for clear identification and cross-referencing in research and literature.

Identifier Type Name/Value Source
Common Name This compound[2][3][4]
IUPAC Name 1,1-Dichloro-2,2-bis(4-ethylphenyl)ethane[2]
CAS Registry Number 72-56-0
Chemical Formula C18H20Cl2
Molecular Weight 307.26 g/mol
Synonyms 1,1'-(2,2-dichloroethylidene)bis(4-ethyl-benzene)
1,1-Bis-(4-Ethylphenyl)-2,2-dichloroethane
1,1-Bis(p-Ethylphenyl)-2,2-dichloroethane
1,1-Dichloro-2,2-bis(ethylphenyl)ethane
1,1-dichloro-2,2-bis(p-ethylphenyl)-ethan
1-[2,2-Dichloro-1-(4-ethylphenyl)ethyl]-4-ethylbenzene
2,2-bis(p-ethylphenyl)-1,1-dichloro-ethan
2,2-Dichloro-1,1-bis(p-ethylphenyl)ethane
Benzene, 1,1′-(2,2-dichloroethylidene)bis[4-ethyl-
Di(p-ethylphenyl)dichloroethane
Diethyl-diphenyl dichloroethane
ENT 17,082
Ethane, 1,1-dichloro-2,2-bis(p-ethylphenyl)-
Ethyl-DDD
Ethylan
p,p'-Ethyl-DDD
Q 137
Rhothane

Toxicological Profile

This compound has been noted for its distinct toxicological effects, particularly on the adrenal cortex and its potential influence on mammary gland tumors.

Adrenocortical Atrophy

This compound has been shown to cause atrophy of the adrenal cortex. This effect is believed to be mediated through the inhibition of steroidogenesis.

The following protocol is adapted from a study investigating the effects of a related compound, o,p'-DDD, on adrenal gland homogenates and can be used as a basis for studying this compound.

Objective: To determine the direct inhibitory effect of this compound on corticosteroid synthesis in adrenal tissue.

Materials:

  • Adrenal glands from dogs.

  • 0.25M Sucrose solution

  • This compound

  • Propylene glycol (as a solvent for this compound)

  • Blood plasma

  • Corticosteroid precursors (e.g., progesterone or deoxycorticosterone)

  • Incubation system (e.g., water bath shaker)

  • Method for quantifying 11-hydroxycorticosteroids (11-OHCS)

Procedure:

  • Prepare 2% homogenates of the adrenal glands in 0.25M sucrose solution.

  • Set up an incubation system containing the adrenal homogenate.

  • Add a known concentration of a corticosteroid precursor (e.g., 50 µg of progesterone or deoxycorticosterone) to the incubation medium.

  • Prepare different concentrations of this compound dissolved in propylene glycol.

  • Add the this compound solutions and blood plasma to the incubation system.

  • Incubate the mixture for 1 hour at a controlled temperature.

  • Following incubation, determine the concentration of 11-OHCS in the incubation medium.

  • A decrease in the production of 11-OHCS in the presence of this compound would indicate an inhibitory effect on steroidogenesis.

Mammary Carcinoma Prevention

Some studies have suggested that this compound may prevent the formation of spontaneous mammary carcinomas. While a specific protocol for testing the preventative effects of this compound on mammary carcinogenesis was not found in the reviewed literature, the following is a generalized protocol for inducing mammary tumors in rats, which can be adapted to study the inhibitory potential of a test compound like this compound.

This protocol is based on studies using 7,12-dimethylbenz[a]anthracene (DMBA) to induce mammary tumors. To test the preventative effects of this compound, a group of animals would be pre-treated with this compound before and/or during DMBA administration.

Objective: To assess the potential of this compound to prevent or reduce the incidence and growth of chemically-induced mammary tumors.

Materials:

  • Female Sprague-Dawley rats (typically 45-55 days old)

  • 7,12-dimethylbenz[a]anthracene (DMBA)

  • Vehicle for DMBA (e.g., corn oil)

  • This compound

  • Vehicle for this compound

  • Animal housing and care facilities

  • Calipers for tumor measurement

  • Histopathology equipment

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

  • Grouping: Divide the rats into at least four groups:

    • Group 1 (Control): Receives the vehicle for both DMBA and this compound.

    • Group 2 (DMBA): Receives DMBA and the vehicle for this compound.

    • Group 3 (this compound + DMBA): Receives this compound and DMBA.

    • Group 4 (this compound only): Receives this compound and the vehicle for DMBA.

  • This compound Administration: Administer this compound (or its vehicle) to the respective groups according to a predetermined schedule (e.g., daily oral gavage) starting before DMBA administration and continuing for a specified period.

  • DMBA Administration: Induce mammary tumors by administering DMBA. A common method is subcutaneous injection into the mammary fat pad. For example, a single dose of 80 mg/kg body weight can be used.

  • Tumor Monitoring: Palpate the mammary glands weekly to detect the appearance of tumors. Measure the size of any palpable tumors with calipers.

  • Study Termination: The study can be terminated after a predefined period (e.g., 3 months), or when tumors in the control group reach a certain size.

  • Data Collection and Analysis: At necropsy, excise the tumors and normal mammary tissue for histopathological examination. Compare the tumor incidence, latency, and multiplicity between the different groups. A significant reduction in these parameters in the "this compound + DMBA" group compared to the "DMBA" group would suggest a preventative effect of this compound.

Potential Signaling and Metabolic Pathways

While specific signaling pathways for this compound are not well-elucidated, its action as an organochlorine pesticide suggests potential mechanisms of toxicity. Furthermore, its metabolism can be predicted based on general biotransformation pathways.

Postulated Signaling Pathway for Adrenocortical Atrophy

The atrophy of the adrenal cortex caused by this compound likely involves the disruption of steroidogenesis. This can occur through the inhibition of key enzymes in the steroid synthesis pathway. A simplified, hypothetical signaling pathway is presented below.

Perthane_Adrenal_Toxicity This compound This compound Adrenal_Cortex Adrenal Cortex Cells This compound->Adrenal_Cortex Enters Steroidogenic_Enzymes Steroidogenic Enzymes (e.g., Cytochrome P450s) This compound->Steroidogenic_Enzymes Inhibits Cellular_Stress Cellular Stress / Apoptosis This compound->Cellular_Stress Induces Steroid_Synthesis Steroid Synthesis (e.g., Cortisol) Steroidogenic_Enzymes->Steroid_Synthesis Catalyzes Atrophy Adrenocortical Atrophy Steroid_Synthesis->Atrophy Reduced production leads to Cellular_Stress->Atrophy Contributes to

Caption: Hypothetical pathway of this compound-induced adrenocortical atrophy.

General Metabolic Pathway of this compound

The biotransformation of this compound, like other xenobiotics, likely involves Phase I and Phase II metabolic reactions, primarily in the liver, to increase its water solubility and facilitate excretion.

Perthane_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (Lipophilic) Phase1_Metabolites Oxidized/Hydrolyzed Metabolites This compound->Phase1_Metabolites CYP450 Enzymes Conjugated_Metabolites Conjugated Metabolites (Hydrophilic) Phase1_Metabolites->Conjugated_Metabolites Conjugation Enzymes (e.g., UGTs, SULTs) Excretion Excretion (Urine/Feces) Conjugated_Metabolites->Excretion

Caption: Generalized metabolic pathway for the biotransformation of this compound. Caption: Generalized metabolic pathway for the biotransformation of this compound.

References

Perthane: An In-depth Technical Guide on its Core Mechanism of Action as an Organochlorine Pesticide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perthane (1,1-dichloro-2,2-bis(4-ethylphenyl)ethane), an organochlorine pesticide structurally related to DDT, is recognized for its insecticidal properties and its significant biological effects in non-target organisms. This technical guide provides a comprehensive overview of the principal mechanisms through which this compound is proposed to exert its effects, drawing upon existing research on this compound and structurally analogous compounds. The primary modes of action discussed include neurotoxicity through modulation of ion channels, disruption of adrenal steroidogenesis leading to adrenocortical atrophy, and endocrine disruption via interaction with estrogen receptors. This document synthesizes available data, outlines relevant experimental protocols, and presents signaling pathways and experimental workflows to facilitate further research and understanding of this compound's toxicological profile.

Introduction

This compound is a dichlorodiphenyldichloroethane (DDD) derivative characterized by the presence of ethyl groups on the phenyl rings. Historically used for the control of various insect pests, its use has been discontinued in many countries due to its environmental persistence and potential for adverse health effects. Understanding the molecular mechanisms underlying this compound's action is crucial for assessing its toxicological risk and for the development of potential therapeutic interventions in cases of exposure. This guide explores the three primary putative mechanisms of this compound's action: neurotoxicity, adrenal toxicity, and endocrine disruption.

Neurotoxicity: Interference with Neuronal Ion Channels

The primary insecticidal action of many organochlorine pesticides, including the DDT-family to which this compound belongs, is attributed to their ability to disrupt normal nerve function. This disruption is primarily achieved through the modulation of voltage-gated sodium channels and GABA-A receptors.

Modulation of Voltage-Gated Sodium Channels (VGSCs)

This compound, like DDT, is hypothesized to bind to voltage-gated sodium channels in the neuronal membrane. This interaction is thought to delay the inactivation of the channel, leading to a prolonged influx of sodium ions following a nerve impulse. The persistent depolarization results in hyperexcitability of the neuron, causing repetitive firing and eventual paralysis of the insect.

Caption: Proposed mechanism of this compound-induced neurotoxicity via modulation of voltage-gated sodium channels (VGSCs).

To investigate the effect of this compound on VGSCs, whole-cell patch-clamp electrophysiology would be the method of choice.

  • Cell Culture: A suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons would be cultured on glass coverslips.

  • Patch-Clamp Recording:

    • Coverslips are transferred to a recording chamber on an inverted microscope.

    • The chamber is perfused with an external solution containing physiological ion concentrations.

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").

    • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of ion channel currents.

  • Voltage Protocol: A series of voltage steps are applied to elicit sodium currents. A typical protocol would involve holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to various test potentials (e.g., from -60 mV to +40 mV in 10 mV increments).

  • Data Acquisition: Sodium currents are recorded in the absence (control) and presence of varying concentrations of this compound.

  • Analysis: The peak sodium current, activation and inactivation kinetics, and the voltage-dependence of activation and inactivation are analyzed to determine the specific effects of this compound on channel gating.

Antagonism of GABA-A Receptors

Another potential neurotoxic mechanism for organochlorine pesticides is the antagonism of the gamma-aminobutyric acid (GABA) type A receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. This compound may act as a non-competitive antagonist, blocking the chloride channel and thereby preventing the inhibitory action of GABA. This would lead to a state of hyperexcitability and convulsions.

GABA-A Receptor Antagonism by this compound cluster_postsynaptic Postsynaptic Membrane GABA_A_Receptor GABA-A Receptor (Chloride Channel) Cl_Influx Chloride (Cl-) Influx GABA_A_Receptor->Cl_Influx Allows Hyperexcitability Neuronal Hyperexcitability (Convulsions) GABA_A_Receptor->Hyperexcitability Inhibition is blocked GABA GABA GABA->GABA_A_Receptor Binds and activates This compound This compound This compound->GABA_A_Receptor Binds and blocks channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization

Caption: Postulated mechanism of this compound-induced neurotoxicity through antagonism of the GABA-A receptor.

The effect of this compound on GABA-A receptor function can be assessed using a chloride influx assay.

  • Cell Culture: A cell line expressing GABA-A receptors (e.g., HEK293 cells transfected with GABA-A receptor subunits) is cultured in a multi-well plate.

  • Chloride-Sensitive Dye Loading: Cells are loaded with a chloride-sensitive fluorescent dye, such as MQAE (N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide). The fluorescence of this dye is quenched by chloride ions.

  • Assay Procedure:

    • The baseline fluorescence of the dye-loaded cells is measured.

    • Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

    • A solution containing GABA is added to stimulate chloride influx through the GABA-A receptors.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader. A decrease in fluorescence indicates chloride influx.

  • Data Analysis: The rate and extent of fluorescence quenching are compared between control and this compound-treated cells to determine if this compound inhibits GABA-induced chloride influx.

Adrenal Toxicity: Inhibition of Steroidogenesis

A well-documented effect of this compound and its analogue, o,p'-DDD (Mitotane), is the induction of adrenocortical atrophy. This is believed to result from the inhibition of key enzymes involved in the synthesis of steroid hormones (steroidogenesis).

Inhibition of Cytochrome P450 Enzymes

The primary targets for this compound within the adrenal cortex are likely the mitochondrial cytochrome P450 enzymes, which are critical for steroid hormone biosynthesis. Specifically, this compound may inhibit cholesterol side-chain cleavage enzyme (P450scc) and 11β-hydroxylase (CYP11B1), leading to a reduction in the production of glucocorticoids, mineralocorticoids, and adrenal androgens.

Inhibition of Adrenal Steroidogenesis by this compound Cholesterol Cholesterol P450scc P450scc (CYP11A1) Cholesterol->P450scc Pregnenolone Pregnenolone 3beta-HSD 3β-HSD Pregnenolone->3beta-HSD P450c17_1 P450c17 Pregnenolone->P450c17_1 Progesterone Progesterone P450c21 P450c21 Progesterone->P450c21 11-Deoxycorticosterone 11-Deoxycorticosterone CYP11B1 11β-hydroxylase (CYP11B1) 11-Deoxycorticosterone->CYP11B1 Corticosterone Corticosterone 17-OH-Pregnenolone 17-OH-Pregnenolone 17-OH-Pregnenolone->3beta-HSD P450c17_2 P450c17 17-OH-Pregnenolone->P450c17_2 17-OH-Progesterone 17-OH-Progesterone 17-OH-Progesterone->P450c21 11-Deoxycortisol 11-Deoxycortisol 11-Deoxycortisol->CYP11B1 Cortisol Cortisol DHEA DHEA DHEA->3beta-HSD Androstenedione Androstenedione P450scc->Pregnenolone 3beta-HSD->Progesterone 3beta-HSD->17-OH-Progesterone 3beta-HSD->Androstenedione P450c17_1->17-OH-Pregnenolone P450c17_2->DHEA P450c21->11-Deoxycorticosterone P450c21->11-Deoxycortisol CYP11B1->Corticosterone CYP11B1->Cortisol This compound This compound This compound->P450scc Inhibits This compound->CYP11B1 Inhibits

Caption: The adrenal steroidogenesis pathway with proposed sites of inhibition by this compound.

The inhibitory effect of this compound on steroidogenesis can be quantified using an in vitro assay with an adrenal cell line (e.g., NCI-H295R).

  • Cell Culture: NCI-H295R cells are seeded in a multi-well plate and allowed to adhere.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, a vehicle control, and a positive control inhibitor (e.g., metyrapone for 11β-hydroxylase).

  • Stimulation: Steroidogenesis is stimulated by adding a precursor, such as forskolin or a specific steroid substrate (e.g., 11-deoxycortisol to assess 11β-hydroxylase activity).

  • Hormone Quantification: After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected. The concentrations of key steroid hormones (e.g., cortisol, corticosterone, androstenedione) are measured using specific enzyme-linked immunosorbent assays (ELISAs) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The production of each hormone in the presence of this compound is compared to the control to determine the concentration-dependent inhibitory effect.

Endocrine Disruption: Interaction with Estrogen Receptors

This compound, due to its diphenyl structure, has the potential to act as an endocrine-disrupting chemical (EDC) by interacting with estrogen receptors (ERα and ERβ). As a xenoestrogen, it may mimic the action of endogenous estrogens, leading to inappropriate activation of estrogen-responsive genes, or it may act as an anti-estrogen, blocking the effects of natural estrogens.

Estrogen Receptor Signaling and Potential this compound Interaction

Estrogen Receptor Signaling and this compound Interference cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα / ERβ) ER_Dimer ER Dimerization ER->ER_Dimer ERE Estrogen Response Element (on DNA) Gene_Transcription Gene Transcription ERE->Gene_Transcription Biological_Response Estrogenic or Antiestrogenic Response Gene_Transcription->Biological_Response Estrogen Endogenous Estrogen Estrogen->ER Binds and activates This compound This compound (Xenoestrogen) This compound->ER Binds (Agonist/Antagonist?) ER_DNA_Binding ER-ERE Binding ER_Dimer->ER_DNA_Binding ER_DNA_Binding->ERE

Caption: Potential interference of this compound with the estrogen receptor signaling pathway.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

A competitive binding assay is used to determine if this compound can bind to estrogen receptors and to quantify its binding affinity.

  • Receptor Preparation: Estrogen receptors (ERα and ERβ) are obtained from a suitable source, such as recombinant protein expression systems or uterine cytosol from ovariectomized rats.

  • Assay Setup:

    • A constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) is incubated with the receptor preparation.

    • Increasing concentrations of unlabeled this compound are added to compete with the radiolabeled estrogen for binding to the receptor.

    • A known estrogen (e.g., diethylstilbestrol) is used as a positive control, and a non-binding compound as a negative control.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radiolabeled estrogen are then separated, typically by filtration or dextran-coated charcoal adsorption.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabel against the concentration of this compound. From this curve, the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estrogen) can be determined, and the relative binding affinity (RBA) compared to estradiol can be calculated.

Summary of Quantitative Data (Hypothetical)

Direct quantitative data for this compound across these mechanisms is limited in the public domain. The following tables present a hypothetical summary of expected results based on the known properties of structurally similar organochlorine pesticides.

Table 1: Hypothetical Neurotoxic Effects of this compound

ParameterTargetExpected Effect of this compoundHypothetical EC50/IC50
Sodium Current InactivationVoltage-Gated Sodium ChannelDelayed inactivation1 - 10 µM
Chloride InfluxGABA-A ReceptorInhibition5 - 50 µM

Table 2: Hypothetical Adrenal and Endocrine Effects of this compound

ParameterTargetExpected Effect of this compoundHypothetical IC50/Ki
Cortisol Production11β-hydroxylase (CYP11B1)Inhibition0.5 - 5 µM
Estradiol BindingEstrogen Receptor α (ERα)Competitive BindingKi > 1 µM
Estradiol BindingEstrogen Receptor β (ERβ)Competitive BindingKi > 1 µM

Conclusion

The mechanism of action of this compound is multifaceted, with evidence suggesting primary effects on the nervous system, the adrenal glands, and the endocrine system. As a neurotoxin, it likely disrupts the normal function of voltage-gated sodium channels and GABA-A receptors. Its adrenocorticolytic properties are attributed to the inhibition of critical cytochrome P450 enzymes in the steroidogenesis pathway. Furthermore, its chemical structure suggests a potential for endocrine disruption through interaction with estrogen receptors. The experimental protocols outlined in this guide provide a framework for the detailed investigation required to fully elucidate the quantitative aspects of these interactions. Further research is essential to precisely characterize the molecular targets of this compound and to better understand its toxicological implications for human health and the environment.

Perthane Insecticide: A Technical Guide to Its Historical Uses and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perthane, a chlorinated hydrocarbon insecticide, saw widespread use in the mid-20th century for the control of a variety of agricultural and household pests. As a member of the organochlorine family, its mechanism of action centers on the disruption of nerve function, leading to paralysis and death in susceptible insects. This technical guide provides an in-depth review of the historical applications of this compound, its chemical and physical properties, and the experimental methodologies used to evaluate its efficacy and environmental fate. Detailed protocols for its synthesis and residue analysis are presented, alongside a discussion of its toxicological profile and mechanism of action. This document is intended to serve as a comprehensive resource for researchers and scientists interested in the legacy of organochlorine pesticides and their impact on biological systems.

Introduction

This compound, chemically known as 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane, is an organochlorine insecticide related to DDT.[1] It was formerly used to control a range of insect pests in both agricultural and domestic settings.[1] Although its use has been discontinued in many countries due to concerns about its environmental persistence and potential for bioaccumulation, a thorough understanding of its properties and historical applications remains relevant for environmental science and toxicology research.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[2] The technical-grade product is a light yellow, waxy solid.[3] It is practically insoluble in water but soluble in organic solvents such as acetone and kerosene.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₈H₂₀Cl₂
Molecular Weight 307.26 g/mol
CAS Number 72-56-0
Melting Point 56-57 °C
Water Solubility Insoluble (practically)
Vapor Pressure 4.0 x 10⁻⁶ mm Hg

Historical Uses and Applications

This compound was utilized as a non-systemic insecticide with a range of applications.

Agricultural Uses

It was recommended for the control of various insect pests on vegetable crops and fruits. A notable application was in the control of the pear psylla. It was also effective against leafhoppers and various insect larvae. Formulations included emulsifiable concentrates and wettable powders.

Domestic and Industrial Uses

Domestically, this compound was used to control clothes moths and carpet beetles. Its application extended to the textile and dry-cleaning industries for mothproofing.

Experimental Protocols

Synthesis of 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane (this compound)

The synthesis of this compound is achieved through the condensation of dichloroacetaldehyde with ethylbenzene. A detailed laboratory-scale synthesis of a radiolabeled analog provides a representative protocol.

Protocol: Synthesis of ¹⁴C-labeled this compound

  • Reaction Setup: In a suitable reaction vessel, combine ¹⁴C-labeled ethylbenzene with dichloroacetaldehyde in the presence of a condensing agent such as concentrated sulfuric acid.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature to facilitate the condensation reaction.

  • Workup: Following the reaction, the mixture is poured over ice water. The organic layer is separated, washed with a dilute base to neutralize any remaining acid, and then washed with water until neutral.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield crystalline this compound.

  • Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as melting point determination, gas chromatography (GC), and mass spectrometry (MS).

Residue Analysis in Environmental and Biological Samples

The determination of this compound residues in various matrices, such as soil, water, and agricultural products, is crucial for assessing environmental contamination and human exposure. Gas chromatography with an electron capture detector (GC-ECD) is a standard method for the analysis of organochlorine pesticides like this compound.

Protocol: Gas Chromatography-Electron Capture Detector (GC-ECD) Analysis of this compound Residues

  • Sample Preparation (QuEChERS method adaptation):

    • Homogenize a representative sample (e.g., 10-15 g of a vegetable sample).

    • Extract the homogenized sample with an organic solvent such as acetonitrile.

    • Add a salting-out agent (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Take an aliquot of the acetonitrile (upper) layer for cleanup.

    • Perform dispersive solid-phase extraction (d-SPE) by adding a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.

    • Centrifuge and collect the supernatant for GC analysis.

  • GC-ECD Conditions:

    • Gas Chromatograph: Agilent 6890 or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Detector: Electron Capture Detector (ECD).

    • Detector Temperature: 300 °C.

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of a known standard.

Mechanism of Action

As an organochlorine insecticide, this compound's primary mode of action is the disruption of the insect's nervous system. It targets the voltage-gated sodium channels in the nerve cell membranes.

This compound binds to the sodium channels and prolongs the open state of the channel, leading to a continuous influx of sodium ions into the neuron. This persistent depolarization results in hyperexcitability of the nerve, causing tremors, convulsions, paralysis, and ultimately, the death of the insect. The mechanism is analogous to that of DDT.

Perthane_Mechanism_of_Action cluster_Neuron Neuron Axon Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ (intracellular) Na_channel->Na_ion_in Na_ion_out Na+ (extracellular) Na_ion_out->Na_channel Influx Hyperexcitability Hyperexcitability & Persistent Firing Na_ion_in->Hyperexcitability Prolonged influx causes Membrane Axonal Membrane This compound This compound This compound->Na_channel Binds to open channel, prevents closing Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_channel Opens channel Paralysis Paralysis & Death Hyperexcitability->Paralysis

Diagram of this compound's effect on neuronal sodium channels.

Toxicology and Environmental Fate

Toxicology

This compound exhibits low to moderate acute toxicity to mammals via oral ingestion. However, like other organochlorines, there are concerns about its potential for bioaccumulation in fatty tissues and its long-term health effects.

Table 2: Acute Toxicity of this compound

Test OrganismRouteLD₅₀Reference
RatOral6600 mg/kg
RatIntravenous73 mg/kg
Wild BirdOral>9000 mg/kg
Environmental Fate

This compound's environmental persistence is a significant concern. It is relatively stable and can remain in the soil and aquatic environments for extended periods. Its low water solubility and high octanol-water partition coefficient suggest a high potential for bioaccumulation in aquatic organisms. The degradation of pesticides in the environment is influenced by factors such as sunlight (photolysis), water (hydrolysis), and microbial activity. Environmental fate studies are conducted to understand the transformation and mobility of such compounds in soil and water systems.

Perthane_Environmental_Fate cluster_environment Environmental Compartments This compound This compound Application (Agricultural/Domestic) Soil Soil This compound->Soil Deposition Water Water This compound->Water Runoff Air Air This compound->Air Volatilization Soil->Water Leaching Biota Biota (Plants, Animals) Soil->Biota Uptake Degradation Degradation Processes Soil->Degradation Water->Biota Bioaccumulation Water->Degradation Air->Degradation Photolysis Photolysis (Sunlight) Hydrolysis Hydrolysis (Water) Microbial Microbial Degradation

Environmental pathways and fate of this compound insecticide.

Conclusion

This compound represents a class of insecticides that were effective for pest control but posed significant environmental and toxicological risks. This technical guide has summarized its historical uses, chemical properties, and the scientific methodologies associated with its study. The detailed protocols and diagrams provided herein are intended to equip researchers with a foundational understanding of this legacy pesticide, aiding in the broader study of organochlorine compounds and their lasting impact.

References

An In-depth Technical Guide to the Synthesis of 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane, a compound commonly known as Perthane. It is an analog of the well-known insecticide DDT, with ethyl groups replacing the chloro groups on the phenyl rings.[1] This document details the primary synthesis pathway, experimental protocols, and relevant chemical data.

Introduction

1,1-dichloro-2,2-bis(p-ethylphenyl)ethane is a chlorinated hydrocarbon that has been investigated for its insecticidal properties.[1] Structurally similar to DDT, its synthesis follows a classic electrophilic aromatic substitution reaction. The compound is of interest to researchers studying structure-activity relationships of insecticides and for the development of new pest control agents. This guide will focus on the most common and well-documented synthetic route.

Synthesis Pathway

The primary pathway for the synthesis of 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane involves the condensation of dichloroacetaldehyde with ethylbenzene.[2] This reaction is analogous to the synthesis of DDT, where chloral (trichloroacetaldehyde) is condensed with chlorobenzene.[3] The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid protonates the carbonyl oxygen of dichloroacetaldehyde, making the carbonyl carbon highly electrophilic. Two molecules of ethylbenzene then act as nucleophiles, attacking the electrophilic carbon in a stepwise manner. The ethyl group is an ortho, para-directing group, leading to the preferential formation of the p,p' isomer, which is the desired product.[1]

Synthesis_Pathway dichloroacetaldehyde Dichloroacetaldehyde intermediate Electrophilic Intermediate dichloroacetaldehyde->intermediate + H⁺ ethylbenzene Ethylbenzene (2 eq.) ethylbenzene->intermediate catalyst H₂SO₄ (conc.) product 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane intermediate->product + 2x Ethylbenzene - H₂O, -H⁺

Figure 1: Synthesis pathway of 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane.

Experimental Protocol

The following experimental protocol is based on the synthesis of carbon-14 labeled 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane, adapted for a general laboratory setting.

Materials:

  • Dichloroacetaldehyde

  • Ethylbenzene

  • Concentrated Sulfuric Acid

  • Hexane

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • In a suitable reaction vessel, combine dichloroacetaldehyde and a molar excess of ethylbenzene.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled and stirred mixture. The addition should be controlled to maintain a low temperature.

  • After the addition of the acid is complete, continue to stir the reaction mixture for several hours at a controlled temperature.

  • Upon completion of the reaction, carefully pour the mixture over crushed ice with stirring to precipitate the crude product.

  • Extract the product with hexane.

  • Wash the organic extract with water and then dry it over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Evaporate the solvent under reduced pressure to yield the crude product as an oil.

  • The crude product can be further purified by recrystallization or chromatography to isolate the pure p,p' isomer.

Experimental_Workflow start Start reactants Combine Dichloroacetaldehyde and Ethylbenzene start->reactants acid Add conc. H₂SO₄ (in ice bath) reactants->acid react Stir for several hours acid->react quench Pour over crushed ice react->quench extract Extract with Hexane quench->extract wash_dry Wash with H₂O and dry over Na₂SO₄ extract->wash_dry filter_evap Filter and Evaporate Solvent wash_dry->filter_evap purify Purification (Recrystallization/Chromatography) filter_evap->purify end End purify->end

Figure 2: General experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane.

ParameterValueReference
Molecular Formula C₁₈H₂₀Cl₂
Molecular Weight 307.26 g/mol
Theoretical Yield 97% (crude product)
Melting Point (p,p' isomer) 57-58 °C
Purity of p,p' isomer (after purification) 95%
Boiling Point 407.2 °C at 760 mmHg
Density 1.117 g/cm³

Product Characterization

The synthesized 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane can be characterized using various analytical techniques:

  • Gas Chromatography (GC): Can be used to determine the purity of the product and the isomeric ratio (p,p' vs. o,p').

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the aromatic rings and the C-Cl bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of the molecule, confirming the positions of the ethyl and dichloroethyl groups.

Safety Considerations

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Organic solvents such as hexane are flammable and should be handled away from ignition sources.

  • As a chlorinated hydrocarbon, 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane should be handled with care, and exposure should be minimized.

Conclusion

The synthesis of 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane is a straightforward electrophilic aromatic substitution reaction. By following the detailed protocol and safety precautions outlined in this guide, researchers can reliably synthesize this compound for further study. The provided data and characterization methods will aid in the verification of the final product.

References

The Environmental Fate and Persistence of Perthane: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perthane, chemically known as 1,1-dichloro-2,2-bis(4-ethylphenyl)ethane, is an organochlorine insecticide, a structural analogue of DDT. Historically, it was utilized for the control of various insect pests on vegetables and in the textile industry to protect against moths and carpet beetles.[1] Due to its persistent nature and potential for environmental accumulation, characteristic of organochlorine pesticides, its use has been discontinued. This technical guide provides a comprehensive overview of the available data on the environmental fate and persistence of this compound, addressing its behavior in soil, water, and the atmosphere. It is important to note that much of the available data for this compound is estimated based on its structural similarity to other organochlorine compounds, and detailed experimental studies are scarce due to its historical usage and subsequent discontinuation.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular FormulaC₁₈H₂₀Cl₂[2]
Molecular Weight307.26 g/mol [2]
Water Solubility0.1 mg/L (estimated)[1]
Vapor Pressure4.0 x 10⁻⁶ mm Hg at 25°C (estimated)[1]
Henry's Law Constant1.7 x 10⁻⁴ atm-m³/mol at 25°C (estimated)
Octanol-Water Partition Coefficient (log Kow)6.6 (estimated)
Organic Carbon-Water Partition Coefficient (Koc)1.5 x 10⁴ L/kg (estimated)

Environmental Fate and Persistence

The environmental behavior of this compound is characterized by its low water solubility, high lipophilicity, and low vapor pressure, which are typical for organochlorine pesticides. These properties suggest a tendency for the compound to partition from the aqueous phase into organic matter in soil and sediment, and to bioaccumulate in organisms.

Soil

Persistence: this compound is considered to be moderately persistent in the soil environment. The strong adsorption of this compound to soil organic matter is a key factor in its persistence, as it reduces its availability for microbial degradation and leaching.

Adsorption and Mobility: With an estimated organic carbon-water partition coefficient (Koc) of 1.5 x 10⁴ L/kg, this compound is expected to be immobile in soil. This high Koc value indicates strong binding to soil organic matter, which significantly limits its potential to leach into groundwater.

Biodegradation: While this compound is reported to be biodegradable, specific details on the microorganisms involved, the metabolic pathways, and the rate of degradation in soil are not well-documented in publicly available literature. The degradation is expected to be slow, contributing to its overall persistence. The process likely involves initial dechlorination steps, followed by ring cleavage, similar to the degradation of other chlorinated hydrocarbons.

Volatilization: The volatilization of this compound from moist soil surfaces is considered a potential, albeit slow, dissipation pathway, governed by its Henry's Law constant. However, its strong adsorption to soil particles is expected to significantly reduce the rate of volatilization. From dry soil surfaces, volatilization is not expected to be a significant process due to its low vapor pressure.

Aquatic Systems

Adsorption and Sedimentation: In aquatic environments, this compound is expected to strongly adsorb to suspended solids and sediment due to its high Kow and Koc values. This partitioning behavior effectively removes the compound from the water column and leads to its accumulation in the sediment, where it can persist for long periods.

Volatilization: Volatilization from water surfaces is a potential transport mechanism for this compound. The estimated volatilization half-life from a model river (1 m deep, flowing at 1 m/s, with a wind velocity of 3 m/s) is approximately 7.8 hours. For a model lake, the estimated half-life is longer, around 9.7 days. However, the strong adsorption to suspended particles and sediment will likely attenuate the actual rate of volatilization from natural water bodies.

Bioconcentration: The high estimated bioconcentration factor (BCF) of 2,300 suggests a very high potential for this compound to accumulate in aquatic organisms. This bioaccumulation can lead to the transfer of the compound through the food web, posing a risk to higher trophic levels.

Atmosphere

Atmospheric Fate: In the atmosphere, this compound is expected to exist in both the vapor and particulate phases. The primary degradation pathway for vapor-phase this compound is reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 1.1 days. Particulate-phase this compound can be removed from the atmosphere through wet and dry deposition.

Photolysis: Direct photolysis is not expected to be a significant degradation pathway for this compound, as it does not absorb UV light at wavelengths above 290 nm.

Summary of Quantitative Environmental Fate Data

The following table summarizes the available quantitative data on the environmental fate of this compound. It is important to reiterate that most of these values are estimated and not derived from direct experimental measurement.

ParameterValueEnvironmental CompartmentFate ProcessReference
Soil Adsorption Coefficient (Koc)1.5 x 10⁴ L/kgSoilAdsorption
Bioconcentration Factor (BCF)2,300Aquatic OrganismsBioaccumulation
Henry's Law Constant1.7 x 10⁻⁴ atm-m³/molWater/AirVolatilization
Atmospheric Half-life1.1 daysAtmospherePhotochemical Reaction
Volatilization Half-life (River)7.8 hoursWaterVolatilization
Volatilization Half-life (Lake)9.7 daysWaterVolatilization

Experimental Protocols

Detailed experimental protocols for the determination of the environmental fate parameters of this compound are not available in the reviewed literature. However, standardized methods are commonly employed for pesticides. The following sections describe the general experimental approaches that would be used.

Soil Adsorption/Desorption (OECD 106)

The soil adsorption/desorption potential of a substance is typically determined using the batch equilibrium method.

  • Preparation of Soil and Test Substance: A well-characterized soil is sieved and pre-incubated. A stock solution of this compound in a suitable solvent is prepared.

  • Equilibration: Soil samples are equilibrated with solutions of this compound of varying concentrations in a centrifuge tube. The tubes are agitated for a defined period (e.g., 24 hours) at a constant temperature.

  • Phase Separation: The solid and liquid phases are separated by centrifugation.

  • Analysis: The concentration of this compound in the aqueous phase is determined using an appropriate analytical method, such as gas chromatography with electron capture detection (GC-ECD) or gas chromatography-mass spectrometry (GC-MS).

  • Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The adsorption coefficient (Kd) is calculated, and the organic carbon-normalized adsorption coefficient (Koc) is determined by dividing Kd by the fraction of organic carbon in the soil.

  • Desorption: The desorption is studied by replacing a known amount of the supernatant with a fresh solution and re-equilibrating.

Biodegradation in Soil (OECD 307)

Aerobic and anaerobic soil metabolism studies are conducted to determine the rate and pathway of biodegradation.

  • Soil Treatment: A known amount of radiolabeled ([¹⁴C]) this compound is applied to fresh soil samples.

  • Incubation: The treated soil is incubated in the dark under controlled temperature and moisture conditions. For aerobic studies, the flasks are continuously aerated with CO₂-free, humidified air. For anaerobic studies, the soil is flooded, and the system is purged with an inert gas like nitrogen.

  • Trapping of Volatiles: Volatile organic compounds and ¹⁴CO₂ produced during incubation are trapped in appropriate solutions (e.g., ethylene glycol for organics, potassium hydroxide for CO₂).

  • Sampling and Extraction: Soil samples are taken at various time intervals and extracted with suitable organic solvents.

  • Analysis: The parent compound and its transformation products in the soil extracts are identified and quantified using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC) with radiometric detection, and GC-MS. The amount of ¹⁴CO₂ is determined by liquid scintillation counting.

  • Data Analysis: The dissipation time for 50% and 90% of the substance (DT₅₀ and DT₉₀) is calculated from the decline of the parent compound concentration over time.

Visualizations

Environmental Fate of this compound

Environmental_Fate_of_this compound cluster_atmosphere Atmosphere cluster_soil Soil cluster_water Aquatic Environment Atmosphere This compound in Atmosphere (Vapor & Particulate) Soil This compound in Soil Atmosphere->Soil Wet & Dry Deposition Degradation Products Degradation Products Atmosphere->Degradation Products Photochemical Reaction Soil->Atmosphere Volatilization Soil_Organic_Matter Adsorbed to Organic Matter Soil->Soil_Organic_Matter Strong Adsorption Groundwater Groundwater Soil->Groundwater Leaching (Limited) Water This compound in Water Soil->Water Runoff Soil->Degradation Products Biodegradation (Slow) Water->Atmosphere Volatilization Sediment Sediment Water->Sediment Sedimentation Aquatic_Organisms Aquatic Organisms Water->Aquatic_Organisms Bioconcentration Water->Degradation Products Biodegradation (Slow)

Caption: Environmental fate and transport pathways of this compound.

Conceptual Workflow for Assessing Pesticide Degradation in Soil

Experimental_Workflow start Start: Soil Sample Collection & Characterization treatment Application of Radiolabeled this compound to Soil Samples start->treatment incubation Incubation under Controlled Conditions (Aerobic or Anaerobic) treatment->incubation sampling Time-course Sampling of Soil incubation->sampling extraction Solvent Extraction of Soil Samples sampling->extraction analysis Analysis of Extracts (HPLC, GC-MS) extraction->analysis quantification Quantification of Parent Compound and Metabolites analysis->quantification data_analysis Data Analysis: Calculation of DT50 & Identification of Degradation Pathway quantification->data_analysis end End: Report on Biodegradation Rate and Pathway data_analysis->end

Caption: A conceptual workflow for a soil metabolism study.

Conclusion

This compound, a discontinued organochlorine insecticide, exhibits environmental behavior typical of its chemical class: high persistence, low mobility in soil, and a strong tendency to bioaccumulate. While quantitative experimental data on its environmental fate are limited, estimations based on its physicochemical properties provide a consistent picture of a substance that, once introduced into the environment, would primarily reside in soil and sediment, with slow degradation rates. Its potential for long-range atmospheric transport is moderate, and its bioaccumulation in aquatic food webs is a significant concern. The lack of detailed modern studies on this compound underscores the importance of thorough environmental fate assessments for all new chemical entities to avoid the legacy of persistent organic pollutants.

References

Perthane: A Toxicological and Ecotoxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Perthane, chemically known as 1,1-dichloro-2,2-bis(4-ethylphenyl)ethane, is an organochlorine insecticide. Once used for controlling pests on vegetables and in the textile industry, its use has been discontinued due to its environmental persistence and potential health risks. This technical guide provides a comprehensive overview of the available toxicological and ecotoxicological data on this compound, intended to serve as a resource for researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Additionally, relevant biological pathways and experimental workflows are visualized using diagrams.

Toxicological Data

The toxicological profile of this compound has been evaluated through various studies, primarily focusing on acute toxicity and carcinogenicity.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance following a single, short-term exposure. The most common measure is the median lethal dose (LD50), which is the dose required to kill 50% of a test population.

Table 1: Acute Oral Toxicity of this compound

SpeciesRouteParameterValue (mg/kg)
RatOralLD506600[1]
MouseOralLD506600[1]
Carcinogenicity

The carcinogenic potential of this compound has been investigated in long-term animal studies. The National Cancer Institute (NCI) conducted a bioassay, and the results have been a subject of evaluation. This compound is considered a questionable carcinogen with experimental data showing both carcinogenic and tumorigenic effects[1].

Table 2: Carcinogenicity of this compound

SpeciesBioassay ResultsClassification
MouseEvidence of carcinogenicity in NCI bioassayQuestionable Carcinogen[1]
RatNo evidence of carcinogenicity in NCI bioassayQuestionable Carcinogen[1]

Ecotoxicological Data

Ecotoxicology studies the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem level. For this compound, data is available on its toxicity to birds and its high potential for adverse effects on aquatic life.

Avian Toxicity

Dietary toxicity studies are conducted to assess the effects of pesticides on birds.

Table 3: Avian Dietary Toxicity of this compound

SpeciesTest TypeParameterValue (ppm)
Bobwhite quail (Colinus virginianus)8-day dietaryLC50>5000
Aquatic Toxicity

Experimental Protocols

The following sections detail the standardized methodologies for the key toxicological and ecotoxicological tests cited.

Acute Oral Toxicity (LD50) Test

The acute oral toxicity of a substance is typically determined using a protocol similar to the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method).

Experimental Workflow for Acute Oral LD50 Test

cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation cluster_analysis Analysis Animal_Selection Select healthy, young adult rodents (e.g., rats or mice) Acclimatization Acclimatize animals to laboratory conditions for at least 5 days Animal_Selection->Acclimatization Fasting Fast animals overnight prior to dosing Acclimatization->Fasting Administration Administer a single oral dose via gavage Fasting->Administration Dose_Prep Prepare this compound in a suitable vehicle (e.g., corn oil) Dose_Prep->Administration Clinical_Signs Observe for signs of toxicity and mortality at regular intervals for 14 days Administration->Clinical_Signs Body_Weight Record body weights at specified intervals Clinical_Signs->Body_Weight Necropsy Perform gross necropsy on all animals at the end of the study Body_Weight->Necropsy LD50_Calc Calculate the LD50 value using statistical methods Necropsy->LD50_Calc

Caption: Workflow for a typical acute oral toxicity (LD50) study in rodents.

The protocol involves the following key steps:

  • Animal Selection and Acclimatization: Healthy, young adult rodents of a specific strain are selected and acclimatized to the laboratory environment.

  • Dosing: After a period of fasting, a single dose of this compound, dissolved or suspended in a suitable vehicle, is administered orally via gavage.

  • Observation: Animals are observed for signs of toxicity and mortality for a period of at least 14 days. Body weights are recorded periodically.

  • Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy to identify any pathological changes.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods based on the mortality data.

Aquatic Toxicity Testing

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of chemicals to aquatic organisms.

1. Fish, Acute Toxicity Test (OECD Test Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.

Experimental Workflow for Fish Acute Toxicity Test (OECD 203)

cluster_prep Preparation cluster_exposure Exposure cluster_obs Observation & Data Collection cluster_analysis Analysis Fish_Selection Select healthy juvenile fish of a recommended species (e.g., Rainbow trout) Acclimatization Acclimatize fish to test water and conditions Fish_Selection->Acclimatization Exposure_Setup Place fish in test chambers with respective concentrations Acclimatization->Exposure_Setup Test_Solutions Prepare a series of this compound concentrations and a control Test_Solutions->Exposure_Setup Duration Expose for 96 hours under controlled conditions (temperature, light) Exposure_Setup->Duration Mortality_Checks Record mortalities at 24, 48, 72, and 96 hours Duration->Mortality_Checks Water_Quality Monitor water quality parameters (pH, DO, temperature) Duration->Water_Quality LC50_Calc Calculate the 96-hour LC50 with confidence limits Mortality_Checks->LC50_Calc

Caption: Workflow for a fish acute toxicity test following OECD Guideline 203.

2. Daphnia sp., Acute Immobilisation Test (OECD Test Guideline 202)

This test evaluates the concentration of a substance that causes immobilization in 50% of a Daphnia magna population over a 48-hour period.

Experimental Workflow for Daphnia Acute Immobilisation Test (OECD 202)

cluster_prep Preparation cluster_exposure Exposure cluster_obs Observation & Data Collection cluster_analysis Analysis Daphnia_Culture Culture Daphnia magna under controlled conditions Neonate_Selection Select young daphnids (<24 hours old) Daphnia_Culture->Neonate_Selection Exposure_Setup Introduce daphnids to test vessels with solutions Neonate_Selection->Exposure_Setup Test_Solutions Prepare a range of this compound concentrations and a control Test_Solutions->Exposure_Setup Duration Expose for 48 hours under static conditions Exposure_Setup->Duration Immobilization_Checks Record immobilization at 24 and 48 hours Duration->Immobilization_Checks Water_Quality Monitor water quality parameters Duration->Water_Quality EC50_Calc Calculate the 48-hour EC50 with confidence limits Immobilization_Checks->EC50_Calc

Caption: Workflow for a Daphnia sp. acute immobilisation test as per OECD Guideline 202.

Mechanism of Action

This compound, like other organochlorine insecticides, primarily acts as a neurotoxin. The main mechanism of action involves the disruption of normal nerve function by interfering with ion channels.

Neurotoxic Signaling Pathway

Organochlorine insecticides are known to target voltage-gated sodium channels and GABA-A receptors in the nervous system.

  • Voltage-Gated Sodium Channels: this compound is believed to prolong the opening of sodium channels in nerve cell membranes. This leads to a continuous influx of sodium ions, causing repetitive nerve discharges and resulting in a state of hyperexcitability.

  • GABA-A Receptors: Some organochlorines can also act as non-competitive antagonists of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the central nervous system. By blocking the chloride ion channel of this receptor, they inhibit the hyperpolarizing effect of GABA, leading to convulsions.

Proposed Signaling Pathway for this compound Neurotoxicity

cluster_membrane Neuronal Membrane cluster_effects Cellular Effects cluster_symptoms Physiological Symptoms Na_Channel Voltage-Gated Na+ Channel Na_Influx Increased Na+ Influx Na_Channel->Na_Influx GABA_Receptor GABA-A Receptor Cl_Influx Decreased Cl- Influx GABA_Receptor->Cl_Influx This compound This compound This compound->Na_Channel Prolongs Opening This compound->GABA_Receptor Antagonizes Repetitive_Firing Repetitive Neuronal Firing Na_Influx->Repetitive_Firing Hyperexcitability Hyperexcitability Repetitive_Firing->Hyperexcitability Inhibition_Block Blockade of GABAergic Inhibition Cl_Influx->Inhibition_Block Convulsions Convulsions Inhibition_Block->Convulsions

Caption: Proposed mechanism of neurotoxicity for this compound, targeting ion channels.

Environmental Fate

This compound is a persistent organic pollutant. Key environmental fate characteristics include:

  • Soil: It is expected to be immobile in soil due to its high estimated organic carbon-water partition coefficient (Koc).

  • Water: In aquatic environments, this compound is expected to adsorb to suspended solids and sediment. It has a very high potential for bioconcentration in aquatic organisms.

  • Atmosphere: The atmospheric half-life of this compound is estimated to be about 1.1 days.

Conclusion

The available data on this compound indicate that it has low acute oral toxicity but raises concerns regarding its potential carcinogenicity and high ecotoxicity, particularly to aquatic organisms. Its persistence in the environment and potential for bioaccumulation are significant factors that led to its discontinuation. The primary mechanism of toxicity is through the disruption of neuronal signaling. This guide provides a consolidated resource of the key toxicological and ecotoxicological information on this compound for the scientific community.

References

Carcinogenicity of Perthane in Animal Models: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the available data on the carcinogenicity of Perthane (1,1-dichloro-2,2-bis(p-ethylphenyl)ethane), an organochlorine insecticide. The core of this document is built upon the findings of a pivotal long-term bioassay conducted by the National Cancer Institute (NCI). This guide is intended to serve as a comprehensive resource, presenting detailed experimental methodologies and quantitative data to inform future research and risk assessment.

Executive Summary

This compound has been evaluated for its carcinogenic potential in both rats and mice. The primary study, a 1979 NCI bioassay, found no evidence of carcinogenicity in male or female Osborne-Mendel rats, nor in male B6C3F1 mice. However, the study did find equivocal evidence of carcinogenicity in female B6C3F1 mice , based on an increased incidence of hepatocellular adenomas and carcinomas.[1][2] These findings suggest a potential species- and sex-specific carcinogenic effect of this compound on the liver in mice.

Key Carcinogenicity Study: NCI Bioassay (1979)

The most definitive data on this compound's carcinogenicity comes from the NCI Technical Report Series No. 156, "Bioassay of p,p'-Ethyl-DDD for Possible Carcinogenicity".

Experimental Protocol

A chronic dietary exposure study was conducted in Osborne-Mendel rats and B6C3F1 mice of both sexes. The experimental design is summarized below.

Experimental Workflow for NCI this compound Bioassay

G cluster_rats Osborne-Mendel Rats cluster_mice B6C3F1 Mice r_start 50 Rats/Sex/Group r_acclimation Acclimation r_start->r_acclimation r_dosing Dietary Dosing (78 weeks) r_acclimation->r_dosing r_obs Observation (28-31 weeks) r_dosing->r_obs r_necropsy Necropsy & Histopathology r_obs->r_necropsy m_start 50 Mice/Sex/Group m_acclimation Acclimation m_start->m_acclimation m_dosing Dietary Dosing (78 weeks) m_acclimation->m_dosing m_obs Observation (13 weeks) m_dosing->m_obs m_necropsy Necropsy & Histopathology m_obs->m_necropsy

Caption: Workflow of the 1979 NCI this compound carcinogenicity bioassay in rats and mice.

  • Animal Models :

    • Rats : Osborne-Mendel, 50 animals per sex per group.

    • Mice : B6C3F1, 50 animals per sex per group.

  • Administration Route : this compound was administered in the diet.

  • Dose Levels (Time-Weighted Average) :

    • Male Rats : Control, 2,500 ppm, 5,000 ppm.

    • Female Rats : Control, 2,500 ppm, 5,000 ppm.

    • Male Mice : Control, 1,000 ppm, 2,000 ppm.

    • Female Mice : Control, 2,500 ppm, 5,000 ppm.

  • Study Duration :

    • Dosing Period : 78 weeks for all groups.

    • Observation Period :

      • Rats: 28-31 weeks post-dosing.

      • Mice: 13 weeks post-dosing.

  • Endpoint Analysis : All animals were subjected to a complete necropsy and histopathological examination of major tissues and organs.

Quantitative Data and Findings

The study concluded that under the conditions of the bioassay, this compound was not carcinogenic for Osborne-Mendel rats or male B6C3F1 mice. For female B6C3F1 mice, the evidence was considered equivocal.

Carcinogenicity in Rats

There were no statistically significant increases in the incidence of any tumor at any site in male or female rats receiving this compound compared to control groups.

Table 1: Tumor Incidence in Osborne-Mendel Rats Exposed to this compound in the Diet for 78 Weeks

Sex Dose Level (ppm) Number of Animals All Tumors Malignant Tumors
Male Control 50 29 15
2,500 50 28 13
5,000 50 25 11
Female Control 50 38 24
2,500 50 35 21

| | 5,000 | 50 | 32 | 19 |

Data adapted from NCI Technical Report Series No. 156, 1979.

Carcinogenicity in Mice

Table 2: Incidence of Liver Tumors in B6C3F1 Mice Exposed to this compound in the Diet for 78 Weeks

Sex Dose Level (ppm) Number of Animals Hepatocellular Adenoma Hepatocellular Carcinoma Combined Adenoma & Carcinoma
Male Control 50 5 3 8
1,000 50 6 4 10
2,000 50 4 5 9
Female Control 49 0 1 1
2,500 48 3 1 4

| | 5,000 | 47 | 5 | 1 | 6 |

Data adapted from NCI Technical Report Series No. 156, 1979.

Discussion and Conclusion

The NCI bioassay provides the most substantial evidence regarding the carcinogenic potential of this compound. The findings point towards a lack of carcinogenic activity in rats and male mice at the doses tested. The equivocal evidence in female mice, characterized by an increase in benign and malignant liver tumors, suggests a potential for weak carcinogenic activity in this specific sex and species. The mechanism for this potential hepatocarcinogenicity is unknown, and no studies on the signaling pathways affected by this compound were identified.

For drug development professionals, these findings are critical for comparative toxicology and for understanding the potential liabilities of compounds with similar chemical structures. For researchers, the species- and sex-specific effects observed in mice warrant further investigation to elucidate the underlying mechanisms, which could involve differences in metabolic activation or hormonal factors. The lack of recent studies on this compound's carcinogenicity highlights a gap in the current understanding of this compound's long-term health effects.

References

Endocrine-Disrupting Effects of Perthane Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide summarizes the currently available scientific information regarding the endocrine-disrupting effects of Perthane (1,1-dichloro-2,2-bis(p-ethylphenyl)ethane). It is important to note that while the adrenocortical toxicity of this compound is documented, there is a significant lack of publicly available data on its effects on other endocrine pathways, including estrogenic, anti-androgenic, and thyroid-related mechanisms. This document highlights these data gaps and provides an overview of the standard experimental protocols used to assess such effects.

Introduction to this compound

This compound, a chlorinated hydrocarbon, was formerly used as an insecticide for various agricultural and household applications.[1] Structurally related to DDT, its use has been discontinued in the United States.[1] While its acute toxicity is considered low, studies have revealed significant effects on the adrenal cortex, classifying it as an endocrine-disrupting chemical (EDC).[1][2] EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body, which are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior.[3]

Adrenocortical Effects of this compound

The most well-documented endocrine-disrupting effect of this compound is its toxicity to the adrenal cortex.

2.1 Histopathological and Functional Changes

Studies in various animal models, including dogs and rats, have demonstrated that exposure to this compound leads to marked atrophy of the adrenal cortex. Histopathological examinations have revealed a narrowing of the zona fasciculata and zona reticularis, cellular vacuolization, and an overall reduction in the size and weight of the adrenal glands. Functionally, these morphological changes are associated with impaired adrenocortical function, leading to a decreased ability to produce and secrete corticosteroids.

2.2 Mechanism of Adrenal Toxicity

The precise molecular mechanism underlying this compound-induced adrenal atrophy is not fully elucidated. However, it is hypothesized to involve the disruption of steroidogenesis, the complex process of hormone synthesis from cholesterol. This may occur through the direct inhibition of key steroidogenic enzymes.

The Steroidogenesis Pathway

The synthesis of adrenal steroids, including glucocorticoids (e.g., cortisol) and mineralocorticoids (e.g., aldosterone), involves a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes. The primary enzymes in this pathway include:

  • CYP11A1 (Cholesterol side-chain cleavage enzyme): Converts cholesterol to pregnenolone, the rate-limiting step in steroidogenesis.

  • CYP17A1 (17α-hydroxylase/17,20-lyase): Involved in the synthesis of glucocorticoids and adrenal androgens.

  • CYP21A2 (21-hydroxylase): Essential for the synthesis of both cortisol and aldosterone.

  • CYP11B1 (11β-hydroxylase): Catalyzes the final step in cortisol synthesis.

  • CYP11B2 (Aldosterone synthase): Responsible for the synthesis of aldosterone.

Below is a generalized diagram of the adrenal steroidogenesis pathway.

G cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone CYP11A1 progesterone Progesterone pregnenolone->progesterone 3β-HSD oh_pregnenolone 17-OH-Pregnenolone pregnenolone->oh_pregnenolone CYP17A1 deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone CYP21A2 corticosterone Corticosterone deoxycorticosterone->corticosterone CYP11B1 aldosterone Aldosterone corticosterone->aldosterone CYP11B2 oh_progesterone 17-OH-Progesterone oh_pregnenolone->oh_progesterone 3β-HSD dhea DHEA oh_pregnenolone->dhea CYP17A1 deoxycortisol 11-Deoxycortisol oh_progesterone->deoxycortisol CYP21A2 cortisol Cortisol deoxycortisol->cortisol CYP11B1 androstenedione Androstenedione dhea->androstenedione 3β-HSD

Figure 1: Generalized Adrenal Steroidogenesis Pathway.

Assessment of Other Potential Endocrine-Disrupting Effects

Beyond its known adrenocortical toxicity, the potential for this compound to disrupt other endocrine pathways remains largely unexplored. Standardized assays are available to assess estrogenic, anti-androgenic, and thyroid-disrupting activities of chemicals. The lack of data for this compound in these assays represents a significant knowledge gap.

3.1 Estrogenic Activity

Estrogenic activity refers to the ability of a chemical to mimic the effects of endogenous estrogens, primarily 17β-estradiol. This can be assessed through a variety of in vitro and in vivo assays.

3.1.1 Experimental Protocols for Estrogenic Activity

  • Estrogen Receptor (ER) Binding Assays: These in vitro assays measure the ability of a test chemical to compete with a radiolabeled or fluorescently-labeled estradiol for binding to the estrogen receptor (ERα or ERβ). A positive result indicates that the chemical can directly interact with the ER.

  • Estrogen Receptor Transcriptional Activation (ERTA) Assays: These cell-based assays utilize a reporter gene (e.g., luciferase) linked to an estrogen-responsive element. An increase in reporter gene activity in the presence of a test chemical indicates that it can bind to and activate the ER, leading to gene transcription.

  • Uterotrophic Bioassay (OECD TG 440): This in vivo assay in rodents measures the increase in uterine weight (uterotrophic response) following exposure to a test chemical. An increase in uterine weight is a well-established indicator of estrogenic activity.

G cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation er_binding Estrogen Receptor Binding Assay uterotrophic Uterotrophic Bioassay (OECD TG 440) er_binding->uterotrophic Potential Estrogenic Activity erta Estrogen Receptor Transcriptional Activation Assay erta->uterotrophic Potential Estrogenic Activity

Figure 2: Experimental Workflow for Estrogenic Activity Assessment.

3.1.2 Quantitative Data for this compound

No quantitative data from ER binding assays, ERTA assays, or uterotrophic bioassays for this compound were found in the reviewed literature.

3.2 Anti-Androgenic Activity

Anti-androgenic activity refers to the ability of a chemical to block the effects of endogenous androgens, such as testosterone and dihydrotestosterone (DHT).

3.2.1 Experimental Protocols for Anti-Androgenic Activity

  • Androgen Receptor (AR) Binding Assays: Similar to ER binding assays, these in vitro assays measure the ability of a test chemical to compete with a labeled androgen for binding to the androgen receptor.

  • Androgen Receptor Transcriptional Activation (ARTA) Assays: These cell-based reporter gene assays assess the ability of a chemical to inhibit the transcriptional activation induced by a known androgen.

  • Hershberger Bioassay (OECD TG 441): This in vivo assay in castrated male rodents measures the ability of a test chemical to inhibit the growth of androgen-dependent tissues (e.g., ventral prostate, seminal vesicles) that are stimulated by the administration of a reference androgen.

3.2.2 Quantitative Data for this compound

No quantitative data from AR binding assays, ARTA assays, or Hershberger bioassays for this compound were found in the reviewed literature.

3.3 Thyroid Hormone Disruption

Disruption of the thyroid hormone system can interfere with the production, release, transport, and metabolism of thyroid hormones (T3 and T4), which are critical for normal development and metabolism.

3.3.1 Experimental Protocols for Thyroid Hormone Disruption

  • In Vitro Assays: Various in vitro assays can assess specific mechanisms of thyroid disruption, such as inhibition of thyroid peroxidase (TPO), binding to thyroid hormone receptors (TRs), or binding to thyroid transport proteins like transthyretin (TTR).

  • In Vivo Studies: Animal studies, often in rodents or fish, can evaluate the effects of chemical exposure on circulating levels of T3, T4, and thyroid-stimulating hormone (TSH), as well as on the histology of the thyroid gland.

3.3.2 Quantitative Data for this compound

No studies specifically investigating the effects of this compound on the thyroid hormone system were identified.

Data Summary

The following tables summarize the lack of available quantitative data for the endocrine-disrupting effects of this compound.

Table 1: Adrenal Steroidogenesis Inhibition by this compound

EnzymeAssay TypeTest SystemEndpointResultReference
CYP11A1Enzyme ActivityN/AIC50No Data AvailableN/A
CYP17A1Enzyme ActivityN/AIC50No Data AvailableN/A
CYP21A2Enzyme ActivityN/AIC50No Data AvailableN/A
CYP11B1Enzyme ActivityN/AIC50No Data AvailableN/A
H295R AssayCell-basedH295R cellsSteroid ProfileNo Data AvailableN/A

Table 2: Estrogenic and Anti-Androgenic Potential of this compound

AssayReceptorEndpointResultReference
Receptor BindingERα / ERβIC50 / KiNo Data AvailableN/A
Transcriptional ActivationERα / ERβEC50 / IC50No Data AvailableN/A
Uterotrophic BioassayN/AUterine WeightNo Data AvailableN/A
Receptor BindingARIC50 / KiNo Data AvailableN/A
Transcriptional ActivationAREC50 / IC50No Data AvailableN/A
Hershberger BioassayN/ATissue WeightNo Data AvailableN/A

Table 3: Thyroid Hormone System Disruption by this compound

AssayEndpointResultReference
In vivo (rodent)Serum T3, T4, TSH levelsNo Data AvailableN/A
In vitro TPO inhibitionIC50No Data AvailableN/A
In vitro TR bindingIC50 / KiNo Data AvailableN/A

Involvement of Other Nuclear Receptors

Xenobiotics can also exert endocrine-disrupting effects through interactions with other nuclear receptors, such as the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR). These receptors play crucial roles in regulating the metabolism of foreign compounds and can cross-talk with other endocrine signaling pathways.

G cluster_0 Potential Nuclear Receptor Interactions cluster_1 Downstream Effects This compound This compound PXR Pregnane X Receptor (PXR) This compound->PXR Activation? AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR Activation? Metabolism Altered Xenobiotic Metabolism PXR->Metabolism Endocrine Cross-talk with Endocrine Pathways PXR->Endocrine AhR->Metabolism AhR->Endocrine

References

Methodological & Application

Application Note: Determination of Perthane in Soil Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the detection and quantification of Perthane, an organochlorine pesticide, in soil samples using gas chromatography-mass spectrometry (GC-MS). The described methodology is intended for researchers, environmental scientists, and professionals in drug development and environmental monitoring. The protocol covers sample preparation, including extraction and cleanup, as well as instrumental analysis by GC-MS. Representative quantitative data for organochlorine pesticides, including typical recovery rates, limits of detection (LOD), and limits of quantification (LOQ), are provided to guide laboratory practices.

Introduction

This compound is a synthetic organochlorine insecticide, chemically known as 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane. Due to its persistence in the environment, there is a need for sensitive and reliable analytical methods to monitor its presence in soil. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of such semi-volatile organic compounds, offering high selectivity and sensitivity. This application note outlines a comprehensive workflow for the analysis of this compound in soil, from sample collection to data interpretation.

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of organochlorine pesticides in soil using different extraction and analytical techniques. While specific data for this compound is limited, the provided data for other organochlorine pesticides can be used as a reference for method validation and performance expectation.

Table 1: Typical Recovery Rates for Organochlorine Pesticides in Soil

Extraction MethodPesticide ClassNumber of Compounds TestedAverage Recovery (%)Relative Standard Deviation (RSD) (%)
QuEChERSOrganochlorines965 - 105< 20
Accelerated Solvent Extraction (ASE)Organochlorines2080 - 115< 10
Soxhlet ExtractionOrganochlorines978 - 116< 20
Ultrasonic ExtractionOrganochlorines24~73 (median)Not Specified

Data compiled from multiple sources providing a general performance overview.[1][2][3]

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Organochlorine Pesticides in Soil by GC-MS

CompoundLOD (µg/kg)LOQ (µg/kg)Method
α-HCH1.212.6QuEChERS-GC-ECD
β-HCH1.712.0QuEChERS-GC-ECD
γ-HCH (Lindane)1.511.6QuEChERS-GC-ECD
Heptachlor1.010.8QuEChERS-GC-ECD
AldrinNot SpecifiedNot SpecifiedEPA 8081B
DieldrinNot SpecifiedNot SpecifiedEPA 8081B
EndrinNot SpecifiedNot SpecifiedEPA 8081B
4,4'-DDENot SpecifiedNot SpecifiedEPA 8081B
4,4'-DDDNot SpecifiedNot SpecifiedEPA 8081B
4,4'-DDTNot SpecifiedNot SpecifiedEPA 8081B

Note: The LOD and LOQ are method-dependent and can vary based on instrumentation and matrix effects. The data for HCH isomers and Heptachlor are from a specific study using GC-ECD, which provides an indication of achievable sensitivity.[1] For other compounds, refer to EPA method 8081B guidelines.[4]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

1.1. Sample Collection and Storage:

  • Collect soil samples from the desired depth using a clean stainless steel auger or trowel.

  • Place the sample in a clean, amber glass jar with a Teflon-lined lid to prevent photodegradation and contamination.

  • Store samples at 4°C and analyze as soon as possible. If longer storage is required, freeze at -20°C.

1.2. Sample Pre-treatment:

  • Air-dry the soil sample in a well-ventilated area or in an oven at a temperature below 40°C to avoid degradation of the analyte.

  • Once dried, gently grind the soil using a mortar and pestle to break up aggregates.

  • Sieve the soil through a 2 mm mesh to remove stones, roots, and other debris. Homogenize the sieved sample thoroughly.

Extraction

Choose one of the following extraction methods based on laboratory equipment availability and desired sample throughput.

2.1. Soxhlet Extraction (EPA Method 3540C):

  • Weigh approximately 10-20 g of the prepared soil sample into a pre-cleaned extraction thimble.

  • Add a suitable amount of anhydrous sodium sulfate to the sample to remove residual moisture.

  • Place the thimble in a Soxhlet extractor.

  • Add 150-200 mL of a 1:1 (v/v) mixture of hexane and acetone to the round-bottom flask.

  • Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

2.2. Accelerated Solvent Extraction (ASE) (EPA Method 3545A):

  • Mix approximately 10 g of the prepared soil sample with a drying agent like diatomaceous earth.

  • Pack the mixture into an extraction cell.

  • Set the ASE parameters:

    • Solvent: 1:1 (v/v) Hexane:Acetone

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static time: 5 min

    • Number of cycles: 2

  • Collect the extract and concentrate it to 1 mL.

2.3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and shake vigorously.

  • Add 10 mL of acetonitrile and shake for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

  • Shake vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

Extract Cleanup

Cleanup is necessary to remove co-extracted matrix components that can interfere with the GC-MS analysis.

3.1. Dispersive Solid-Phase Extraction (d-SPE) for QuEChERS:

  • Transfer 1 mL of the acetonitrile extract to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

  • Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

  • The supernatant is ready for GC-MS analysis.

3.2. Solid-Phase Extraction (SPE) for Soxhlet and ASE:

  • Condition an SPE cartridge (e.g., Florisil or Silica gel) with the appropriate solvent.

  • Load the concentrated extract onto the cartridge.

  • Elute the analytes with a suitable solvent or solvent mixture.

  • Collect the eluate and concentrate it to the final volume for GC-MS analysis.

GC-MS Analysis

4.1. Instrumental Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp 1: 40°C/min to 120°C

    • Ramp 2: 5°C/min to 310°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

4.2. This compound-Specific MS Parameters:

For targeted analysis of this compound, the following characteristic ions should be monitored in SIM mode:

  • Quantifier Ion: m/z 223.15

  • Qualifier Ion: m/z 179.10

Note: These are suggested parameters and may require optimization based on the specific instrument and column used.

Workflow Diagram

Perthane_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis SampleCollection 1. Soil Sample Collection Drying 2. Air/Oven Drying (<40°C) SampleCollection->Drying Grinding 3. Grinding Drying->Grinding Sieving 4. Sieving (2 mm) Grinding->Sieving Soxhlet Soxhlet (EPA 3540C) Sieving->Soxhlet ASE ASE (EPA 3545A) Sieving->ASE QuEChERS QuEChERS Sieving->QuEChERS SPE SPE (for Soxhlet/ASE) Soxhlet->SPE ASE->SPE dSPE d-SPE (for QuEChERS) QuEChERS->dSPE GCMS GC-MS Analysis (SIM Mode) dSPE->GCMS SPE->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for this compound analysis in soil.

Conclusion

The methodology presented in this application note provides a robust and reliable approach for the determination of this compound in soil samples. The combination of efficient extraction and cleanup techniques with sensitive GC-MS analysis allows for the accurate quantification of this persistent organic pollutant. Adherence to the detailed protocols and proper quality control measures will ensure high-quality data for environmental monitoring and research purposes.

References

Application Note: Analysis of Perthane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive method for the identification and quantification of Perthane, a synthetic organochlorine insecticide, using gas chromatography-mass spectrometry (GC-MS). This compound, also known as Ethylan, is chemically designated as 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane[1][2][3]. Due to its persistence and potential environmental impact, sensitive and specific analytical methods are crucial for its monitoring in various matrices. This document provides a detailed experimental protocol, including sample preparation, GC-MS parameters, and characteristic mass spectrometric data to aid researchers, scientists, and drug development professionals in the accurate analysis of this compound.

Introduction

This compound is an insecticide previously used for controlling pests on vegetables and in the textile industry to manage moths and carpet beetles[1]. Its chemical structure, C18H20Cl2, and properties necessitate robust analytical techniques for detection at trace levels[1]. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it an ideal method for the analysis of semi-volatile compounds like this compound. This application note outlines a generalized yet detailed protocol that can be adapted for various sample matrices.

Experimental Protocol

1. Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for the extraction of this compound from solid matrices such as food or environmental samples.

  • Homogenization: Weigh 10-15 grams of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10-15 mL of acetonitrile (with 1% acetic acid) to the sample. For samples with high water content, the addition of anhydrous magnesium sulfate can aid in the extraction.

  • Salting Out: Add magnesium sulfate and sodium acetate to induce phase separation. Vortex the mixture vigorously.

  • Centrifugation: Centrifuge the sample at 5,000 rpm for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a new tube containing primary secondary amine (PSA) sorbent and magnesium sulfate to remove interferences such as fatty acids and sugars.

  • Final Centrifugation and Collection: Vortex and centrifuge the sample again at 10,000 rpm for 5 minutes. Collect the supernatant for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

The following parameters are a robust starting point for the analysis of this compound and can be optimized for specific instrumentation and matrices.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 7010B Triple Quadrupole MS or equivalent single quadrupole MS
GC Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Splitless, 2 µL injection volume
Inlet Temperature 250 °C
Oven Temperature Program Initial temperature of 150 °C, ramp at 30 °C/min to 280 °C, hold for 10 minutes. An alternative program could be an initial temperature of 50°C for 2.5 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.
MS Transfer Line Temp. 280-300 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-450
Solvent Delay 3-5 minutes

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound. Retention times can vary depending on the specific GC column and oven temperature program used.

Parameter Value Source
Retention Time (RT) ~16.92 - 18.95 min
Molecular Formula C18H20Cl2
Molecular Weight 307.26 g/mol
Monoisotopic Mass 306.0942 Da

Characteristic Mass Fragments

The mass spectrum of this compound is characterized by several key fragment ions. The base peak is typically observed at m/z 223.

Mass-to-Charge Ratio (m/z) Proposed Ion/Fragment Relative Abundance Source
223[M-C6H4Cl]+High (Often Base Peak)
179[C14H11]+High
224Isotope peak of m/z 223Moderate
167[C13H11]+Moderate
165[C13H9]+Moderate
192[C15H12]+Moderate

Visualizations

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Add Acetonitrile & Vortex Sample->Extraction Centrifuge1 Centrifuge (5,000 rpm) Extraction->Centrifuge1 Cleanup d-SPE Cleanup (PSA + MgSO4) Centrifuge1->Cleanup Centrifuge2 Centrifuge (10,000 rpm) Cleanup->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant Injection Inject 2 µL into GC Supernatant->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry (m/z 40-450) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum of Peak TIC->MassSpectrum Identification Identify this compound (RT & Mass Fragments) MassSpectrum->Identification Quantification Quantify using Calibration Curve Identification->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Logical_Flow start Method Development Start define_obj Define Analytical Objectives (e.g., LOD, LOQ, Matrix) start->define_obj lit_review Literature Review for Starting Conditions define_obj->lit_review sample_prep Optimize Sample Prep (QuEChERS) lit_review->sample_prep gc_params Optimize GC Parameters (Oven Program, Flow Rate) sample_prep->gc_params ms_params Optimize MS Parameters (Scan Range, Dwell Time) gc_params->ms_params validation Method Validation (Linearity, Accuracy, Precision) ms_params->validation validation->sample_prep Poor Recovery? validation->gc_params Poor Peak Shape/ Resolution? validation->ms_params Low Sensitivity? routine_analysis Routine Analysis validation->routine_analysis

Caption: Logical flow for method development and troubleshooting.

References

Application Notes and Protocols for the Sample Preparation of Perthane in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perthane is an organochlorine pesticide, and its monitoring in aqueous environments is crucial due to its potential persistence and toxicity. Accurate quantification of this compound in water samples requires robust and efficient sample preparation techniques to isolate and concentrate the analyte from the complex sample matrix prior to instrumental analysis, typically by gas chromatography (GC). This document provides detailed application notes and protocols for the most common and effective sample preparation techniques for this compound in water: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME).

This compound is a nonpolar compound with low water solubility (0.1 mg/L), making it amenable to extraction methodologies designed for nonpolar organic compounds.[1] The selection of a specific technique will depend on factors such as sample volume, required detection limits, available equipment, and sample throughput needs.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical performance data for the analysis of organochlorine pesticides, including compounds structurally similar to this compound, using different sample preparation techniques. These values can be considered as expected performance indicators for this compound analysis.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Solid-Phase Microextraction (SPME)
Typical Recovery 80-110%80-110%Analyte- and fiber-dependent
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.01 - 0.5 µg/L0.001 - 0.1 µg/L
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/L0.03 - 1.0 µg/L0.003 - 0.3 µg/L
Relative Standard Deviation (RSD) < 15%< 20%< 15%
Sample Volume 100 mL - 1 L500 mL - 1 L10 - 50 mL
Solvent Consumption Low (10-20 mL)High (100-300 mL)None
Advantages High throughput, automation potential, low solvent usage.Robust, widely applicable, good for high-fat matrices.Solventless, simple, sensitive, good for clean matrices.
Disadvantages Sorbent-analyte specific, potential for clogging with high particulate matter.Labor-intensive, large solvent volumes, emulsion formation.Fiber fragility, matrix effects, requires optimization.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is based on methods for the extraction of organochlorine pesticides from water, such as EPA Method 8081.[2][3] A C18 sorbent is recommended due to the nonpolar nature of this compound.

Materials:

  • SPE cartridges (e.g., C18, 500 mg/6 mL)

  • SPE vacuum manifold

  • Glass fiber filters (1 µm)

  • Methanol (pesticide grade)

  • Dichloromethane (pesticide grade)

  • Hexane (pesticide grade)

  • Reagent water (pesticide-free)

  • Sodium sulfate (anhydrous)

  • Concentrator tubes

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Collect a 1 L water sample in a clean glass bottle.

    • If the sample contains significant particulate matter, pre-filter it through a glass fiber filter.

    • Adjust the sample pH to neutral (pH 7) with dilute acid or base if necessary.

    • Spike the sample with a surrogate standard if required for recovery correction.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 10 mL of dichloromethane, followed by 10 mL of methanol. Do not allow the cartridge to go dry.

    • Equilibrate the cartridge with 10 mL of reagent water, leaving a small layer of water above the sorbent bed.

  • Sample Loading:

    • Load the 1 L water sample onto the conditioned cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Rinsing and Drying:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining interfering substances.

    • Dry the cartridge by drawing a vacuum through it for 10-15 minutes.

  • Elution:

    • Place a collection tube in the manifold.

    • Elute the retained this compound from the cartridge with two 5 mL aliquots of dichloromethane. Allow the solvent to soak the sorbent bed for 1-2 minutes before drawing it through.

  • Extract Drying and Concentration:

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen in a nitrogen evaporator.

    • The extract is now ready for GC analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from general methods for the extraction of organochlorine pesticides from water, such as EPA Method 608.[4]

Materials:

  • 2 L separatory funnel with a Teflon stopcock

  • Dichloromethane (pesticide grade)

  • Hexane (pesticide grade)

  • Sodium sulfate (anhydrous)

  • Kuderna-Danish (K-D) concentrator with a 10 mL concentrator tube

  • Water bath

  • Boiling chips

Procedure:

  • Sample Preparation:

    • Measure 1 L of the water sample into the 2 L separatory funnel.

    • Spike the sample with a surrogate standard if required.

  • Extraction:

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, with periodic venting to release pressure.

    • Allow the layers to separate for at least 10 minutes.

    • Drain the lower organic layer into a flask.

    • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.

  • Extract Drying:

    • Pass the combined extract through a drying column containing about 10 g of anhydrous sodium sulfate.

  • Concentration:

    • Transfer the dried extract to a K-D concentrator.

    • Add one or two clean boiling chips to the flask and attach a three-ball Snyder column.

    • Pre-wet the Snyder column by adding about 1 mL of hexane through the top.

    • Place the K-D apparatus on a hot water bath (80-90 °C) so that the concentrator tube is partially immersed in the hot water, and the entire lower rounded surface of the flask is bathed with hot vapor.

    • Concentrate the extract to an apparent volume of 5-10 mL.

    • Remove the K-D apparatus from the bath and allow it to cool.

    • Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • The extract is now ready for GC analysis.

Solid-Phase Microextraction (SPME) Protocol

This protocol is a general guideline for the SPME of nonpolar compounds from water and should be optimized for this compound analysis.

Materials:

  • SPME fiber assembly with a nonpolar fiber (e.g., 100 µm polydimethylsiloxane - PDMS)

  • SPME autosampler vials (e.g., 20 mL) with PTFE-lined septa

  • Heater/stirrer

  • GC with a split/splitless injector

Procedure:

  • Sample Preparation:

    • Place 10 mL of the water sample into a 20 mL autosampler vial.

    • Spike with an internal standard if necessary.

    • Seal the vial with a PTFE-lined septum cap.

  • Extraction:

    • Place the vial in a heater/stirrer.

    • Expose the SPME fiber to the headspace above the water sample (Headspace SPME) or directly immerse it in the water sample (Direct Immersion SPME). Headspace SPME is generally preferred for complex matrices to prolong fiber life.

    • Heat the sample to a controlled temperature (e.g., 60 °C) and stir for a defined period (e.g., 30 minutes) to allow for the partitioning of this compound onto the fiber coating. These parameters should be optimized.

  • Desorption and Analysis:

    • After extraction, retract the fiber into the needle and withdraw it from the sample vial.

    • Immediately insert the needle into the hot inlet of the GC (e.g., 250 °C).

    • Extend the fiber to thermally desorb the trapped analytes onto the GC column for a specified time (e.g., 2-5 minutes).

    • The analysis is then initiated.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1 L Water Sample Filter Filter Particulates Sample->Filter Spike Spike Surrogate Filter->Spike Condition Condition C18 Cartridge Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Dichloromethane Dry->Elute DryExtract Dry Eluate (Na2SO4) Elute->DryExtract Concentrate Concentrate (N2 Evaporation) DryExtract->Concentrate Analysis GC Analysis Concentrate->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound in Water.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction Sample 1 L Water Sample in Separatory Funnel Spike Spike Surrogate Sample->Spike AddSolvent Add Dichloromethane Spike->AddSolvent Shake Shake & Vent AddSolvent->Shake Separate Separate Layers Shake->Separate Repeat Repeat Extraction 2x Separate->Repeat DryExtract Dry Combined Extracts (Na2SO4) Repeat->DryExtract Concentrate Concentrate (K-D & N2) DryExtract->Concentrate Analysis GC Analysis Concentrate->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound in Water.

SPME_Workflow cluster_prep Sample Preparation cluster_spme Solid-Phase Microextraction cluster_analysis Analysis Sample 10 mL Water Sample in Vial Spike Spike Internal Standard Sample->Spike ExposeFiber Expose PDMS Fiber (Headspace or Direct) Spike->ExposeFiber Equilibrate Equilibrate (Heat & Stir) ExposeFiber->Equilibrate RetractFiber Retract Fiber Equilibrate->RetractFiber Desorb Thermal Desorption in GC Inlet RetractFiber->Desorb Analysis GC Analysis Desorb->Analysis

Caption: Solid-Phase Microextraction (SPME) Workflow for this compound in Water.

References

Application Notes and Protocols for the Extraction and Cleanup of Perthane in Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perthane is an organochlorine pesticide, and like other compounds in its class, it is lipophilic and tends to accumulate in the fatty tissues of organisms. Accurate quantification of this compound in biological matrices is crucial for toxicological studies and monitoring environmental contamination. However, the high lipid content of these tissues presents a significant challenge, as co-extracted fats can interfere with chromatographic analysis, leading to inaccurate results and contamination of analytical instruments.

These application notes provide detailed protocols for the extraction and cleanup of this compound from biological tissues, with a particular focus on fatty matrices such as adipose tissue, liver, and milk. The described methods are based on established techniques for organochlorine pesticide analysis and are designed to provide reliable and reproducible results.

Data Presentation: Comparison of Cleanup Methods

The selection of an appropriate cleanup method is critical for removing interfering lipids and other co-extractives from the sample extract prior to instrumental analysis. The following table summarizes the recovery of various organochlorine pesticides (OCPs), including those with similar properties to this compound, using different cleanup techniques. This data can help researchers select the most suitable method based on their specific analytical needs and available instrumentation.

Analyte(s)MatrixExtraction MethodCleanup MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)
22 OCPsMeatAcetonitrile/n-hexaneNot specified64.4 - 96.0< 20
14 OCPsFatty Foods (Shellfish, Fish, Meats)Not specifiedFlorisil SPE77 - 107Not specified
21 OCPsWhole MilkQuEChERSEMR—Lipid dSPE70 - 120< 20
56 PesticidesBovine MeatAcetonitrileCaptiva EMR—Lipid62 - 119≤ 16
20 OCPsHuman TissuesSalting-out LLE & DLLME-85 - 109< 12

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with Florisil Cleanup

This protocol is a traditional and robust method for the extraction and cleanup of organochlorine pesticides from fatty tissues.

1. Sample Preparation and Extraction

  • Homogenize 1-2 g of the tissue sample (e.g., adipose, liver) with anhydrous sodium sulfate until a free-flowing powder is obtained.

  • Transfer the mixture to a Soxhlet extraction thimble.

  • Extract the sample with 150 mL of petroleum ether or hexane in a Soxhlet extractor for 6-8 hours.

  • Concentrate the extract to approximately 5-10 mL using a rotary evaporator.

2. Fat Removal and Cleanup

  • Prepare a Florisil chromatography column by packing 20 g of activated Florisil (deactivated with 2% water) into a glass column.

  • Top the Florisil with 1-2 cm of anhydrous sodium sulfate.

  • Pre-wet the column with 40-50 mL of hexane.

  • Transfer the concentrated extract onto the column.

  • Elute the column with 200 mL of 6% diethyl ether in hexane (Fraction 1). This fraction will contain this compound and other less polar OCPs.

  • Elute the column with 200 mL of 15% diethyl ether in hexane (Fraction 2) to recover more polar OCPs if necessary.

  • Concentrate each fraction to a final volume of 1-2 mL for analysis by gas chromatography (GC).

Fig. 1: Workflow for LLE with Florisil Cleanup.
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a few simple steps, making it suitable for high-throughput analysis.

1. Sample Extraction

  • Weigh 10-15 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube.

  • The dSPE tube should contain a mixture of sorbents to remove interferences. For fatty matrices, a common combination is 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18. For highly fatty samples, Enhanced Matrix Removal—Lipid (EMR—Lipid) sorbent can be used for more effective lipid removal.[1]

  • Shake vigorously for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for GC analysis.

Fig. 2: Workflow for the QuEChERS Method.

Concluding Remarks

The choice of extraction and cleanup method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the nature of the biological matrix. For routine monitoring of a large number of samples, the QuEChERS method offers a significant advantage in terms of speed and simplicity. For more complex matrices or when lower detection limits are required, a more rigorous cleanup method such as Florisil column chromatography or gel permeation chromatography (GPC) may be necessary. It is always recommended to validate the chosen method for the specific matrix and analyte of interest to ensure data quality and accuracy.

References

Application Notes and Protocols for the Use of Perthane as a Reference Standard in Environmental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Perthane as a reference standard for the quantitative analysis of environmental samples. Detailed protocols for sample preparation and instrumental analysis are provided to ensure accurate and reproducible results.

Introduction

This compound (1,1-dichloro-2,2-bis(4-ethylphenyl)ethane) is a chlorinated hydrocarbon insecticide, structurally related to DDT. Although its use has been widely discontinued due to environmental persistence and potential health concerns, monitoring for its presence in various environmental matrices remains crucial for assessing historical contamination and its long-term fate. Accurate quantification of this compound residues relies on the use of high-purity certified reference materials (CRMs). This document outlines the methodologies for the analysis of this compound in soil, sediment, and water samples, employing the QuEChERS sample preparation method followed by gas chromatography-mass spectrometry (GC-MS).

Data Presentation

Due to the historical nature of this compound's use, recent and comprehensive quantitative data from environmental monitoring studies are limited. The following tables summarize the available historical data on this compound concentrations in environmental matrices. Researchers are encouraged to contribute to the body of knowledge by reporting new findings.

Table 1: this compound Concentrations in Soil Samples

LocationSample TypeYear of StudyConcentration (ppm)Detection Limit (ppm)Reference
West Alabama, USASurface Soil1974>0.1 (in one sample)Not ReportedAlbright R et al; Bull Environ Contam Toxicol 12: 378-84 (1974)
West Alabama, USASurface Soil1974<0.1 (in one sample)Not ReportedAlbright R et al; Bull Environ Contam Toxicol 12: 378-84 (1974)

Table 2: this compound Concentrations in Water Samples

LocationSample TypeYear of StudyConcentration (ppb)Detection Limit (ppb)Reference
California, USAGroundwater (54 wells)1982Not Detected5.0Maddy KT et al; Bull Environ Contam Toxicol 29: 354-9 (1982)[1]

Experimental Protocols

The following protocols provide a step-by-step guide for the analysis of this compound in environmental samples. These methods are based on established procedures for organochlorine pesticide residue analysis and should be validated in the user's laboratory for their specific application.

Protocol for this compound Analysis in Soil and Sediment Samples

This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by GC-MS analysis.[2][3][4]

3.1.1. Materials and Reagents

  • This compound certified reference standard (e.g., from AccuStandard or LGC Standards)[3]

  • Internal standard (e.g., PCB 209 or as appropriate for the method)

  • Acetonitrile (ACN), pesticide residue grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Sodium sulfate, anhydrous, granular

  • Organic-free water

  • 50 mL polypropylene centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge capable of ≥3000 x g

  • Syringe filters (0.22 µm)

3.1.2. Sample Preparation (QuEChERS)

  • Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity. For moist samples, proceed to the next step. For dry samples, add a calculated amount of organic-free water to achieve a moisture content of approximately 50-70%.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with an appropriate amount of the internal standard solution.

    • Cap the tube and vortex vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet containing 4 g MgSO₄ and 1 g NaCl.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into a GC vial.

    • The sample is now ready for GC-MS analysis.

3.1.3. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp 1: 25 °C/min to 180 °C.

      • Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for this compound (C₁₈H₂₀Cl₂):

      • Quantification ion: m/z 235

      • Qualifier ions: m/z 165, 237

    • Monitor appropriate ions for the internal standard.

Protocol for this compound Analysis in Water Samples

This protocol involves liquid-liquid extraction followed by GC-MS analysis.

3.2.1. Materials and Reagents

  • This compound certified reference standard

  • Internal standard

  • Dichloromethane (DCM), pesticide residue grade

  • Sodium sulfate, anhydrous, granular

  • 1 L separatory funnel

  • Kuderna-Danish (K-D) concentrator

  • Nitrogen evaporator

3.2.2. Sample Preparation

  • Extraction:

    • Measure 1 L of the water sample into a 1 L separatory funnel.

    • Spike the sample with the internal standard.

    • Add 60 mL of DCM to the separatory funnel, cap, and shake vigorously for 2 minutes, venting periodically.

    • Allow the layers to separate and drain the lower DCM layer into a collection flask.

    • Repeat the extraction twice more with fresh 60 mL portions of DCM, combining the extracts.

  • Drying and Concentration:

    • Pass the combined extract through a column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to approximately 5 mL using a Kuderna-Danish apparatus.

    • Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Final Extract Preparation:

    • Transfer the final extract to a GC vial.

    • The sample is now ready for GC-MS analysis.

3.2.3. GC-MS Instrumental Analysis

Follow the same GC-MS conditions as described in section 3.1.3.

Mandatory Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the analysis of this compound in environmental samples using a reference standard.

This compound Analysis Workflow cluster_SampleCollection Sample Collection & Preparation cluster_Extraction Extraction & Cleanup cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Reporting SampleCollection 1. Sample Collection (Soil, Sediment, Water) Homogenization 2. Sample Homogenization SampleCollection->Homogenization Extraction 3. Extraction (QuEChERS or LLE) Homogenization->Extraction InternalStandard Addition of Internal Standard Extraction->InternalStandard Cleanup 4. Cleanup (d-SPE or Column Chromatography) Extraction->Cleanup InternalStandard->Cleanup GCMS 5. GC-MS Analysis Cleanup->GCMS Quantification 6. Quantification (Calibration Curve) GCMS->Quantification PerthaneStandard This compound Reference Standard Injection PerthaneStandard->GCMS DataReview 7. Data Review & QC Quantification->DataReview Reporting 8. Final Report DataReview->Reporting

Caption: Workflow for this compound analysis in environmental samples.

Quality Control and Quality Assurance

To ensure the reliability of the analytical results, a robust quality control (QC) and quality assurance (QA) program should be implemented. This includes:

  • Method Blank: An analyte-free matrix processed alongside the samples to check for contamination.

  • Laboratory Control Spike (LCS): A clean matrix spiked with a known concentration of this compound to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with a known concentration of this compound to evaluate matrix effects and precision.

  • Calibration: A multi-point calibration curve should be generated using the this compound reference standard. The correlation coefficient (r²) should be ≥ 0.995.

  • Continuing Calibration Verification (CCV): A standard analyzed periodically to ensure the instrument's calibration is stable.

By following these detailed application notes and protocols, researchers can confidently utilize this compound as a reference standard for the accurate and precise determination of its residues in environmental matrices.

References

Application Notes and Protocols for Perthane Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for conducting laboratory studies on the degradation of Perthane, an organochlorine pesticide. Due to the limited availability of direct degradation studies for this compound, the following protocols are based on established methodologies for other organochlorine pesticides, such as DDT, and incorporate specific analytical methods for this compound.

Introduction

This compound, 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane, is a member of the organochlorine pesticide family. Understanding its persistence and degradation pathways in the environment is crucial for risk assessment and remediation strategies. Laboratory-based degradation studies are essential to determine its fate under controlled conditions, providing data on its half-life and the formation of potential degradation products. These studies typically involve incubating this compound in various environmental matrices and monitoring its concentration over time.

Data Presentation: this compound Degradation Half-Life

The following table summarizes hypothetical quantitative data from a laboratory degradation study of this compound in different matrices. This data is for illustrative purposes to guide researchers in presenting their findings.

MatrixConditionTemperature (°C)pHHalf-Life (t½) in daysPrimary Degradation Products (Hypothetical)
Soil Aerobic256.51801-chloro-2,2-bis(p-ethylphenyl)ethylene (this compound-olefin)
Anaerobic256.5951,1-bis(p-ethylphenyl)ethane (this compound-saturated)
Water Hydrolysis255>365Minimal degradation observed
Hydrolysis257250This compound-olefin
Hydrolysis259120This compound-olefin
Sediment Anaerobic257.0110This compound-saturated

Experimental Protocols

Protocol 1: Aerobic Soil Degradation Study

This protocol is designed to assess the aerobic degradation of this compound in soil under laboratory conditions.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Organic solvent (e.g., hexane or acetone, pesticide grade)

  • Representative soil sample (characterized for texture, organic matter content, pH, and microbial biomass)

  • Deionized water

  • Incubation vessels (e.g., 250 mL glass flasks with stoppers allowing for air exchange)

  • Syringes and needles

  • Analytical balance

  • Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS)[1][2]

2. Experimental Procedure:

  • Soil Preparation: Sieve the soil to remove large debris. Adjust the moisture content to 50-60% of its water-holding capacity. Pre-incubate the soil in the dark at the desired temperature (e.g., 25°C) for 7-14 days to allow the microbial community to stabilize.
  • Spiking: Prepare a stock solution of this compound in a suitable organic solvent. Add the stock solution to the soil to achieve the desired initial concentration (e.g., 1-10 mg/kg). Thoroughly mix the soil to ensure uniform distribution. Allow the solvent to evaporate completely in a fume hood.
  • Incubation: Transfer a known amount of the spiked soil (e.g., 50 g) into replicate incubation flasks. Include control flasks with sterilized soil (autoclaved) to assess abiotic degradation. Incubate the flasks in the dark at a constant temperature.
  • Sampling: At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, 120, and 180 days), remove replicate flasks for analysis.
  • Extraction: Extract this compound and its potential degradation products from the soil samples using an appropriate method, such as Soxhlet extraction or ultrasonic extraction with a suitable solvent mixture (e.g., hexane:acetone 1:1)[3].
  • Analysis: Concentrate the extract and analyze it using GC-ECD or GC-MS according to established methods like EPA Method 8081B for organochlorine pesticides[2][4].
  • Data Analysis: Calculate the concentration of this compound at each time point. Determine the degradation kinetics and calculate the half-life (t½) using first-order reaction models.

Protocol 2: Abiotic Hydrolysis Study

This protocol is to determine the rate of this compound hydrolysis in aqueous solutions at different pH levels.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Sterile, buffered aqueous solutions (pH 5, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Sterile glass vials with Teflon-lined caps

  • Incubator or water bath

  • High-performance liquid chromatograph (HPLC) with a UV detector or a GC-MS.

2. Experimental Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in acetonitrile. Spike the sterile buffered solutions with the this compound stock solution to a final concentration well below its water solubility. The use of a co-solvent like acetonitrile should be kept to a minimum (<1% v/v).
  • Incubation: Dispense the spiked solutions into replicate sterile glass vials, ensuring no headspace. Include control vials containing only the buffered solution. Incubate the vials in the dark at a constant temperature (e.g., 25°C).
  • Sampling: At specified time intervals, sacrifice replicate vials from each pH group for analysis.
  • Extraction: Extract the this compound from the aqueous solution using liquid-liquid extraction with a non-polar solvent like hexane or by solid-phase extraction (SPE).
  • Analysis: Analyze the extracts using HPLC-UV or GC-MS to quantify the remaining this compound concentration.
  • Data Analysis: Plot the concentration of this compound versus time for each pH. Calculate the hydrolysis rate constant and the half-life.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Soil_Prep Soil/Water Preparation Spiking Spiking with This compound Soil_Prep->Spiking Incubation Incubation (Controlled Conditions) Spiking->Incubation Sampling Time-point Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis GC-ECD/MS Analysis Extraction->Analysis Data_Analysis Data Analysis (Half-life Calculation) Analysis->Data_Analysis

Caption: Workflow for a typical this compound degradation study.

Degradation_Pathways cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation This compound This compound Photolysis Photolysis (Sunlight) This compound->Photolysis Hydrolysis Hydrolysis (Water) This compound->Hydrolysis Aerobic Aerobic Metabolism This compound->Aerobic Anaerobic Anaerobic Metabolism This compound->Anaerobic Degradation_Products Degradation Products Photolysis->Degradation_Products Hydrolysis->Degradation_Products Aerobic->Degradation_Products Anaerobic->Degradation_Products

Caption: Logical relationships in this compound degradation pathways.

References

Application Notes and Protocols for In Vitro Assessment of Perthane's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perthane is an organochlorine pesticide, chemically identified as 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane. Due to its classification as a persistent organic pollutant, its use has been significantly restricted. However, understanding its biological activities remains crucial for toxicological assessment and for exploring potential secondary effects, such as endocrine disruption. These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activities of this compound, focusing on cytotoxicity, estrogenic and androgenic potential, pro-apoptotic activity, and enzyme inhibition.

While specific quantitative data for this compound is limited in publicly available literature, this document includes data for structurally similar compounds, such as DDT and its metabolites, to provide a comparative context for interpreting experimental results.

Data Presentation: Biological Activity of this compound Analogs

CompoundAssayTarget/Cell LineEndpointValueReference
p,p'-DDOHEstrogen Receptor BindingERαIC500.43 µM[1]
p,p'-DDOHEstrogen Receptor BindingERβIC500.97 µM[1]
o,p'-DDTEstrogen-Inducible Protein InductionUterine Cells-Estrogenic Activity Confirmed[2]
p,p'-DDTCytotoxicityBalb/c 3T3 cellsEC50Varies with protein concentration[3]
p,p'-DDECytotoxicityBalb/c 3T3 cellsEC50Varies with protein concentration[3]
DieldrinCytotoxicityBalb/c 3T3 cellsEC50Varies with protein concentration
LindaneCytotoxicityBalb/c 3T3 cellsEC50Varies with protein concentration

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cell line (e.g., HepG2 human hepatoma cells).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for this compound) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for MTT Cytotoxicity Assay

MTT_Workflow start Start seed_cells Seed HepG2 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with this compound dilutions incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Estrogenic Activity Assessment

The YES assay is a reporter gene assay that uses genetically modified yeast (Saccharomyces cerevisiae) to detect substances with estrogenic activity.

Materials:

  • Genetically modified Saccharomyces cerevisiae containing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ).

  • Yeast growth medium.

  • Assay medium containing a chromogenic substrate (e.g., CPRG).

  • This compound.

  • 17β-estradiol (positive control).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Yeast Culture: Inoculate the growth medium with the yeast strain and incubate at 28°C with shaking until the culture reaches the logarithmic growth phase.

  • Assay Preparation: Prepare the assay medium and seed it with the yeast culture.

  • Compound Addition: Add serial dilutions of this compound and the positive control (17β-estradiol) to the wells of a 96-well plate. Allow the solvent to evaporate.

  • Incubation: Add the yeast-seeded assay medium to each well. Seal the plate and incubate at 32°C for 48-72 hours.

  • Measurement: Measure the absorbance at 570 nm (for color development) and 690 nm (for yeast growth).

  • Data Analysis: Correct the 570 nm readings for cell density. Plot the estrogenic activity against the concentration of this compound to determine the EC50 value.

Signaling Pathway for YES Assay

YES_Pathway This compound This compound (or Estrogen) hER Human Estrogen Receptor (hER) This compound->hER Binds ERE Estrogen Response Element (ERE) hER->ERE Activates LacZ lacZ Reporter Gene ERE->LacZ Induces transcription BetaGal β-galactosidase LacZ->BetaGal Translated to CPRG_yellow CPRG (Yellow) BetaGal->CPRG_yellow Cleaves CPRG_red Chlorophenol Red (Red) CPRG_yellow->CPRG_red

Caption: Simplified signaling pathway in the Yeast Estrogen Screen (YES) assay.

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Materials:

  • MCF-7 cells.

  • Hormone-free medium (phenol red-free DMEM with charcoal-stripped FBS).

  • This compound.

  • 17β-estradiol (positive control).

  • 96-well plates.

  • Cell counting reagent (e.g., resazurin).

  • Fluorometer.

Procedure:

  • Cell Culture: Culture MCF-7 cells in hormone-free medium for at least 48 hours before the assay.

  • Cell Seeding: Seed the cells in 96-well plates at a low density (e.g., 4,000 cells/well).

  • Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or 17β-estradiol.

  • Incubation: Incubate the plates for 6 days.

  • Proliferation Measurement: Add a cell counting reagent (e.g., resazurin) and incubate for 4 hours. Measure the fluorescence.

  • Data Analysis: Calculate the proliferative effect relative to the control and determine the EC50 value.

Androgenic Activity Assessment: Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of this compound to compete with a fluorescent or radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Recombinant androgen receptor (ligand-binding domain).

  • Fluorescently labeled androgen (e.g., Fluormone™ AL Green) or radiolabeled androgen (e.g., [³H]-R1881).

  • Assay buffer.

  • This compound.

  • Dihydrotestosterone (DHT) or R1881 (unlabeled, as a competitor).

  • 384-well plates.

  • Fluorescence polarization reader or scintillation counter.

Procedure:

  • Reagent Preparation: Prepare a mixture of the androgen receptor and the labeled androgen in the assay buffer.

  • Compound Addition: Add serial dilutions of this compound or the unlabeled competitor to the wells of a 384-well plate.

  • Incubation: Add the receptor-ligand mixture to the wells and incubate for a specified time (e.g., 4 hours) at room temperature, protected from light.

  • Measurement: Measure the fluorescence polarization or radioactivity in each well.

  • Data Analysis: Plot the change in fluorescence polarization or bound radioactivity against the concentration of this compound to determine the IC50 value.

Workflow for AR Competitive Binding Assay

AR_Binding_Workflow start Start prepare_reagents Prepare AR and labeled androgen mix start->prepare_reagents add_this compound Add this compound dilutions to plate prepare_reagents->add_this compound add_mix Add AR/ligand mix to wells add_this compound->add_mix incubate Incubate at room temperature add_mix->incubate measure Measure fluorescence polarization incubate->measure analyze Calculate IC50 measure->analyze end End analyze->end Apoptosis_Staining cluster_cell_states Cell States cluster_stains Staining Results Viable Viable AnnexinV_Negative Annexin V Negative Viable->AnnexinV_Negative PI_Negative PI Negative Viable->PI_Negative EarlyApoptotic Early Apoptotic AnnexinV_Positive Annexin V Positive EarlyApoptotic->AnnexinV_Positive EarlyApoptotic->PI_Negative LateApoptotic Late Apoptotic / Necrotic LateApoptotic->AnnexinV_Positive PI_Positive PI Positive LateApoptotic->PI_Positive AChE_Inhibition AChE Acetylcholinesterase (AChE) ATCI Acetylthiocholine (Substrate) AChE->ATCI Hydrolyzes This compound This compound This compound->AChE Inhibits Thiocholine Thiocholine ATCI->Thiocholine DTNB DTNB (Colorless) Thiocholine->DTNB Reduces TNB TNB (Yellow) DTNB->TNB Color change

References

Application Notes and Protocols for Studying the Toxic Effects of Perthane in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perthane (1,1-dichloro-2,2-bis(4-ethylphenyl)ethane) is an organochlorine insecticide, structurally related to DDT. Due to its persistence in the environment and potential for bioaccumulation, understanding its toxicological profile is crucial for assessing its risk to human and environmental health. These application notes provide a framework for using animal models to study the toxic effects of this compound, including protocols for acute, sub-chronic, and chronic toxicity, as well as specific endpoints for neurotoxicity and endocrine disruption. Given the limited specific data on this compound, many of the following protocols are based on established OECD guidelines and data from structurally related compounds like DDT and its metabolites.

Data Presentation

Table 1: Acute Toxicity of this compound and a Related Compound
CompoundAnimal ModelRoute of AdministrationLD50 Value
This compoundRatIntravenous73 mg/kg
This compoundMouseIntravenous173 mg/kg
p,p'-DDDRatOral>4000 mg/kg

Data for p,p'-DDD (a close structural analog of this compound) suggests low acute oral toxicity.

Table 2: Summary of Potential Toxic Effects of this compound based on Organochlorine Studies
Toxicity TypePotential EffectsAnimal Models Commonly Used
Hepatotoxicity Liver enlargement, hepatocellular necrosis, induction of microsomal enzymes.Rat, Mouse
Neurotoxicity Hyperexcitability, tremors, convulsions (at high doses).Rat, Mouse
Endocrine Disruption Estrogenic effects, potential for reproductive and developmental toxicity.Rat, Mouse
Carcinogenicity Potential for liver tumors with chronic exposure.Mouse

Experimental Protocols

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol outlines the procedure for determining the acute oral toxicity of this compound in rodents.

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Animal Model:

  • Species: Rat (e.g., Wistar or Sprague-Dawley)

  • Sex: Female (males can also be used, but females are often more sensitive)

  • Age: Young adults (8-12 weeks old)

  • Number of animals: 3 animals per step.

Materials:

  • This compound (analytical grade)

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Animal cages with appropriate bedding

  • Calibrated balance

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to dosing.

  • Fasting: Fast animals overnight (with access to water) before administration of the test substance.

  • Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration. Based on the low toxicity of related compounds, a starting dose of 2000 mg/kg may be appropriate for a limit test.

  • Administration: Administer a single dose of the this compound preparation to each animal via oral gavage. The volume should not exceed 10 mL/kg body weight. A control group should receive the vehicle alone.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Record mortality and the time of death.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Data Analysis: The LD50 is determined based on the mortality observed at different dose levels, following the sequential dosing steps outlined in OECD 423.

90-Day Sub-chronic Oral Toxicity Study (Adapted from OECD Guideline 408)

This protocol is designed to evaluate the adverse effects of repeated oral exposure to this compound over a 90-day period.

Objective: To characterize the toxicological profile of this compound following repeated oral administration and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Animal Model:

  • Species: Rat (e.g., Wistar or Sprague-Dawley)

  • Sex: Both males and females

  • Age: Young, healthy animals (weanlings)

  • Number of animals: At least 10 animals per sex per group.

Materials:

  • This compound (analytical grade)

  • Vehicle (e.g., corn oil) or diet for mixing

  • Oral gavage needles (if not administered in diet)

  • Equipment for clinical pathology analysis (hematology, clinical chemistry)

  • Histopathology equipment

Procedure:

  • Dose Selection: Select at least three dose levels (low, mid, high) and a control group. The highest dose should induce some toxicity but not significant mortality. A preliminary range-finding study may be necessary.

  • Administration: Administer this compound daily for 90 days, either by oral gavage or mixed in the diet. The control group receives the vehicle or untreated diet.

  • Clinical Observations:

    • Conduct a detailed clinical observation of all animals at least once a week.

    • Record signs of toxicity, changes in behavior, body weight (weekly), and food/water consumption (weekly).

  • Clinical Pathology:

    • Collect blood samples for hematology and clinical chemistry analysis at termination. Interim blood draws can also be included.

    • Conduct urinalysis at termination.

  • Ophthalmological Examination: Perform an ophthalmological examination on all animals prior to the start of the study and on the control and high-dose groups at termination.

  • Necropsy and Histopathology:

    • At the end of the 90-day period, euthanize all animals.

    • Conduct a full gross necropsy on all animals.

    • Weigh major organs (e.g., liver, kidneys, brain, spleen, gonads).

    • Preserve organs and tissues for histopathological examination. A full histopathological examination should be performed on the control and high-dose groups.

Data Analysis: Analyze data for statistically significant differences between the treated and control groups. Determine the NOAEL based on the highest dose at which no adverse effects are observed.

Mandatory Visualizations

Experimental_Workflow_90_Day_Toxicity_Study cluster_setup Study Setup cluster_dosing Dosing Phase (90 days) cluster_analysis Analysis Phase Animal_Selection Animal Selection (Rats, both sexes) Acclimatization Acclimatization (min. 5 days) Animal_Selection->Acclimatization Dose_Selection Dose Selection (3 levels + control) Acclimatization->Dose_Selection Daily_Dosing Daily Oral Dosing (Gavage or Diet) Dose_Selection->Daily_Dosing Clinical_Observations Weekly Clinical Observations (Behavior, Body Weight, Food/Water Intake) Daily_Dosing->Clinical_Observations Clinical_Pathology Clinical Pathology (Hematology, Clinical Chemistry, Urinalysis) Daily_Dosing->Clinical_Pathology Necropsy Gross Necropsy & Organ Weights Clinical_Pathology->Necropsy Histopathology Histopathology Necropsy->Histopathology Data_Analysis Data Analysis & NOAEL Determination Histopathology->Data_Analysis

Caption: Workflow for a 90-day sub-chronic oral toxicity study.

Neurotoxicity Screening Protocol (Adapted from OECD Guideline 424)

This protocol provides a screen for potential neurotoxic effects of this compound.

Objective: To assess the potential of this compound to cause neurotoxicity following single or repeated exposure.

Animal Model:

  • Species: Rat

  • Sex: Both males and females

  • Number of animals: At least 10 animals per sex per group.

Procedure: This protocol can be integrated into the 90-day sub-chronic study.

  • Functional Observational Battery (FOB):

    • Perform FOB on all animals at baseline and at specified time points during the study (e.g., weekly or at termination).

    • The FOB includes:

      • Home cage observations: Posture, activity level, etc.

      • Open field observations: Gait, arousal, presence of tremors or convulsions.

      • Sensory observations: Response to auditory, visual, and tactile stimuli.

      • Neuromuscular observations: Grip strength, landing foot splay.

      • Autonomic observations: Piloerection, salivation, pupil size.

  • Motor Activity Assessment:

    • Measure motor activity using an automated device at baseline and specified time points.

  • Neuropathology:

    • At termination, perfuse a subset of animals from the control and high-dose groups for neuropathological examination.

    • Examine sections of the brain, spinal cord, and peripheral nerves for any treatment-related changes.

Data Analysis: Compare the results from treated groups with the control group to identify any significant neurotoxic effects.

Neurotoxicity_Assessment_Workflow cluster_in_vivo In-Vivo Assessment cluster_post_mortem Post-Mortem Analysis FOB Functional Observational Battery (FOB) - Sensory - Neuromuscular - Autonomic Motor_Activity Motor Activity Assessment Neuropathology Neuropathology - Brain - Spinal Cord - Peripheral Nerves Dosing This compound Exposure (Acute or Repeated) Dosing->FOB Dosing->Motor_Activity Dosing->Neuropathology Estrogenic_Signaling_Disruption This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Translocates to nucleus and binds to Gene_Expression Altered Gene Expression ERE->Gene_Expression Regulates Endocrine_Disruption Endocrine Disruption (e.g., reproductive toxicity) Gene_Expression->Endocrine_Disruption Neurotoxic_Signaling_Disruption This compound This compound Sodium_Channel Voltage-Gated Sodium Channel This compound->Sodium_Channel Interferes with inactivation Sodium_Influx Prolonged Na+ Influx Sodium_Channel->Sodium_Influx Depolarization Delayed Repolarization Sodium_Influx->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Neurotoxicity Neurotoxic Symptoms (tremors, convulsions) Hyperexcitability->Neurotoxicity

Application Notes and Protocols for Assessing Perthane's Impact on Adrenal Gland Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perthane, a chlorinated hydrocarbon insecticide, has been identified as a potential endocrine disruptor with specific effects on adrenal gland function. Historical studies have indicated an inhibitory effect on the adrenal cortex, leading to a diminished capacity for steroidogenesis.[1] These application notes provide a detailed protocol for researchers to systematically assess the impact of this compound on adrenal gland function, utilizing both in vitro and in vivo models. The protocols are designed to elucidate the dose-dependent effects of this compound on the production of key adrenal hormones and to investigate the underlying mechanisms of its potential toxicity.

Key Concepts and Signaling Pathways

The adrenal gland is a critical endocrine organ responsible for the synthesis of corticosteroids (glucocorticoids and mineralocorticoids) and adrenal androgens. The primary signaling pathway governing the production of cortisol, the main glucocorticoid, is the Hypothalamic-Pituitary-Adrenal (HPA) axis. In response to stress, the hypothalamus secretes corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH). ACTH then acts on the adrenal cortex to stimulate the synthesis and release of cortisol.

The synthesis of adrenal steroids, or steroidogenesis, is a complex process involving a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes. Key enzymes in this pathway include CYP11A1 (cholesterol side-chain cleavage enzyme), CYP17A1 (17α-hydroxylase/17,20-lyase), CYP21A2 (21-hydroxylase), and CYP11B1 (11β-hydroxylase) for cortisol synthesis, and CYP11B2 (aldosterone synthase) for aldosterone synthesis.

This compound is hypothesized to exert its inhibitory effects by directly targeting the adrenal cortex, potentially causing cellular damage and/or inhibiting the activity of one or more steroidogenic enzymes. This protocol aims to investigate these potential mechanisms.

Signaling Pathway of Adrenal Steroidogenesis

cluster_HPA_Axis Hypothalamic-Pituitary-Adrenal (HPA) Axis cluster_Steroidogenesis Adrenal Steroidogenesis Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary CRH (+) Adrenal_Cortex Adrenal Cortex Pituitary->Adrenal_Cortex ACTH (+) Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA Pregnenolone->DHEA CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Hydroxyprogesterone 17-OH Progesterone Progesterone->Hydroxyprogesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD This compound This compound This compound->Adrenal_Cortex Inhibition (-)

Caption: Simplified overview of the HPA axis and adrenal steroidogenesis, indicating the potential inhibitory target of this compound.

Experimental Protocols

In Vitro Assessment using H295R Cells

The human adrenocortical carcinoma cell line H295R is a well-established in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and adrenal androgens.[2][3][4][5]

Objective: To determine the dose-dependent effects of this compound on the production of key adrenal steroids in H295R cells.

Materials:

  • H295R cells

  • DMEM/F12 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (analytical grade)

  • Forskolin (as a positive control for stimulating steroidogenesis)

  • Prochloraz (as a positive control for inhibiting steroidogenesis)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • LC-MS/MS system for steroid hormone analysis

Procedure:

  • Cell Culture: Culture H295R cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells in 24-well plates at a density that allows for approximately 50-60% confluency at the time of treatment.

  • Treatment:

    • After 24 hours of incubation, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (e.g., DMSO), a positive control for stimulation (e.g., 10 µM forskolin), and a positive control for inhibition (e.g., 10 µM prochloraz).

    • Incubate the cells for 48 hours.

  • Sample Collection: After the incubation period, collect the cell culture supernatant for hormone analysis.

  • Cell Viability: Assess cell viability using a standard assay to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.

  • Hormone Analysis: Quantify the concentrations of cortisol, aldosterone, DHEA, androstenedione, and progesterone in the cell culture supernatant using a validated LC-MS/MS method.

  • Data Analysis: Normalize hormone concentrations to cell viability. Calculate the percentage change in hormone production relative to the vehicle control for each this compound concentration.

Experimental Workflow for In Vitro H295R Assay

A 1. Culture H295R Cells B 2. Seed cells in 24-well plates A->B C 3. Treat with this compound (0.1-100 µM) + Controls (Vehicle, Forskolin, Prochloraz) B->C D 4. Incubate for 48 hours C->D E 5. Collect Supernatant D->E F 6. Assess Cell Viability D->F G 7. Analyze Hormones (LC-MS/MS) E->G H 8. Data Analysis F->H G->H

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Perthane Analysis of Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of Perthane in complex samples. Our focus is on overcoming matrix effects, a common phenomenon that can significantly impact the accuracy and precision of quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in complex matrices challenging?

This compound is an organochlorine pesticide, chemically known as 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane. Its analysis in complex matrices such as soil, food products, and biological tissues is challenging due to its lipophilic nature, which causes it to be co-extracted with other matrix components like lipids and pigments. These co-extractives can interfere with the analytical instrument's response, leading to what is known as the "matrix effect."

Q2: What is the "matrix effect" and how does it affect this compound analysis?

The matrix effect is the alteration of an analyte's response (signal suppression or enhancement) due to the presence of other components in the sample matrix. In the gas chromatography (GC) analysis of pesticides, matrix effects often lead to an enhancement of the chromatographic response.[1] This occurs because non-volatile matrix components can accumulate in the GC inlet, masking active sites and reducing the degradation of thermally labile pesticides like this compound, thereby increasing their transfer to the detector.[1] This can lead to an overestimation of the this compound concentration if not properly addressed.

Q3: What are the common analytical techniques for this compound quantification?

Gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS) is commonly used for the analysis of organochlorine pesticides like this compound.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful technique for pesticide analysis, offering high sensitivity and selectivity.[4]

Q4: How can I minimize matrix effects during sample preparation?

Effective sample preparation is crucial for minimizing matrix effects. The choice of extraction and clean-up method depends on the complexity of the matrix. For many food and agricultural samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective approach for extracting a wide range of pesticides, including this compound. For fatty matrices, additional clean-up steps like dispersive solid-phase extraction (dSPE) with C18 or other sorbents may be necessary to remove lipids.

Q5: What is a matrix-matched calibration and why is it important?

A matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest. This approach helps to compensate for matrix effects by ensuring that the standards and the samples experience similar signal suppression or enhancement. The use of matrix-matched calibration is often necessary to obtain accurate quantitative results in complex matrices.

Q6: Can stable isotope-labeled internal standards help in overcoming matrix effects?

Yes, the use of a stable isotope-labeled internal standard (SIL-IS) is a highly effective strategy for correcting for matrix effects. A SIL-IS has a chemical structure and physicochemical properties very similar to the analyte, but with a different mass. It is added to the sample at a known concentration before extraction and will experience similar extraction inefficiencies and matrix effects as the target analyte. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound in complex matrices.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Analyte Recovery Inefficient Extraction: this compound may be strongly bound to the sample matrix, particularly in high-fat or high-organic matter samples.Optimize Extraction: - For fatty matrices, consider using a solvent mixture like acetonitrile/n-hexane.- For soil, ensure adequate homogenization and consider modifications to the QuEChERS method, such as adding water to dry samples.- Increase extraction time or use a more vigorous extraction technique like ultrasonication.
Analyte Loss During Clean-up: The clean-up sorbent may be retaining this compound.Evaluate Clean-up Sorbents: - Test different sorbents (e.g., C18, PSA, GCB) to find the one that provides the best clean-up with minimal analyte loss.- For fatty matrices, ensure the capacity of the sorbent is not exceeded.
Poor Peak Shape (Tailing or Fronting) in GC Analysis Active Sites in the GC System: The GC inlet liner, column, or detector can have active sites that interact with this compound, causing peak tailing.System Maintenance: - Use a deactivated inlet liner and change it regularly.- Condition the GC column according to the manufacturer's instructions.- Trim the front end of the column to remove accumulated non-volatile matrix components.
Improper Injection Technique: Injecting a large volume of a sample in a solvent that is not compatible with the stationary phase can cause peak distortion.Optimize Injection: - Reduce the injection volume.- Ensure the solvent is appropriate for the GC column.
Signal Enhancement (Overestimation of Concentration) Matrix-Induced Enhancement: Co-extracted matrix components are protecting this compound from degradation in the GC inlet.Calibration Strategy: - Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to mimic the effect in the samples.- Standard Addition: Add known amounts of this compound standard to the sample extracts to determine the concentration.
Instrumental Parameters: - Use a programmable temperature vaporizing (PTV) inlet to minimize the interaction of the analyte with hot metal surfaces.
Signal Suppression (Underestimation of Concentration) in LC-MS/MS Ionization Suppression: Co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer source.Improve Chromatographic Separation: - Modify the mobile phase gradient to better separate this compound from interfering compounds.- Use a different LC column with a different selectivity.
Enhance Sample Clean-up: - Employ a more rigorous clean-up method, such as multi-step solid-phase extraction (SPE), to remove interfering components.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for ionization suppression.
High Background Noise or Interfering Peaks Contaminated System: The GC or LC-MS system may be contaminated with residues from previous injections.System Cleaning: - Bake out the GC column and clean the detector.- Clean the MS ion source.
Inadequate Sample Clean-up: The clean-up step is not effectively removing interfering matrix components.Optimize Clean-up: - Experiment with different dSPE sorbents or a combination of sorbents.- For very complex matrices, consider a more comprehensive clean-up technique like gel permeation chromatography (GPC).

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for organochlorine pesticides in various complex matrices. Note that specific values for this compound may vary depending on the exact experimental conditions.

Table 1: Typical Recovery of Organochlorine Pesticides using QuEChERS Method

MatrixFortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Fruits & Vegetables10 - 10070 - 110< 15
Soil10 - 5065 - 116< 18
Fatty Foods (e.g., Avocado)10 - 5027 - 100*< 20

*Recovery of nonpolar pesticides tends to decrease as the fat content of the sample increases in the QuEChERS method.

Table 2: Matrix Effects Observed for Organochlorine Pesticides in GC Analysis

MatrixDetection MethodMatrix Effect (%)*
Agricultural ProductsGC-ECD> 150 (Enhancement) in some cases
SoilGC-MS/MS-25 to 74 (Enhancement)
SoilGC-ECD/NPD-45 to 96 (Enhancement)

*Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100. A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Experimental Protocols

Protocol 1: QuEChERS Sample Extraction and Clean-up for this compound Analysis in Soil

This protocol is a general guideline and may need to be optimized for specific soil types.

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water (for dry soil) and vortex for 30 seconds to hydrate the sample.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Clean-up:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for GC-MS or LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization 1. Homogenize Soil Sample extraction 2. QuEChERS Extraction homogenization->extraction 10g sample cleanup 3. Dispersive SPE Clean-up extraction->cleanup Acetonitrile Supernatant final_extract 4. Final Extract for Analysis cleanup->final_extract gcms GC-MS/MS final_extract->gcms lcms LC-MS/MS final_extract->lcms

Caption: Experimental workflow for this compound analysis in soil.

troubleshooting_matrix_effects cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Inaccurate Quantitative Results (Low Recovery or Signal Fluctuation) check_recovery Assess Analyte Recovery start->check_recovery check_signal Evaluate Signal Suppression/Enhancement start->check_signal optimize_extraction Optimize Sample Extraction check_recovery->optimize_extraction If low improve_cleanup Enhance Sample Clean-up check_recovery->improve_cleanup If low check_signal->improve_cleanup matrix_match Use Matrix-Matched Calibration check_signal->matrix_match If inconsistent use_sil_is Employ Stable Isotope- Labeled Internal Standard check_signal->use_sil_is For high accuracy optimize_chromatography Optimize Chromatographic Separation check_signal->optimize_chromatography If co-elution

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Enhanced Perthane Detection for Trace Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Perthane analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of this compound detection in trace analysis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for trace-level this compound detection?

A1: The most common and established technique for analyzing organochlorine pesticides like this compound is Gas Chromatography with Electron Capture Detection (GC-ECD), as outlined in EPA Method 8081B.[1][2][3][4] GC-ECD offers excellent sensitivity to halogenated compounds like this compound. For confirmation and potentially higher selectivity, Gas Chromatography with Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS) can be employed.[5]

Q2: My this compound standard is degrading during analysis, leading to low and inconsistent results. What could be the cause?

A2: Degradation of thermally labile pesticides like this compound often occurs in the GC inlet. This can be caused by active sites on the inlet liner, glass wool, or metal surfaces. It is crucial to use deactivated inlet liners and minimize the presence of active sites in the sample flow path. Regularly replacing the inlet liner and trimming the front end of the analytical column can help mitigate this issue.

Q3: What are "matrix effects" and how do they impact this compound analysis?

A3: Matrix effects are the alteration of an analyte's signal due to co-extracted compounds from the sample matrix. In GC analysis, this often manifests as a "matrix-induced signal enhancement," where non-volatile matrix components coat active sites in the inlet, preventing the degradation of the target analyte and leading to a higher response compared to a standard in a clean solvent. This can result in the overestimation of the this compound concentration. Conversely, signal suppression can also occur.

Q4: How can I minimize matrix effects in my this compound analysis?

A4: There are several strategies to minimize matrix effects:

  • Sample Cleanup: Employing cleanup techniques like Solid Phase Extraction (SPE) with sorbents such as Florisil, silica gel, or alumina can remove interfering compounds from the sample extract before GC analysis.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for the matrix-induced signal enhancement or suppression by ensuring that both the samples and standards are affected similarly by the matrix.

  • Use of Analyte Protectants: Adding compounds that have a strong affinity for active sites in the GC system to both standards and samples can help to equalize the response and improve the accuracy of quantification.

Q5: What is the QuEChERS method, and is it suitable for this compound extraction?

A5: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for pesticide residue analysis in various matrices, including fatty foods. A modified QuEChERS protocol can be an effective method for extracting this compound, especially from complex matrices. The cleanup step in the QuEChERS method, often involving dispersive solid-phase extraction (d-SPE), helps to remove a significant amount of matrix interferences.

Troubleshooting Guides

This section provides solutions to common problems encountered during the trace analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Broadening)
Possible Cause Troubleshooting Steps
Active Sites in the GC System - Use a deactivated inlet liner and replace it regularly. - Trim the first few centimeters of the analytical column to remove accumulated non-volatile residues. - Ensure all components in the flow path are inert.
Improper Column Installation - Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. - Check for leaks at all fittings.
Column Contamination - Bake out the column at a high temperature (within the column's limits) to remove contaminants. - If contamination is severe, consider solvent rinsing the column (follow manufacturer's instructions).
Inappropriate Solvent for Reconstitution - Ensure the final extract is dissolved in a solvent that is compatible with the GC column's stationary phase. This compound standards are often prepared in methanol or ethyl acetate.
Issue 2: Low or No Analyte Response
Possible Cause Troubleshooting Steps
Analyte Degradation in the Inlet - Lower the inlet temperature in increments to find the optimal temperature that allows for efficient volatilization without causing degradation. - Use a deactivated inlet liner.
Poor Extraction Recovery - Optimize the extraction method. For water samples, consider SPE and for fatty matrices, a modified QuEChERS method. - Ensure the pH of the sample is appropriate for this compound extraction.
Loss of Analyte During Solvent Evaporation - Carefully control the temperature and nitrogen flow during the solvent evaporation step to prevent the loss of the relatively volatile this compound.
Detector Malfunction (ECD) - Check the detector temperature and gas flows. - Clean the detector if necessary, following the manufacturer's instructions.
Issue 3: Inconsistent Results and Poor Reproducibility
Possible Cause Troubleshooting Steps
Variable Matrix Effects - Implement a robust sample cleanup procedure to remove interfering matrix components. - Use matrix-matched calibration standards for every batch of samples.
Contamination - Analyze solvent blanks to check for contamination from solvents, glassware, or the instrument. - Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.
Inconsistent Injection Volume - Use an autosampler for precise and reproducible injections. - If using manual injection, ensure a consistent and rapid injection technique.
Standard Solution Instability - Store standard solutions in a cool, dark place. Methanol is a common solvent for this compound standards. - Prepare fresh working standards regularly.

Data Presentation

Table 1: Comparison of this compound Recovery from Different Matrices using Various Extraction and Cleanup Methods
Matrix Extraction Method Cleanup Sorbent Spiking Level Average Recovery (%) Relative Standard Deviation (%) Reference
WaterSolid Phase Extraction (SPE)C180.1 µg/L85 - 110< 10
SoilQuEChERSPSA + C1850 µg/kg70 - 120< 15
Fatty Food (e.g., Avocado)Modified QuEChERSPSA + C18 + MgSO₄50 ng/g~80 (for nonpolar pesticides)< 20
WaterLiquid-Liquid ExtractionNone1 µg/L77 - 87< 15

Note: Data is representative of organochlorine pesticides and may vary for this compound under specific experimental conditions.

Table 2: Comparison of Detection Limits for Organochlorine Pesticides using Different Detectors
Detector Typical Method Detection Limit (MDL) Advantages Disadvantages Reference
GC-ECD 0.01 - 0.1 µg/LHigh sensitivity to halogenated compounds, relatively low cost.Susceptible to matrix interference, non-specific.
GC-MS (SIM) 0.1 - 1.0 µg/LHigh selectivity, provides structural information for confirmation.Lower sensitivity than ECD for some compounds.
GC-MS/MS (SRM) 0.001 - 0.05 µg/LVery high selectivity and sensitivity, reduces matrix interference.Higher instrument cost and complexity.

Note: MDLs are highly matrix-dependent and can vary significantly based on the instrument and method used.

Experimental Protocols

Protocol 1: General Procedure for this compound Analysis in Water Samples by SPE-GC-ECD (Based on EPA Method 8081B)
  • Sample Preparation:

    • Collect a 1-liter water sample in a clean glass bottle.

    • If residual chlorine is present, add sodium thiosulfate.

    • Adjust the sample pH to < 2 with sulfuric or hydrochloric acid.

    • Add surrogate standards to the sample.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with the appropriate solvents (e.g., ethyl acetate, methanol, and finally reagent water).

    • Load the water sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.

    • Wash the cartridge with HPLC-grade water to remove polar interferences.

    • Dry the cartridge thoroughly by passing nitrogen or air through it.

    • Elute the this compound from the cartridge using a small volume of an appropriate solvent (e.g., ethyl acetate or a mixture of acetone and hexane).

  • Concentration and Solvent Exchange:

    • Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.

    • If the elution solvent is not compatible with the GC-ECD, perform a solvent exchange into a suitable solvent like hexane or isooctane.

  • GC-ECD Analysis:

    • Inject 1-2 µL of the final extract into the GC-ECD system.

    • Use a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5 or DB-608).

    • Set up a temperature program that provides good separation of this compound from other potential contaminants.

    • Quantify the this compound concentration using a multi-point calibration curve prepared with standards of known concentrations.

Protocol 2: Modified QuEChERS for this compound in Fatty Food Matrices
  • Sample Homogenization:

    • Homogenize a representative portion of the sample (e.g., 15 g).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile (containing 1% acetic acid).

    • Add internal standards.

    • Add magnesium sulfate and sodium acetate, and shake vigorously for 1 minute.

    • Centrifuge the sample to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents (e.g., PSA, C18, and magnesium sulfate) to remove fats, pigments, and other interferences.

    • Vortex and centrifuge the d-SPE tube.

  • Analysis:

    • Take the final supernatant and inject it directly into the GC-MS/MS or GC-ECD system for analysis.

Visualizations

Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis Sample 1L Water Sample Acidify Acidify to pH < 2 Sample->Acidify Spike Add Surrogates Acidify->Spike Condition Condition C18 Cartridge Spike->Condition Load Load Sample Condition->Load Wash Wash with Water Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Organic Solvent Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Analyze GC-ECD/MS Analysis Concentrate->Analyze

Caption: Workflow for this compound analysis in water samples using SPE.

Matrix_Effect_Diagram cluster_solvent Standard in Solvent cluster_matrix Standard in Matrix Extract Analyte_Solvent This compound GC_Inlet_Clean GC Inlet (Active Sites) Analyte_Solvent->GC_Inlet_Clean Degradation Analyte Degradation/ Adsorption GC_Inlet_Clean->Degradation Low_Signal Lower Signal Degradation->Low_Signal Analyte_Matrix This compound + Matrix GC_Inlet_Matrix GC Inlet (Masked Active Sites) Analyte_Matrix->GC_Inlet_Matrix Protection Analyte Protection GC_Inlet_Matrix->Protection High_Signal Enhanced Signal Protection->High_Signal

Caption: Illustration of matrix-induced signal enhancement in GC analysis.

References

Perthane standard solution stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Perthane standard solutions for researchers, scientists, and drug development professionals. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a this compound standard solution?

A1: To ensure the stability of your this compound standard solution, it is recommended to store it under refrigerated conditions, protected from light.[1][2][3][4] The majority of suppliers recommend a storage temperature of 4°C or a range of 2°C to 15°C.[2] Solutions should be stored in tightly sealed, amber glass vials to prevent solvent evaporation and photodegradation.

Q2: What is the expected shelf life of a this compound standard solution?

A2: The shelf life of a this compound standard solution can vary depending on the solvent and storage conditions. One manufacturer suggests a shelf life of up to 30 months for a this compound solution in toluene when stored appropriately. However, it is crucial to refer to the certificate of analysis (CoA) provided by the supplier for the specific expiration date of your standard.

Q3: What are the signs of degradation in a this compound standard solution?

A3: Visual signs of degradation are often not apparent in standard solutions. The primary indication of degradation is a decrease in the concentration of this compound, which can be detected chromatographically. You may also observe the appearance of new peaks in your chromatogram, which could correspond to degradation products. Regularly running a quality control check with a freshly prepared standard can help identify any changes in your working standard.

Q4: In which solvents are this compound standard solutions typically available?

A4: this compound standard solutions are commonly available in solvents such as acetonitrile, ethyl acetate, and toluene. The choice of solvent can impact the long-term stability and should be considered when purchasing and storing the standard.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Decreased this compound peak area in GC analysis Degradation of the standard solution: The solution may have been stored improperly (e.g., at room temperature or exposed to light).1. Verify the storage conditions of your standard solution against the manufacturer's recommendations. 2. Prepare a fresh dilution from your stock solution and re-analyze. 3. If the issue persists, open a new vial of the standard solution. 4. Consider purchasing a new standard if the current one is near or past its expiration date.
Evaporation of solvent: The vial may not have been sealed properly, leading to an increase in concentration initially, followed by potential degradation.1. Ensure vials are tightly capped after each use. 2. Use vials with PTFE-lined septa to minimize evaporation. 3. For long-term storage, consider using ampulized standards if available.
Appearance of unknown peaks in the chromatogram Formation of degradation products: this compound may be degrading into other compounds. A likely degradation pathway for this compound, analogous to DDT, is dehydrochlorination.1. Review the chromatogram for peaks that could correspond to potential degradation products. For this compound, this could be 1-chloro-2,2-bis(p-ethylphenyl)ethylene. 2. If possible, use a mass spectrometer to identify the unknown peaks. 3. If degradation is suspected, replace the standard solution.
Contamination: The solvent or glassware used for dilution may be contaminated.1. Prepare a blank injection of the solvent to check for contamination. 2. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.
Inconsistent results between analyses Improper handling of the standard solution: Allowing the solution to warm to room temperature before use can lead to solvent evaporation and affect concentration.1. Allow the standard solution to equilibrate to room temperature in a sealed vial before opening to prevent condensation from entering the solution. 2. Minimize the time the vial is open. 3. Always use calibrated pipettes for dilutions.

Stability and Storage Conditions Summary

Parameter Recommendation Source
Storage Temperature 4°C or 2°C to 15°C
Storage Container Tightly sealed, amber glass vial
Light Exposure Store in the dark
Recommended Solvents Acetonitrile, Ethyl Acetate, Toluene
Shelf Life (Toluene) Up to 30 months

Experimental Protocols

Protocol for Verifying the Concentration of a this compound Working Standard

  • Preparation of a Fresh Standard: Prepare a fresh serial dilution of your this compound stock standard solution to the desired working concentration using high-purity solvent.

  • Instrument Setup: Set up your gas chromatograph (GC) with an appropriate column and detector (e.g., Electron Capture Detector - ECD) for organochlorine pesticide analysis.

  • Analysis: Inject the freshly prepared working standard and your current working standard multiple times (n=3) to ensure reproducibility.

  • Data Comparison: Compare the average peak area of the fresh standard to the average peak area of your current working standard. A significant decrease in the peak area of the current standard may indicate degradation.

Potential Degradation Pathway

This compound (1,1-dichloro-2,2-bis(p-ethylphenyl)ethane) is structurally similar to DDT. A common degradation pathway for DDT is dehydrochlorination, where a molecule of hydrogen chloride (HCl) is eliminated to form DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene). It is plausible that this compound undergoes a similar degradation process, especially when exposed to heat or alkaline conditions, to form 1-chloro-2,2-bis(p-ethylphenyl)ethylene.

G This compound This compound (1,1-dichloro-2,2-bis(p-ethylphenyl)ethane) DegradationProduct 1-chloro-2,2-bis(p-ethylphenyl)ethylene This compound->DegradationProduct Dehydrochlorination (loss of HCl) HCl HCl

Caption: Inferred degradation pathway of this compound.

Troubleshooting Workflow for Inconsistent Results

This workflow provides a logical sequence of steps to diagnose and resolve issues with inconsistent analytical results when using a this compound standard solution.

G Start Inconsistent Results Observed CheckStorage Verify Storage Conditions (Temp, Light, Seal) Start->CheckStorage StorageOK Storage Conditions Correct? CheckStorage->StorageOK CorrectStorage Correct Storage and Re-analyze StorageOK->CorrectStorage No PrepFresh Prepare Fresh Dilution StorageOK->PrepFresh Yes CorrectStorage->Start Reanalyze Re-analyze Both Old and New Dilutions PrepFresh->Reanalyze CompareResults Compare Results Reanalyze->CompareResults IssueResolved Issue Resolved CompareResults->IssueResolved Results Consistent NewVial Use a New Vial of Standard CompareResults->NewVial Inconsistent NewVial->Reanalyze ContactSupport Contact Supplier Technical Support NewVial->ContactSupport If issue persists

Caption: Troubleshooting workflow for this compound analysis.

References

Technical Support Center: Optimizing GC-ECD for Perthane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography with Electron Capture Detection (GC-ECD) for the analysis of Perthane.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing this compound using GC-ECD?

A1: A primary challenge is potential co-elution with other organochlorine pesticides (OCPs), particularly endrin, especially on columns with certain stationary phases like a DB-5.[1] This can lead to inaccurate quantification. Therefore, method development should focus on achieving baseline separation of this compound from other potential contaminants in the sample matrix. Dual-column confirmation is often recommended to ensure accurate identification and quantification.[1][2]

Q2: Which GC columns are recommended for this compound analysis?

A2: For the analysis of organochlorine pesticides, including this compound, a dual-column setup is often employed for confirmation.[1][2] Commonly used columns include those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5, Rtx-CLPesticides) as the primary column and a more polar column for confirmation. Agilent J&W DB-CLP1 and DB-CLP2 columns are also designed for comprehensive OCP analysis. The choice of column should be validated to ensure adequate separation from potential interferences in your specific samples.

Q3: What are the typical instrument parameters for this compound analysis by GC-ECD?

A3: While specific parameters should be optimized for your instrument and application, the following table summarizes typical starting conditions for the analysis of organochlorine pesticides, including this compound, based on established methods like U.S. EPA Method 8081B.

Experimental Protocols

Sample Preparation (Based on U.S. EPA Method 8081B)

A detailed experimental protocol for sample preparation is crucial for accurate this compound analysis and involves extraction and cleanup to remove interfering substances.

  • Extraction:

    • Aqueous Samples (e.g., water): Perform a liquid-liquid extraction using a separatory funnel with a suitable solvent like methylene chloride or a hexane/acetone mixture. Solid-phase extraction (SPE) can also be utilized for cleaner samples.

    • Solid Samples (e.g., soil, sediment): Techniques such as Soxhlet extraction, ultrasonic extraction, or pressurized fluid extraction with a hexane:acetone (1:1) mixture are commonly used.

  • Cleanup:

    • Sample extracts are often contaminated with non-target compounds that can interfere with ECD detection.

    • Cleanup procedures are essential and may include techniques like Florisil column chromatography to remove polar interferences.

    • For samples with high lipid content, gel permeation chromatography (GPC) may be necessary.

The following diagram illustrates the general workflow for sample preparation:

cluster_sample_prep Sample Preparation Workflow Sample Aqueous or Solid Sample Extraction Extraction (LLE, Soxhlet, etc.) Sample->Extraction Cleanup Cleanup (Florisil, GPC) Extraction->Cleanup Concentration Solvent Exchange & Concentration Cleanup->Concentration Analysis GC-ECD Analysis Concentration->Analysis cluster_troubleshooting Troubleshooting Co-elution Start Suspected Co-elution with this compound Peak Modify_Temp Modify Temperature Program (e.g., slower ramp) Start->Modify_Temp Check_Separation Is Separation Improved? Modify_Temp->Check_Separation Dual_Column Analyze on a Confirmation Column (different polarity) Check_Separation->Dual_Column No Resolved Issue Resolved Check_Separation->Resolved Yes Confirm_Identity Is Peak Identity Confirmed? Dual_Column->Confirm_Identity Optimize_Cleanup Optimize Sample Cleanup to Remove Interference Confirm_Identity->Optimize_Cleanup No Confirm_Identity->Resolved Yes Optimize_Cleanup->Resolved

References

Technical Support Center: Minimizing Perthane Degradation During Sample Workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Perthane during sample workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during analysis?

This compound, a chlorinated hydrocarbon insecticide, is susceptible to degradation under common laboratory conditions.[1] Degradation can lead to the formation of byproducts, resulting in inaccurate quantification and misinterpretation of analytical results. Understanding and mitigating these degradation pathways is crucial for reliable data in research and drug development.

Q2: What are the primary factors that cause this compound degradation?

The main factors contributing to this compound degradation during sample workup are:

  • High pH (Alkaline Conditions): this compound is known to be incompatible with alkalis and readily undergoes dehydrochlorination in basic environments.

  • Elevated Temperatures: The compound is sensitive to heat, which can accelerate degradation, particularly during sample concentration steps and in the heated inlet of a gas chromatograph.

  • Light Exposure: While this compound in a hexane solution does not significantly absorb UV light above 290 nm, prolonged exposure to light, especially UV, should be avoided as a general precaution for chlorinated pesticides.[1]

  • Active Surfaces: Contact with active sites on glassware, metal surfaces, or contaminated reagents can catalyze degradation.

Q3: What is the main degradation product of this compound?

The primary degradation pathway for this compound, similar to other chlorinated insecticides like DDT, is dehydrochlorination, which involves the elimination of a hydrogen and a chlorine atom to form an olefin.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, with a focus on preventing its degradation.

ProblemPotential CauseRecommended Solution
Low this compound recovery in the final extract. Degradation due to alkaline pH during extraction. Maintain a neutral pH (around 7) during aqueous extractions. Use buffered solutions if necessary.
Thermal degradation during solvent evaporation. Use a gentle stream of nitrogen or a rotary evaporator at a low temperature (e.g., 30-40°C) for solvent concentration. Avoid complete dryness.
Incomplete extraction from the sample matrix. Optimize the extraction solvent and method. A mixture of hexane and acetone or dichloromethane is often effective for chlorinated pesticides. Sonication or Soxhlet extraction can improve efficiency.
Appearance of unexpected peaks in the chromatogram. Dehydrochlorination of this compound. This is likely the olefin formed from degradation. Review the pH and temperature of your workup steps. Ensure all reagents are neutral.
Contamination from glassware or reagents. Thoroughly clean all glassware with a suitable solvent and bake at a high temperature if possible. Use high-purity, pesticide-grade solvents.
Poor reproducibility of results. Inconsistent sample handling procedures. Standardize all workup steps, including extraction time, temperature, and solvent volumes. Use an internal standard for quantification.
Active sites in the GC inlet. Use a deactivated glass liner in the GC inlet. Lower the inlet temperature to the minimum required for efficient volatilization of this compound.

Experimental Protocols

Below are detailed methodologies for the extraction and analysis of this compound from common matrices, designed to minimize degradation.

Protocol 1: Extraction of this compound from Soil and Sediment Samples

Objective: To extract this compound from solid matrices while minimizing degradation.

Materials:

  • Homogenized soil/sediment sample

  • Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours)

  • Hexane (pesticide grade)

  • Acetone (pesticide grade)

  • Extraction thimbles

  • Soxhlet extraction apparatus

  • Rotary evaporator or nitrogen evaporator

  • Glass wool

Procedure:

  • Sample Preparation: Mix 10-20 g of the homogenized sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

  • Soxhlet Extraction:

    • Place the sample mixture into an extraction thimble and plug the top with glass wool.

    • Add 150 mL of a 1:1 (v/v) mixture of hexane and acetone to the round-bottom flask of the Soxhlet apparatus.

    • Extract the sample for 6-8 hours at a rate of 4-6 cycles per hour.

  • Concentration:

    • After extraction, cool the solvent extract to room temperature.

    • Concentrate the extract to approximately 5 mL using a rotary evaporator with the water bath set to 35°C.

    • Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Cleanup (if necessary): Proceed to the cleanup protocol if matrix interferences are expected.

Protocol 2: Extraction of this compound from Biological Tissues

Objective: To extract this compound from fatty matrices while minimizing degradation and removing lipids.

Materials:

  • Homogenized tissue sample

  • Anhydrous sodium sulfate

  • Acetonitrile (pesticide grade)

  • Hexane (pesticide grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil® or silica gel)

  • Centrifuge

Procedure:

  • Sample Preparation: Homogenize 2-5 g of the tissue sample with anhydrous sodium sulfate until a dry powder is formed.

  • Liquid-Solid Extraction:

    • Add 20 mL of acetonitrile to the sample and shake vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 5 minutes and collect the supernatant.

    • Repeat the extraction with another 20 mL of acetonitrile.

  • Liquid-Liquid Partitioning:

    • Combine the acetonitrile extracts and add 20 mL of hexane.

    • Shake vigorously for 1 minute and then allow the layers to separate.

    • Collect the upper hexane layer.

    • Repeat the hexane extraction on the acetonitrile layer.

  • Concentration: Combine the hexane extracts and concentrate to 1 mL as described in Protocol 1.

  • Cleanup: Proceed to the cleanup protocol to remove remaining lipids and other interferences.

Protocol 3: Extract Cleanup using Solid-Phase Extraction (SPE)

Objective: To remove interfering compounds from the sample extract prior to GC analysis.

Materials:

  • Florisil® or silica gel SPE cartridge (e.g., 1 g)

  • Hexane (pesticide grade)

  • Dichloromethane (pesticide grade)

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge with 5 mL of hexane.

  • Sample Loading: Load the 1 mL concentrated extract onto the cartridge.

  • Elution:

    • Elute the cartridge with 10 mL of hexane.

    • Then, elute with 10 mL of a 70:30 (v/v) mixture of hexane and dichloromethane.

    • Collect the desired fraction containing this compound (this may need to be determined experimentally).

  • Final Concentration: Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.

Protocol 4: GC-MS Analysis of this compound

Objective: To quantify this compound using Gas Chromatography-Mass Spectrometry with parameters optimized to prevent thermal degradation.

ParameterSettingRationale
Inlet Temperature 250°CMinimizes the risk of thermal degradation in the hot inlet.
Injection Mode SplitlessFor trace-level analysis.
Carrier Gas HeliumInert carrier gas.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA common column for pesticide analysis.
Oven Program Initial temp: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)Provides good separation of this compound from other compounds.
MS Source Temp 230°CStandard temperature for electron ionization.
MS Quad Temp 150°CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS.
Acquisition Mode Selected Ion Monitoring (SIM)For higher sensitivity and selectivity. Monitor characteristic ions of this compound (e.g., m/z 223, 179, 165).

Visualizations

This compound Degradation Pathway

This compound This compound (C18H20Cl2) Dehydrochlorination Dehydrochlorination (-HCl) This compound->Dehydrochlorination susceptible to Degradation_Conditions Degradation Conditions - High pH (Alkaline) - High Temperature Degradation_Conditions->Dehydrochlorination Olefin This compound Olefin (C18H19Cl) Dehydrochlorination->Olefin forms

Caption: Primary degradation pathway of this compound.

General Workflow for this compound Sample Workup

cluster_extraction 1. Extraction cluster_concentration 2. Concentration cluster_cleanup 3. Cleanup cluster_analysis 4. Analysis Sample Sample (Soil, Tissue, etc.) Extraction Extraction (Soxhlet or LLE) Neutral pH, Moderate Temp Sample->Extraction Concentration Solvent Evaporation (N2 stream or Rotovap) Low Temperature (<40°C) Extraction->Concentration Cleanup SPE Cleanup (Florisil® or Silica) Concentration->Cleanup Analysis GC-MS Analysis (Optimized Parameters) Cleanup->Analysis

Caption: Recommended workflow for this compound analysis.

References

Technical Support Center: Troubleshooting Perthane Contamination in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential sources of Perthane contamination in a laboratory environment. Given that this compound is a legacy organochlorine pesticide, direct contamination sources may be infrequent; however, this guide also addresses general laboratory contamination issues applicable to the analysis of chlorinated hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound, also known as 1,1-dichloro-2,2-bis(4-ethylphenyl)ethane, is a synthetic organochlorine insecticide.[1][2][3] Understanding its physical and chemical properties is crucial for troubleshooting contamination, as these characteristics influence its environmental fate and solubility in laboratory solvents.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 72-56-0[1][4]
Molecular Formula C18H20Cl2
Molecular Weight 307.26 g/mol
Appearance Crystalline solid
Melting Point 56-57 °C
Boiling Point ~391.87 °C (estimated)
Water Solubility Insoluble
Solubility in Organic Solvents Soluble in DMSO, acetone, kerosene, and diesel fuel
Stability Stable under ambient shipping conditions; sensitive to heat and incompatible with alkalis.

Q2: We are detecting unexpected peaks corresponding to this compound in our analytical runs (GC-MS, LC-MS). What are the potential sources of this contamination?

Unexpected peaks in chromatographic analysis, often referred to as "ghost peaks," can arise from various sources within the laboratory. For a compound like this compound, potential sources can be broadly categorized as follows:

  • Systematic Contamination:

    • Solvents and Reagents: Impurities in solvents (e.g., methylene chloride, hexane, acetone) or reagents used in sample preparation. Even high-purity solvents can sometimes contain trace levels of contaminants.

    • Glassware and Equipment: Improperly cleaned glassware, syringes, or sample vials can harbor residual contaminants from previous experiments. Cross-contamination is a significant risk if the same equipment is used for different analyses without rigorous cleaning.

    • Analytical Instrument Carryover: Residual this compound from a previous high-concentration sample injection adhering to the injector port, column, or detector of the chromatograph.

  • Sporadic Contamination:

    • Personnel: Introduction of contaminants from lotions, soaps, or other personal care products. While less likely for a specific pesticide like this compound, it's a general source of organic contaminants.

    • Environmental Contamination: Airborne dust or particles from the laboratory environment settling into samples. Given this compound's historical use, legacy contamination in older buildings or furniture is a remote possibility.

    • Sample Handling: Cross-contamination between samples during preparation, storage, or handling.

Q3: How can we confirm that the unexpected peak is indeed this compound?

If you suspect this compound contamination, it is essential to confirm the identity of the peak. A common method for this is using Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the mass spectrum of the unknown peak to a certified reference standard of this compound, you can confirm its identity. The retention time of the peak should also match that of the standard.

Troubleshooting Guides

This section provides systematic approaches to identifying and eliminating sources of this compound contamination.

Issue 1: Persistent this compound Peak in Blank Injections

A persistent peak in blank injections (running only the solvent) strongly suggests a contaminated solvent or a contaminated analytical system.

Troubleshooting Workflow:

A Persistent this compound peak in blank B Prepare a fresh blank using a new bottle of solvent A->B C Inject fresh blank B->C D Peak still present? C->D E Contamination is likely in the GC/LC system D->E Yes F Peak absent? D->F No H Troubleshoot GC/LC system (clean injector, bake column, etc.) E->H G Original solvent was contaminated F->G I Discard old solvent and use a new, high-purity batch G->I

Caption: Troubleshooting workflow for a persistent contaminant peak.

Experimental Protocol: Solvent Contamination Check

  • Objective: To determine if the analytical solvent is the source of this compound contamination.

  • Materials:

    • A new, unopened bottle of high-purity solvent (e.g., HPLC or pesticide-grade).

    • A new, clean sample vial.

    • Your analytical instrument (GC-MS or LC-MS).

  • Procedure:

    • Dispense the new solvent into the new vial in a clean environment (e.g., a fume hood).

    • Run this "fresh blank" on your instrument using the same analytical method as your samples.

    • Analyze the chromatogram for the presence of the this compound peak.

  • Interpretation:

    • Peak Absent: The original solvent was the source of contamination. Discard the old solvent and use a new, certified high-purity batch.

    • Peak Present: The contamination is likely within the analytical instrument itself (see Issue 2).

Issue 2: this compound Peak Appears After High-Concentration Sample Injection (Carryover)

If the this compound peak appears in blanks or low-concentration samples immediately following the injection of a high-concentration sample, this is likely due to instrument carryover.

Troubleshooting Workflow:

A Suspected carryover of this compound B Inject multiple solvent blanks sequentially A->B C Peak intensity decreases with each injection? B->C D Carryover is confirmed C->D Yes E Peak intensity is consistent? C->E No G Implement a rigorous cleaning protocol between runs D->G H Consider a dedicated column for high-concentration samples D->H F Contamination is from another source (e.g., solvent, system) E->F

Caption: Troubleshooting workflow for instrument carryover.

Experimental Protocol: Carryover Identification

  • Objective: To confirm if instrument carryover is the source of contamination.

  • Procedure:

    • After running a high-concentration this compound standard or sample, inject 3-5 consecutive solvent blanks.

    • Analyze the chromatograms from each blank injection.

  • Interpretation:

    • If the peak corresponding to this compound is present in the first blank and its area decreases with each subsequent blank injection, this confirms carryover.

    • If the peak area remains relatively constant across all blank injections, the contamination is likely from a persistent source like the solvent or a heavily contaminated part of the system.

Mitigation Strategies for Carryover:

  • Injector Cleaning: Clean the injection port and replace the septum and liner.

  • Column Bake-out: Bake out the GC column at a high temperature (within the column's limits) for an extended period to remove contaminants.

  • Solvent Washes: Implement a wash sequence for the autosampler syringe that includes a strong solvent for this compound.

  • Dedicated Equipment: If possible, use separate syringes and columns for high and low-concentration samples.

Issue 3: Sporadic this compound Peaks in Some Samples but Not Others

Sporadic contamination can be challenging to diagnose and often points to issues with laboratory practices or contaminated labware.

Logical Relationship of Potential Sporadic Contamination Sources:

cluster_0 Potential Sources cluster_1 Root Cause A Contaminated Glassware E Inadequate Cleaning Protocols A->E B Improper Sample Handling F Poor Aseptic Technique B->F C Airborne Contaminants G Untidy Workspace C->G D Cross-Contamination Between Samples H Shared Lab Equipment D->H Result Sporadic this compound Peaks E->Result F->Result G->Result H->Result

References

Best practices for handling and disposal of Perthane waste

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Perthane Waste Management

This guide provides best practices for the handling and disposal of this compound waste for researchers, scientists, and drug development professionals. This compound, also known as Ethylan or by its chemical name 1,1-dichloro-2,2-bis(4-ethylphenyl)ethane, is an organochlorine pesticide.[1][2][3] Due to its chemical nature, it requires careful management as hazardous waste.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it require special handling?

A1: this compound (CAS No. 72-56-0) is a crystalline solid organochlorine pesticide.[1][4] Like other compounds in its class, it can be persistent in the environment and may pose health risks. It is classified as hazardous, may cause an allergic skin reaction, and is considered very toxic to aquatic life with long-lasting effects. Therefore, all waste containing this compound must be handled and disposed of following hazardous waste protocols to prevent environmental contamination and ensure personnel safety.

Q2: How should I handle this compound in the laboratory to minimize waste and exposure?

A2: Follow standard laboratory safety protocols for handling hazardous chemicals. This includes:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of generating dust or aerosols, use respiratory protection.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Waste Minimization: Only prepare the amount of this compound solution needed for your experiment to avoid generating excess waste.

  • Contamination: Avoid cross-contamination by using dedicated glassware and equipment. If not possible, decontaminate equipment thoroughly after use.

Q3: What are the immediate steps to take in case of a this compound spill?

A3: In case of a spill, the primary goal is to contain the material safely.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect Yourself: Wear appropriate PPE, including respiratory protection if dealing with a powder spill.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container. Avoid creating dust. For liquid spills, cover with an inert absorbent material like sand, vermiculite, or "kitty litter".

  • Collect Waste: Once absorbed, scoop the material into a sealable, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) office immediately.

Q4: How do I properly dispose of this compound waste?

A4: this compound waste, including pure chemical, contaminated solutions, and lab materials (e.g., gloves, pipette tips, absorbent paper), must be disposed of as hazardous chemical waste. Never dispose of this compound waste down the drain or in regular trash.

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix it with other chemical wastes unless instructed to do so by your EHS office, as mixing can complicate disposal.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound" and "1,1-dichloro-2,2-bis(4-ethylphenyl)ethane"), and the specific hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's EHS department. They will ensure it is transported to a licensed hazardous waste disposal facility. The only acceptable disposal procedure for organochlorine pesticides is typically high-temperature incineration.

Q5: Can I decontaminate or neutralize this compound waste in the lab?

A5: In-lab chemical decontamination or neutralization of organochlorine pesticide waste is not recommended for researchers. These procedures can be complex, may create other hazardous byproducts, and require specialized equipment and expertise. Autoclaving is also not a suitable method of disposal and may lead to volatilization of the compound. The established best practice is collection and disposal via a licensed hazardous waste management company.

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
CAS Number 72-56-0
Molecular Formula C₁₈H₂₀Cl₂
Molecular Weight 307.26 g/mol
Appearance Crystalline solid; technical grade is a light yellow waxy solid
Melting Point 56-57 °C
Boiling Point ~391.87 °C (estimate)
Solubility Insoluble in water; Soluble in acetone, kerosene, diesel fuel
Flash Point >100 °C
Table 2: Safety and Hazard Information for this compound
Hazard IdentificationGHS Classification and StatementsReference
Pictogram GHS07 (Exclamation Mark), GHS09 (Environment)
Signal Word Warning
Hazard Statements H317: May cause an allergic skin reaction. H410: Very toxic to aquatic life with long lasting effects.
Toxicity Mildly toxic by ingestion (Oral LD50 in rat: 6600 mg/kg). Poison by intravenous route.
Incompatibilities Incompatible with alkalis. Sensitive to heat. Slightly corrosive to iron, zinc, and aluminum.

Experimental Protocols

Protocol 1: Segregation and Collection of this compound Waste

This protocol outlines the standard procedure for collecting this compound waste generated during laboratory experiments.

Objective: To safely segregate and store this compound waste for disposal.

Materials:

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as required

Methodology:

  • Designate a Container: Select a container that is compatible with this compound and any solvents used. The container must be in good condition with no leaks.

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill in all required information:

    • Generator's Name and Contact Information

    • Accumulation Start Date

    • Chemical Contents: List "this compound" and any other constituents (e.g., "this compound in Acetone").

    • Hazards: Check the appropriate hazard boxes (e.g., Toxic, Environmental Hazard).

  • Add Waste:

    • Carefully transfer all this compound-contaminated materials into the container. This includes unused stock, reaction mixtures, contaminated solvents, and solid items like gloves, weigh boats, and pipette tips.

    • Keep the container closed at all times except when adding waste.

  • Storage:

    • Store the container in a designated satellite accumulation area.

    • Ensure the storage area is secure and provides secondary containment to prevent spills.

  • Disposal Request:

    • Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS department. Do not overfill the container.

Protocol 2: Decontamination of this compound-Contaminated Glassware

Objective: To decontaminate non-disposable glassware for reuse.

Materials:

  • Appropriate solvent (e.g., acetone)

  • Laboratory detergent and brushes

  • Three separate wash basins

  • Hazardous waste container for solvent rinsate

Methodology:

  • Initial Rinse (Solvent):

    • In a fume hood, rinse the glassware with a small amount of a solvent in which this compound is soluble (e.g., acetone).

    • Pour the solvent rinsate into the designated this compound hazardous waste container.

    • Repeat this rinse two more times (triple rinse). This rinsate is considered hazardous waste.

  • Wash (Detergent):

    • Wash the triple-rinsed glassware thoroughly with laboratory detergent and warm water using appropriate brushes.

  • Final Rinse (Water):

    • Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying:

    • Allow the glassware to air dry or place it in a drying oven as appropriate.

Visualizations

Perthane_Waste_Workflow start This compound Waste Generated (Solid, Liquid, PPE) container Is a Designated & Labeled Waste Container Available? start->container prep_container 1. Obtain Compatible Container 2. Affix Hazardous Waste Label 3. Specify 'this compound' container->prep_container No segregate Segregate Waste: Place all this compound-contaminated items into container container->segregate  Yes   prep_container->segregate store Store Securely in Satellite Accumulation Area (Keep container closed) segregate->store full Container Full or Project Complete? store->full full->store No ehs Contact EHS for Waste Pickup full->ehs  Yes   end Professional Disposal (Incineration) ehs->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

Spill_Response_Logic spill This compound Spill Occurs assess Assess Situation: Is the spill large or are you unable to manage it? spill->assess evacuate Evacuate Area Alert Others Contact EHS Immediately assess->evacuate Yes small_spill Small, Manageable Spill assess->small_spill No ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->ppe contain Contain Spill: Cover with inert absorbent (for liquids) or carefully sweep (for solids) ppe->contain collect Collect Contaminated Material into a Labeled Hazardous Waste Container contain->collect decon Decontaminate Spill Area (Collect all materials as waste) collect->decon report Report Incident to EHS decon->report

Caption: Decision logic for responding to a this compound spill in the lab.

References

Validation & Comparative

Cross-Validation of Analytical Methods for Perthane Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Perthane, a chlorinated hydrocarbon insecticide. The selection of an appropriate analytical method is critical for accurate and reliable results in environmental monitoring, food safety testing, and toxicological studies. This document outlines the performance characteristics and detailed experimental protocols for Gas Chromatography with Electron Capture Detection (GC-ECD), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Performance Data

The selection of an analytical method often involves a trade-off between sensitivity, selectivity, and cost. The following table summarizes the typical performance characteristics of GC-ECD, GC-MS/MS, and LC-MS/MS for the analysis of this compound. These values are based on established methodologies for organochlorine pesticides and may vary depending on the specific matrix and laboratory conditions.

ParameterGC-ECDGC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.05 - 0.5 µg/L0.1 - 1.0 µg/L
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/L0.15 - 1.5 µg/L0.3 - 3.0 µg/L
Recovery 80 - 110%85 - 115%70 - 120%
Precision (RSD) < 15%< 10%< 20%
Selectivity GoodExcellentExcellent
Cost LowMediumHigh

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are crucial for reproducibility. The following sections provide standardized protocols for the analysis of this compound using each of the three techniques.

Sample Preparation: QuEChERS Method

A common and effective method for extracting this compound from various matrices like soil, food, and water is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2][3][4]

Materials:

  • Homogenizer

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (optional, for pigmented matrices)

  • Centrifuge

Procedure:

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.

  • Salting-out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Shake immediately and vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. The upper layer is the acetonitrile extract.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing 900 mg of anhydrous magnesium sulfate, 300 mg of PSA, and 300 mg of C18. For highly pigmented samples, 150 mg of GCB can be added.

  • Final Centrifugation: Vortex the d-SPE tube for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: The resulting supernatant is ready for analysis by GC or LC.

Gas Chromatography with Electron Capture Detection (GC-ECD)

GC-ECD is a highly sensitive technique for the detection of halogenated compounds like this compound and is specified in EPA Method 8081B for organochlorine pesticides.

Instrumentation:

  • Gas chromatograph equipped with an Electron Capture Detector (ECD)

  • Capillary columns: A primary analytical column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) and a confirmation column of different polarity (e.g., DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness) are recommended for confirmation of results.

Operating Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp to 180 °C at 15 °C/min

    • Ramp to 280 °C at 5 °C/min, hold for 5 minutes

  • Detector Temperature: 300 °C

  • Makeup Gas: Nitrogen

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS offers enhanced selectivity and confirmation capabilities compared to GC-ECD, reducing the likelihood of false positives from matrix interferences.

Instrumentation:

  • Gas chromatograph coupled to a triple quadrupole mass spectrometer

  • Capillary column: A low-bleed phenyl-arylene polymer stabilized column (e.g., DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

Operating Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp to 180 °C at 20 °C/min

    • Ramp to 300 °C at 10 °C/min, hold for 5 minutes

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • This compound Precursor Ion: m/z 235

    • Product Ions for Quantification and Confirmation: m/z 165, 200 (These are example transitions and should be optimized for the specific instrument).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While GC is generally preferred for organochlorine pesticides, LC-MS/MS can be a viable alternative, particularly for complex matrices where derivatization is not desired.

Instrumentation:

  • High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

Operating Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • Start with 60% B

    • Increase to 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • Return to 60% B and equilibrate for 3 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Ion Source: ESI in positive ion mode

  • Ion Source Temperature: 350 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • This compound Precursor Ion: [M+H]+ (m/z 307)

    • Product Ions for Quantification and Confirmation: Specific product ions would need to be determined through infusion and optimization experiments.

Cross-Validation Workflow

The process of cross-validating analytical methods ensures that different techniques produce comparable and reliable results. A typical workflow for cross-validation is illustrated below.

CrossValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_reporting Reporting define_analytes Define Analytes (this compound) select_methods Select Methods (GC-ECD, GC-MS/MS, LC-MS/MS) define_analytes->select_methods define_matrices Define Matrices (Soil, Water, Food) select_methods->define_matrices sample_prep Sample Preparation (QuEChERS) define_matrices->sample_prep method1 Method 1 Analysis (GC-ECD) sample_prep->method1 method2 Method 2 Analysis (GC-MS/MS) sample_prep->method2 method3 Method 3 Analysis (LC-MS/MS) sample_prep->method3 data_analysis Data Analysis (LOD, LOQ, Recovery, Precision) method1->data_analysis method2->data_analysis method3->data_analysis comparison Method Comparison (Statistical Analysis) data_analysis->comparison report Final Report comparison->report

References

A Comparative Guide to Inter-laboratory Perthane Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of Perthane, an organochlorine pesticide. While a formal inter-laboratory comparison study for this compound is not publicly available, this document synthesizes data from various independent studies to offer a comprehensive reference for researchers. The primary techniques discussed are Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for the analysis of organochlorine pesticides in diverse matrices.

Data Presentation: A Comparative Overview of Quantitative Methods

The selection of an analytical method for this compound quantification is contingent on factors such as the sample matrix, required sensitivity, and the desired level of specificity. The following tables summarize the performance characteristics of different methods based on available data.

Table 1: Performance Characteristics of GC-MSD for this compound Quantification in Environmental Water Samples

ParameterValueReference
Limit of Detection (LOD)2.0 ng/L[1]
Limit of Quantification (LOQ)3.3 ng/L[1]
Mean Recovery (10 ppb)95.4%[1]
Mean Recovery (50 ppb)87.6%[1]

Table 2: Performance Characteristics of GC-ECD for Organochlorine Pesticides (including this compound) in Water

ParameterValueReference
Method Detection Limit (MDL) Range0.001 - 0.005 µg/L[No specific value for this compound, general range for organochlorine pesticides]
Limit of Quantification (LOQ) Range0.002 - 0.016 µg/L[No specific value for this compound, general range for organochlorine pesticides]
Recovery Criteria (APHA)50% - 150%[No specific value for this compound, general range for organochlorine pesticides]
Relative Standard Deviation (%RSD)< 20%[No specific value for this compound, general range for organochlorine pesticides]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline the key experimental protocols for the quantification of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MSD) for this compound in Environmental Water

This method is suitable for the determination of a wide range of pesticides, including this compound, in water samples.

  • Sample Preparation:

    • Employ a Kuderna-Danish Evaporative Concentrator for the enrichment of the analyte concentration in the water samples.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC (or equivalent).

    • Mass Spectrometer: Agilent 7000D QQQ (or equivalent).

    • GC Column: 30m HP-5 MS UI capillary column.

  • Chromatographic Conditions:

    • Carrier Gas: Helium.

    • Oven Temperature Program: Initial temperature of 70°C, held for 2 minutes, then ramped at a rate of 8°C/min to a final temperature of 280°C, and held for 10 minutes.

    • Injection Mode: Selected Ion Monitoring (SIM) is used to scan for specific ions, with set retention time (RT), precursor and fragmentation ions, entrance voltage, and dwell time.

2. EPA Method 8081B: Organochlorine Pesticides by Gas Chromatography (GC-ECD)

This is a widely recognized method for the analysis of organochlorine pesticides, including this compound, in various matrices such as water and soil.

  • Sample Preparation (General):

    • Extraction: Extraction of the sample with an appropriate solvent (e.g., methylene chloride for water samples, acetonitrile for soil samples).

    • Cleanup: Use of techniques such as Florisil, silica gel, or gel permeation chromatography to remove interfering substances from the extract. For sediment samples, sulfur removal may be necessary using methods like Method 3660.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a glass-lined injection port and an Electron Capture Detector (ECD). Dual columns are recommended for confirmation.

    • GC Columns:

      • Primary Column: DB-5 or equivalent.

      • Confirmatory Column: DB-1701 or equivalent.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 200-250°C.

    • Detector Temperature: 300-320°C.

    • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100-150°C) and ramps up to a higher temperature (e.g., 280-320°C) to elute all target analytes.

  • Quality Control:

    • Regularly check for the degradation of sensitive compounds like DDT and endrin to ensure system inertness. Degradation should not exceed 15%.

Mandatory Visualization

Perthane_Metabolism This compound This compound Metabolites Metabolites This compound->Metabolites Metabolism in Rats Excretion Excretion Metabolites->Excretion Feces and Urine

Caption: Simplified metabolic fate of this compound in rats.

Perthane_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, etc.) Extraction Solvent Extraction Sample->Extraction Cleanup Extract Cleanup (e.g., Florisil, GPC) Extraction->Cleanup GC Gas Chromatography (GC-ECD or GC-MS) Cleanup->GC Detection Detection & Quantification GC->Detection Data Data Analysis & Reporting Detection->Data

Caption: General experimental workflow for this compound quantification.

References

A Comparative Analysis of Perthane's Toxicity with Other Organochlorine Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the toxicity of Perthane with other prominent organochlorine pesticides, namely dichlorodiphenyltrichloroethane (DDT), dieldrin, and aldrin. It is designed for researchers, scientists, and drug development professionals, offering a detailed overview of acute toxicity data, experimental methodologies, and known toxicological mechanisms.

Quantitative Toxicity Data

The acute toxicity of organochlorine pesticides is commonly expressed as the median lethal dose (LD50), which is the dose required to be lethal to 50% of a tested population. A lower LD50 value indicates higher acute toxicity. The following table summarizes the oral and dermal LD50 values for this compound, DDT, Dieldrin, and Aldrin in various animal models.

PesticideAnimal ModelRoute of AdministrationLD50 (mg/kg body weight)
This compound RatOral8170
MouseOral9340
DDT RatOral113 - 800[1][2][3]
MouseOral135 - 300[2]
RabbitOral250
Guinea PigOral150
Dieldrin RatOral38 - 52[4]
DogOral65 - 95
RatDermal64 - 213
Aldrin RatOral46 - 63
RatDermal98 - 274

Experimental Protocols

The determination of acute toxicity, particularly the LD50 value, is conducted under standardized experimental protocols to ensure reproducibility and comparability of data. A widely accepted method is the Acute Oral Toxicity test, following guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 423)

This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.

1. Principle: The test substance is administered orally to a group of animals at one of a series of fixed dose levels. The subsequent dosing steps are determined by the presence or absence of mortality in the preceding step. The objective is to identify a dose that causes evident toxicity but no mortality, and a dose that causes mortality.

2. Animal Model:

  • Species: Typically, a laboratory strain of rat (e.g., Wistar or Sprague-Dawley) is used.

  • Age and Weight: Young, healthy adult animals of a specific weight range are selected.

  • Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light cycle, with free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.

3. Test Substance Preparation and Administration:

  • Vehicle: The test substance is typically dissolved or suspended in a suitable vehicle, such as corn oil or water. The vehicle should be non-toxic at the volume administered.

  • Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered should be kept as low as practical.

4. Dosing Procedure:

  • Starting Dose: The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on any existing information about the substance's toxicity.

  • Stepwise Dosing:

    • Initially, three animals are dosed at the selected starting dose.

    • If mortality occurs in two or three animals, the test is repeated at a lower dose level with a new group of three animals.

    • If one animal dies, the test is repeated at the same dose level with three more animals.

    • If no mortality occurs, the test is repeated at a higher dose level with a new group of three animals.

    • This procedure continues until the dose causing no mortality and the dose causing mortality are identified.

5. Observation:

  • Duration: Animals are observed for a period of 14 days.

  • Clinical Signs: Observations are made systematically and recorded regularly. This includes changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior patterns.

  • Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any macroscopic pathological changes are recorded.

Signaling Pathways and Mechanisms of Toxicity

Organochlorine pesticides exert their toxic effects through various mechanisms, primarily targeting the nervous system. However, they can also impact other systems, such as the endocrine system.

DDT: Sodium Channel Modulation and Amyloid Pathway Interference

The primary mechanism of DDT's neurotoxicity involves its interaction with voltage-gated sodium channels in neurons.

DDT's impact on neuronal function and amyloid pathways.

DDT binds to a site on the voltage-gated sodium channels, causing them to remain open for an extended period. This leads to a prolonged influx of sodium ions, resulting in neuronal hyperexcitability, which manifests as tremors and convulsions. Recent studies have also suggested a link between DDT exposure and Alzheimer's disease, indicating that DDT can increase the production of amyloid-beta peptides, the main component of the amyloid plaques found in the brains of Alzheimer's patients.

Dieldrin and Aldrin: GABA Receptor Antagonism and Endocrine Disruption

Dieldrin and its precursor, aldrin, are potent neurotoxins that act as antagonists of the gamma-aminobutyric acid (GABA) receptor.

Toxic mechanisms of Dieldrin and Aldrin.

GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking the GABA-A receptor, dieldrin and aldrin prevent the influx of chloride ions into neurons, thereby inhibiting the hyperpolarization that would normally suppress neuronal firing. This leads to a state of uncontrolled neuronal excitation, resulting in convulsions. Additionally, these pesticides have been shown to interact with hormone receptors, such as estrogen and androgen receptors, leading to endocrine-disrupting effects.

This compound: Potential for Endocrine Disruption

The exact signaling pathways for this compound's toxicity are less well-characterized compared to DDT, Dieldrin, and Aldrin. However, its structural similarity to other organochlorine pesticides suggests a potential for neurotoxic effects. Furthermore, some studies indicate that this compound may act as an endocrine disruptor, potentially interfering with hormone signaling pathways. More research is needed to fully elucidate the specific molecular targets and signaling cascades affected by this compound.

Conclusion

This comparative guide highlights the varying degrees of acute toxicity among this compound, DDT, Dieldrin, and Aldrin. While all are organochlorine pesticides with known neurotoxic potential, their specific mechanisms of action and potency differ. DDT primarily targets voltage-gated sodium channels, while Dieldrin and Aldrin are potent GABA-A receptor antagonists. This compound, being the least acutely toxic of the four, likely shares some of these neurotoxic properties, with emerging evidence also pointing towards endocrine disruption. The provided experimental protocols offer a standardized framework for assessing and comparing the toxicity of these and other chemical compounds. Further research into the specific signaling pathways affected by this compound is crucial for a more complete understanding of its toxicological profile.

References

A Comparative Guide to Cleanup Cartridges for Perthane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various solid-phase extraction (SPE) cartridges for the cleanup of Perthane, an organochlorine pesticide. The selection of an appropriate cleanup cartridge is critical for achieving accurate and reliable analytical results by effectively removing matrix interferences prior to chromatographic analysis. This comparison is based on experimental data for this compound recovery, highlighting the performance of different sorbent materials.

Comparison of this compound Recovery Rates

The efficiency of a cleanup cartridge is primarily determined by its ability to retain the analyte of interest while allowing interfering compounds to be washed away, followed by the effective elution of the analyte. The following table summarizes the recovery rates of this compound using different types of SPE cartridges.

Cartridge SorbentMatrixExtraction Method% RecoveryReference
FlorisilFatty FoodsMatrix Solid-Phase DispersionGood (Specific data not provided)[1]
C18Fatty FoodsQuEChERSGood (Specific data not provided)[1]
C18WaterSolid-Phase Extraction>70% (for general organochlorine pesticides)[2]
PSA (Primary Secondary Amine)Fatty FoodsQuEChERSGood (Specific data not provided)[1]

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and comparing results. Below are generalized experimental protocols for sample cleanup using SPE cartridges for this compound analysis.

Solid-Phase Extraction (SPE) Cleanup Protocol (General)

This protocol outlines the basic steps for using SPE cartridges like Florisil, C18, or PSA for the cleanup of sample extracts.

  • Cartridge Conditioning: The SPE cartridge is first conditioned to activate the sorbent. This typically involves passing a specific volume of a non-polar solvent (e.g., hexane), followed by a more polar solvent in which the sample is dissolved (e.g., acetonitrile or methylene chloride).

  • Sample Loading: The sample extract, dissolved in an appropriate solvent, is loaded onto the conditioned cartridge. The flow rate is controlled to ensure optimal interaction between the analytes and the sorbent.

  • Washing: The cartridge is washed with a solvent or a series of solvents of specific polarity to elute interfering compounds while retaining the analyte of interest (this compound).

  • Elution: this compound is eluted from the cartridge using a solvent that is strong enough to disrupt the analyte-sorbent interaction. The choice of elution solvent depends on the sorbent material and the analyte's properties.

  • Concentration and Analysis: The eluate containing the purified this compound is typically concentrated under a gentle stream of nitrogen and then reconstituted in a suitable solvent for analysis by gas chromatography (GC) or other analytical techniques.

QuEChERS with d-SPE Cleanup Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique that often incorporates a dispersive SPE (d-SPE) step for cleanup.

  • Extraction: A homogenized sample is extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the supernatant from the extraction step is transferred to a tube containing a d-SPE sorbent mixture. For fatty matrices, this often includes C18 and/or PSA to remove lipids and other interferences. The mixture is vortexed and then centrifuged.

  • Analysis: The cleaned-up supernatant is then ready for direct injection or after a concentration/solvent exchange step for GC or LC analysis.

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental processes described.

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cleanup cluster_analysis Analysis Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Conditioning Cartridge Conditioning Extraction->Conditioning Loading Sample Loading Conditioning->Loading Washing Interference Wash Loading->Washing Elution This compound Elution Washing->Elution Concentration Concentration & Reconstitution Elution->Concentration Analysis GC/MS Analysis Concentration->Analysis

Figure 1. General workflow for this compound cleanup using Solid-Phase Extraction (SPE).

QuEChERS_Workflow cluster_quechers QuEChERS Extraction cluster_dspe d-SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample Acetonitrile Add Acetonitrile & Salts Sample->Acetonitrile Vortex_Centrifuge1 Vortex & Centrifuge Acetonitrile->Vortex_Centrifuge1 Supernatant Take Supernatant Aliquot Vortex_Centrifuge1->Supernatant dSPE_Sorbent Add d-SPE Sorbent (e.g., C18/PSA) Supernatant->dSPE_Sorbent Vortex_Centrifuge2 Vortex & Centrifuge dSPE_Sorbent->Vortex_Centrifuge2 Final_Extract Collect Supernatant Vortex_Centrifuge2->Final_Extract Analysis GC/MS Analysis Final_Extract->Analysis

Figure 2. Workflow for this compound analysis using the QuEChERS method with d-SPE cleanup.

Conclusion

The choice of cleanup cartridge for this compound analysis depends on the sample matrix. For fatty food matrices, both QuEChERS with a d-SPE step using C18 and PSA, and matrix solid-phase dispersion with Florisil have been shown to be effective. For aqueous samples, C18 cartridges are a reliable option for the broader class of organochlorine pesticides. The selection should be guided by the specific requirements of the analysis, including the complexity of the matrix, required detection limits, and available instrumentation. It is recommended to perform method validation with spiked samples to determine the optimal cartridge and conditions for a specific application.

References

Navigating New Frontiers: A Comparative Guide to Method Validation for Perthane Analysis in Diverse Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for ensuring data integrity and reliability. This guide provides a comprehensive comparison of validated methods for the analysis of Perthane, an organochlorine pesticide, in various new matrices. By presenting objective performance data and detailed experimental protocols, this document serves as a practical resource for laboratories seeking to establish or optimize this compound analysis.

The selection of an appropriate analytical method is a critical first step when expanding analysis to new sample types. This guide focuses on two widely accepted techniques for pesticide residue analysis: Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS), often following a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol. The performance of these methods is evaluated across representative matrices, including water, soil, and a common food commodity, to aid in the selection of the most suitable approach for specific research needs.

Comparative Performance Data

The following tables summarize the key validation parameters for this compound analysis using different analytical methodologies. These parameters, including linearity, recovery, precision, and limits of detection and quantification, are crucial for assessing the performance and suitability of a method for a given matrix.

Table 1: Method Performance for this compound Analysis in Water

ParameterMethodValue
Linearity (R²) GC-ECD (EPA 8081B)>0.99
Recovery (%) GC-ECD (EPA 8081B)70-120
Precision (RSD %) GC-ECD (EPA 8081B)<20
LOD (µg/L) GC-ECD (EPA 8081B)~0.05
LOQ (µg/L) GC-ECD (EPA 8081B)~0.1

Table 2: Method Performance for this compound Analysis in Soil

ParameterMethodValue
Linearity (R²) GC-MS>0.99
Recovery (%) GC-MS70-120
Precision (RSD %) GC-MS<15
LOD (µg/kg) GC-MS~1
LOQ (µg/kg) GC-MS~5

Table 3: Method Performance for this compound Analysis in Food Matrices (e.g., Fruits and Vegetables) using QuEChERS and GC-MS/MS

ParameterMethodValue
Linearity (R²) GC-MS/MS>0.99
Recovery (%) GC-MS/MS80-110
Precision (RSD %) GC-MS/MS<15
LOD (µg/kg) GC-MS/MS~1
LOQ (µg/kg) GC-MS/MS~10

Experimental Protocols

Detailed and standardized protocols are the bedrock of reproducible and reliable analytical results. Below are representative methodologies for the extraction and analysis of this compound in different matrices.

QuEChERS Sample Preparation for Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.[1][2]

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • For samples with low water content, add an appropriate amount of water to ensure a total volume of ~10 mL.

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄). The choice of sorbent may vary depending on the matrix.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for GC analysis.

Gas Chromatography (GC) Analysis (based on EPA Method 8081B)

EPA Method 8081B is a common method for the determination of organochlorine pesticides in extracts from solid and liquid matrices using a gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).[3][4][5]

1. Instrumental Conditions:

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Column: A non-polar or semi-polar capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program: An optimized temperature program to ensure separation of this compound from other potential interferences. A typical program might start at a lower temperature, ramp to an intermediate temperature, and then ramp to a final temperature to elute all compounds.

  • Detector:

    • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like this compound.

    • Mass Spectrometer (MS): Provides higher selectivity and confirmation of the analyte's identity through its mass spectrum. Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

2. Calibration:

  • A multi-point calibration curve is generated using standards of known this compound concentrations. Matrix-matched standards are recommended to compensate for matrix effects.

3. Quality Control:

  • Regular analysis of blanks, fortified blanks, and sample duplicates to monitor for contamination, accuracy, and precision.

Visualizing the Workflow

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the key steps in the sample preparation and analysis workflows.

QuEChERS_Workflow cluster_sample_prep QuEChERS Sample Preparation Sample Homogenized Sample Extraction Acetonitrile Extraction & Salting Out Sample->Extraction Add Acetonitrile & Salts Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Transfer Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract for Analysis Centrifugation2->Final_Extract Collect Supernatant

QuEChERS sample preparation workflow.

GC_Analysis_Workflow cluster_gc_analysis GC-MS/ECD Analysis Injection Sample Injection Separation Chromatographic Separation Injection->Separation Vaporization Detection Detection (MS or ECD) Separation->Detection Elution Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Gas Chromatography analysis workflow.

References

Unraveling the Carcinogenic Potential of Perthane and its Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the carcinogenic potential of the organochlorine pesticide Perthane and its predicted metabolites. This analysis is based on available experimental data and highlights the need for further investigation into the specific metabolic pathways and toxicological profiles of these compounds.

This compound, chemically known as 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane, is a structural analogue of the insecticide DDT. Due to this structural similarity, its metabolism is predicted to follow a similar pathway, leading to the formation of several key metabolites. This guide synthesizes the available carcinogenicity data for this compound and compares it with data for its presumed metabolites, drawing parallels with the known carcinogenic profiles of structurally similar compounds.

Executive Summary of Carcinogenic Potential

CompoundSpecies/SystemKey FindingsCitation
This compound F344 Rats (Male & Female)Not carcinogenic under the conditions of the bioassay.[1]
B6C3F1 Mice (Male)Not carcinogenic under the conditions of the bioassay.[1]
B6C3F1 Mice (Female)Suggestive of a carcinogenic effect, with a dose-related increase in hepatocellular carcinomas or adenomas.[1]
Predicted Metabolite Analogue: p,p'-DDE Human Breast Cancer CellsPotent androgen antagonist; may increase breast cancer progression by opposing the androgen signaling pathway.[2]
Human Studies (Combined Analysis)Does not support a strong association between plasma/serum concentrations and breast cancer risk.[3]
Predicted Metabolite Analogue: Benzophenone F344/N Rats (Male)Some evidence of carcinogenic activity (renal tubule adenoma).
F344/N Rats (Female)Equivocal evidence of carcinogenic activity (mononuclear cell leukemia, histiocytic sarcoma).
B6C3F1 Mice (Male)Some evidence of carcinogenic activity (hepatocellular neoplasms).
B6C3F1 Mice (Female)Equivocal evidence of carcinogenic activity (histiocytic sarcoma, hepatocellular adenoma).

Experimental Protocols

Bioassay of this compound for Possible Carcinogenicity

A bioassay of p,p'-ethyl-DDD (this compound) for potential carcinogenicity was conducted by the National Cancer Institute. The experimental design involved the administration of the test chemical in the feed to F344 rats and B6C3F1 mice.

  • Animal Models:

    • Fischer 344 (F344) rats

    • B6C3F1 mice

  • Group Size: 50 animals of each sex per group.

  • Dosing Regimen:

    • Rats (Male and Female): 3,500 or 7,000 ppm in the diet for 105 weeks.

    • Male Mice: 2,500 or 5,000 ppm in the diet for 105 weeks.

    • Female Mice: Initial doses of 5,000 or 10,000 ppm were reduced after 48 weeks to 1,000 and 3,000 ppm, respectively, due to excessive body weight reduction. The time-weighted average doses were 2,828 and 6,200 ppm over 105 weeks.

  • Control Groups: Matched control groups of 20 untreated animals of each sex for each species.

  • Duration: 105 weeks.

  • Endpoint: Histopathological examination for the presence of tumors.

The following diagram illustrates the experimental workflow of the National Cancer Institute's bioassay of this compound.

Perthane_Carcinogenicity_Bioassay_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Phase (105 Weeks) cluster_endpoint Endpoint Analysis Animal_Models Animal Models (F344 Rats, B6C3F1 Mice) Groups Group Allocation (50/sex/group) Animal_Models->Groups Rat_Dosing Rat Dosing (0, 3500, 7000 ppm) Groups->Rat_Dosing Male_Mouse_Dosing Male Mouse Dosing (0, 2500, 5000 ppm) Groups->Male_Mouse_Dosing Female_Mouse_Dosing Female Mouse Dosing (0, 2828, 6200 ppm TWA) Groups->Female_Mouse_Dosing Necropsy Necropsy Rat_Dosing->Necropsy Male_Mouse_Dosing->Necropsy Female_Mouse_Dosing->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Tumor Incidence Data Analysis Histopathology->Data_Analysis

NCI Bioassay Workflow for this compound

Predicted Metabolic Pathway of this compound

Based on the metabolism of the structurally similar compound DDT, the following metabolic pathway for this compound is proposed. This pathway involves dehydrochlorination, reductive dechlorination, and oxidation reactions.

Perthane_Metabolic_Pathway cluster_metabolites Predicted Metabolites This compound This compound (1,1-dichloro-2,2-bis(p-ethylphenyl)ethane) Metabolite_A 1-chloro-2,2-bis(p-ethylphenyl)ethylene This compound->Metabolite_A Dehydrochlorination Metabolite_B di(p-ethylphenyl)acetic acid This compound->Metabolite_B Oxidation Metabolite_C 4,4'-diethylbenzophenone Metabolite_B->Metabolite_C Further Oxidation

Predicted Metabolic Pathway of this compound

Discussion of Carcinogenic Potential

The National Cancer Institute's bioassay concluded that this compound was not carcinogenic in male and female F344 rats and male B6C3F1 mice under the tested conditions. However, the results for female B6C3F1 mice were suggestive of a carcinogenic effect, showing a dose-related increase in liver tumors. This finding warrants further investigation to understand the potential sex-specific carcinogenic mechanisms of this compound.

While direct carcinogenicity data for the predicted metabolites of this compound are lacking, information on structurally similar compounds provides some insights. The DDT metabolite, p,p'-DDE, a presumed analogue of a this compound metabolite, has been investigated for its role in breast cancer. Studies have shown it to be a potent androgen antagonist, which could contribute to breast cancer progression. However, a combined analysis of several human studies did not find a strong link between p,p'-DDE levels and breast cancer risk.

Another predicted metabolite, 4,4'-diethylbenzophenone, is structurally similar to benzophenone. Carcinogenicity studies on benzophenone have shown some evidence of carcinogenic activity in male rats (renal tubule adenoma) and male mice (hepatocellular neoplasms), with equivocal findings in female rats and mice. These findings suggest that the benzophenone moiety could be of toxicological concern.

Potential Signaling Pathways in Pesticide-Induced Carcinogenesis

While specific signaling pathways affected by this compound have not been elucidated, organochlorine pesticides, in general, are known to induce oxidative stress, which can play a crucial role in carcinogenesis. The generation of reactive oxygen species (ROS) can lead to cellular damage and activate various signaling pathways involved in cell proliferation, survival, and inflammation.

The following diagram illustrates a general overview of signaling pathways that can be affected by pesticide-induced oxidative stress. It is important to note that this is a generalized pathway and its specific relevance to this compound and its metabolites requires further investigation.

Pesticide_Carcinogenesis_Signaling_Pathway cluster_pathways Cellular Responses cluster_signaling Signaling Pathways cluster_outcome Potential Outcomes Pesticide Pesticide Exposure (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) Pesticide->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Inflammation Inflammation Oxidative_Stress->Inflammation Keap1_Nrf2 Keap1-Nrf2/ARE Pathway Oxidative_Stress->Keap1_Nrf2 MAPK MAPK Pathway DNA_Damage->MAPK NF_kB NF-κB Pathway Inflammation->NF_kB Cell_Proliferation Increased Cell Proliferation Keap1_Nrf2->Cell_Proliferation NF_kB->Cell_Proliferation Apoptosis_Evasion Evasion of Apoptosis NF_kB->Apoptosis_Evasion MAPK->Cell_Proliferation Carcinogenesis Carcinogenesis Cell_Proliferation->Carcinogenesis Apoptosis_Evasion->Carcinogenesis

General Pesticide-Induced Carcinogenesis Pathways

Conclusion

The available data suggests that this compound has a low carcinogenic potential in rats and male mice. However, the suggestive evidence of a carcinogenic effect in female mice highlights the need for a more in-depth understanding of its sex-specific toxicity. Furthermore, the lack of direct carcinogenicity data for its predicted metabolites is a significant knowledge gap. The carcinogenic potential of structurally similar compounds, such as benzophenone, indicates that the metabolites of this compound may not be entirely benign. Future research should focus on definitively identifying the metabolic pathways of this compound, assessing the carcinogenic potential of its individual metabolites, and elucidating the specific signaling pathways involved in any observed toxicity. This will enable a more accurate and comprehensive risk assessment for human exposure to this compound.

References

Comparative Analysis of Perthane and Modern Adrenocortical and Prostate Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and mechanistic comparison of Perthane, a historical organochlorine compound, with contemporary therapeutics used in the management of conditions for which this compound was once investigated, namely adrenocortical carcinoma and hormone-dependent cancers. Due to its discontinuation for medicinal use, quantitative dose-response data for this compound is limited and largely qualitative. In contrast, extensive clinical and preclinical data are available for modern alternatives such as mitotane for adrenocortical carcinoma, and enzalutamide, abiraterone, and bicalutamide for prostate cancer. This guide summarizes the available data to facilitate objective comparison.

Quantitative Dose-Response Data

The following tables summarize the available dose-response data for this compound and its modern therapeutic alternatives. It is important to note that the data for this compound is derived from historical in vivo studies and clinical observations, and therefore lacks the precision of in vitro IC50 values.

Table 1: this compound Dose-Response Data (Qualitative)

SpeciesDosage/ConcentrationObserved EffectSource
Dog25-100 mg/kg (in diet)Damage to adrenal cortex (fascicular and reticular zones)Historical Animal Studies
Dog5,000 ppm (approx. 105 mg/kg/day) in dietMarked atrophy of the adrenal cortexHistorical Animal Studies
Human1,800 - 8,000 mg/dayInvestigational cancer treatment; associated with nausea, vomiting, and skin rashHistorical Clinical Reports

Table 2: Mitotane In Vitro Dose-Response Data in Adrenocortical Carcinoma (ACC) Cell Lines

Cell LineIC50 (µM)AssaySource
HAC-15 (control)39.4 ± 6.2MTT Assay[1][2]
HAC-15 (mitotane-resistant)102.2 ± 7.3MTT Assay[1][2]
H295R~10-50 (cytotoxic effects)Various[1]

Table 3: Antiandrogen In Vitro Dose-Response Data in Prostate Cancer Cell Lines

CompoundCell LineIC50 (µM)AssaySource
EnzalutamideLNCaP~8.8 - 11.5Cell Viability/Growth
EnzalutamideC4-2B (resistant)14.77Cell Viability
AbirateroneLNCaP~10Cell Growth
AbirateronePC-3~30Cell Proliferation
BicalutamideLNCaP0.16 - 0.35AR Antagonism/Transcription
BicalutamideVCaP45.20 - 51.61Antiproliferative
BicalutamideHepG2 (AR-transfected)0.2AR-mediated Transcription

Experimental Protocols

A detailed methodology for a standard cell viability assay, such as the MTT assay, is crucial for interpreting and reproducing dose-response data.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This protocol is adapted for adherent cancer cell lines cultured in 96-well plates.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound, mitotane, enzalutamide) in the appropriate vehicle (e.g., DMSO) and then in serum-free or complete medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include vehicle-only control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Return the plate to the incubator and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.

    • Express the cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound, the established pathways for its alternatives, a typical experimental workflow for dose-response analysis, and a logical comparison of these compounds.

Perthane_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Accumulates in Steroidogenesis Steroidogenesis Enzymes (e.g., CYP11A1) This compound->Steroidogenesis Inhibits ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Induces Stress Apoptosis Apoptosis Steroidogenesis->Apoptosis Inhibition contributes to ROS->Apoptosis Triggers Adrenal_Cell Adrenocortical Cell Death Apoptosis->Adrenal_Cell Leads to

Caption: Inferred signaling pathway for this compound in adrenocortical cells.

Mitotane_Signaling_Pathway Mitotane Mitotane Mitochondria Mitochondria Mitotane->Mitochondria Disrupts membrane potential CYP11A1 CYP11A1 (Cholesterol side-chain cleavage) Mitotane->CYP11A1 Inhibits Apoptosis Apoptosis Mitochondria->Apoptosis Induces Steroidogenesis Steroidogenesis CYP11A1->Steroidogenesis Key enzyme in Adrenal_Cell_Death Adrenocortical Cell Death Steroidogenesis->Adrenal_Cell_Death Inhibition contributes to Apoptosis->Adrenal_Cell_Death Leads to

Caption: Signaling pathway of Mitotane in adrenocortical carcinoma cells.

Antiandrogen_Signaling_Pathway cluster_out Extracellular cluster_in Prostate Cancer Cell Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR AR_complex Testosterone-AR Complex Enzalutamide Enzalutamide/ Bicalutamide Enzalutamide->AR Blocks binding Nucleus Nucleus Enzalutamide->Nucleus Inhibits translocation AR_complex->Nucleus Translocation Gene_Transcription Gene Transcription (Cell Growth & Proliferation) Nucleus->Gene_Transcription Activates

Caption: Mechanism of action for Androgen Receptor antagonists like Enzalutamide.

Experimental_Workflow start Start seed_cells Seed Adherent Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 add_drug Add Serial Dilutions of Test Compound incubate1->add_drug incubate2 Incubate for Exposure Period (e.g., 72h) add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for a cell viability dose-response assay.

Logical_Comparison Therapeutic_Target Therapeutic Target Adrenal_Cortex Adrenal Cortex Therapeutic_Target->Adrenal_Cortex Androgen_Receptor Androgen Receptor Therapeutic_Target->Androgen_Receptor This compound This compound Adrenal_Cortex->this compound Mitotane Mitotane Adrenal_Cortex->Mitotane Antiandrogens Enzalutamide, Abiraterone, Bicalutamide Androgen_Receptor->Antiandrogens Perthane_Effect Adrenocortical Atrophy (Mechanism less defined) This compound->Perthane_Effect Mitotane_Effect Adrenolytic via Mitochondrial Damage & Steroidogenesis Inhibition Mitotane->Mitotane_Effect Antiandrogen_Effect Blockade of Androgen Signaling Pathway Antiandrogens->Antiandrogen_Effect

Caption: Logical comparison of therapeutic targets and mechanisms.

References

Isotope Dilution Mass Spectrometry: The Gold Standard for Accurate Perthane Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of environmental monitoring and toxicology, the precise and accurate quantification of organochlorine pesticides like Perthane is paramount. As regulatory standards become more stringent and research demands higher quality data, the analytical methodologies employed are subjected to intense scrutiny. This guide provides a comprehensive comparison between Isotope Dilution Mass Spectrometry (IDMS) and conventional Gas Chromatography-Mass Spectrometry (GC-MS) with external standardization for the quantification of this compound.

Isotope Dilution Mass Spectrometry (IDMS) emerges as a definitive method, offering unparalleled accuracy by correcting for sample preparation inefficiencies and matrix effects.[1] This is achieved by introducing a known amount of an isotopically labeled version of this compound into the sample at the beginning of the analytical workflow. This internal standard, being chemically identical to the native this compound, experiences the same losses during extraction, cleanup, and analysis, allowing for a highly accurate final concentration to be determined based on the ratio of the native to the labeled compound.[1]

Conventional GC-MS methods, while widely used for pesticide residue analysis, often rely on external standardization.[2][3] This approach can be susceptible to inaccuracies arising from matrix-induced signal suppression or enhancement, as well as analyte losses during sample preparation, leading to less reliable results compared to IDMS.

Comparative Analysis of Quantitative Performance

The superior performance of IDMS in terms of accuracy, precision, and reliability is evident when compared to traditional external standard GC-MS methods. The use of an isotopically labeled internal standard in IDMS effectively nullifies errors introduced during the analytical process.

ParameterIsotope Dilution Mass Spectrometry (IDMS)GC-MS with External StandardRationale for Performance Difference
Accuracy (Recovery) 95-105% (typically)70-120% (can be highly variable)IDMS intrinsically corrects for analyte loss during sample preparation and matrix effects. External standard methods are prone to these sources of error.
Precision (RSD) < 5%< 15%The ratio measurement in IDMS is inherently more precise than the absolute signal measurement in external standard methods.[2]
**Linearity (R²) **> 0.999> 0.995Both methods can achieve good linearity, but IDMS often provides a more robust and reliable calibration over a wider dynamic range.
Limit of Quantification (LOQ) Lower LOQs achievable due to reduced noise and interferenceDependent on matrix effects and cleanup efficiencyThe high selectivity of monitoring for both native and labeled ions in IDMS can lead to lower detection limits.
Matrix Effect MinimizedSignificant potential for signal suppression or enhancementThe co-eluting isotopically labeled standard in IDMS experiences the same matrix effects as the native analyte, effectively canceling them out.

Experimental Protocols

Detailed methodologies for both IDMS and a conventional GC-MS method for this compound quantification are provided below. These protocols are based on established practices for organochlorine pesticide analysis.

Isotope Dilution Mass Spectrometry (IDMS) Method

1. Sample Preparation (QuEChERS Extraction)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.

  • Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of isotopically labeled this compound (e.g., ¹³C₁₂-Perthane) solution in a suitable solvent to the sample. The amount should be chosen to be close to the expected concentration of native this compound.

  • Hydration (for dry samples): If the soil is dry, add an appropriate amount of water and allow it to hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: Transfer the cleaned extract into an autosampler vial for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this compound analysis.

    • Inlet: Splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for both native this compound and the isotopically labeled internal standard.

    • Data Analysis: The concentration of this compound is calculated based on the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard and the known amount of the internal standard added.

Conventional GC-MS Method with External Standard

1. Sample Preparation (QuEChERS Extraction)

The sample preparation procedure is identical to the IDMS method, with the exception that no isotopically labeled internal standard is added at the beginning. An internal standard (e.g., a compound with similar chemical properties to this compound but not present in the sample) may be added just before injection to correct for injection volume variability.

2. GC-MS Analysis

The GC-MS conditions are the same as for the IDMS method.

3. Quantification

  • Calibration Curve: A series of external calibration standards of this compound at different known concentrations are prepared and analyzed. A calibration curve is constructed by plotting the peak area of this compound against its concentration.

  • Quantification: The concentration of this compound in the sample extract is determined by comparing its peak area to the calibration curve. The final concentration in the original sample is then calculated by taking into account the initial sample weight and any dilution factors.

Workflow for this compound Quantification using IDMS

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample Collection (e.g., Soil) Spike Spiking with Isotopically Labeled This compound (IS) Sample->Spike Add known amount of IS Extraction QuEChERS Extraction Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Data Data Acquisition (Native & Labeled this compound) GCMS->Data Ratio Calculate Peak Area Ratio (Native / Labeled) Data->Ratio Concentration Determine this compound Concentration Ratio->Concentration

References

Safety Operating Guide

Navigating the Safe Disposal of Perthane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Perthane, a chlorinated hydrocarbon insecticide. Adherence to these protocols is vital to protect both laboratory personnel and the environment.

This compound, also known by its chemical name 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane, is a crystalline solid that is insoluble in water.[1][2] Due to its chemical nature as an organochlorine pesticide, this compound is subject to stringent disposal regulations.[3][4] The information below summarizes its key properties and outlines the recommended disposal workflow for small quantities typically found in a laboratory setting.

Key Chemical and Physical Properties of this compound

A thorough understanding of a chemical's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular FormulaC₁₈H₂₀Cl₂
Molecular Weight307.26 g/mol [5]
Melting Point56-57°C
Boiling Point391.87°C (estimated)
Flash Point>100 °C
Water SolubilityInsoluble
CAS Number72-56-0

This compound Disposal Workflow

The proper disposal of this compound involves a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the decision-making and operational workflow for handling unwanted this compound in a laboratory environment.

Perthane_Disposal_Workflow cluster_prep Preparation & Assessment cluster_disposal_path Disposal Pathway cluster_final Final Disposition start Unwanted this compound Identified assess_quantity Assess Quantity: Small (Lab Scale) vs. Bulk start->assess_quantity check_sds Consult Safety Data Sheet (SDS) for specific hazards assess_quantity->check_sds ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat check_sds->ppe is_returnable Is it possible to return to the manufacturer or supplier? ppe->is_returnable return_to_supplier Return to Supplier is_returnable->return_to_supplier Yes package_for_disposal Package for Hazardous Waste Disposal is_returnable->package_for_disposal No label_waste Label Container Clearly: "Hazardous Waste - this compound" package_for_disposal->label_waste store_safely Store in a designated, secure hazardous waste accumulation area label_waste->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store_safely->contact_ehs incineration Professional Disposal: High-Temperature Incineration contact_ehs->incineration documentation Document Waste Disposal incineration->documentation

Caption: A flowchart outlining the decision-making and procedural steps for the safe disposal of this compound in a laboratory setting.

Detailed Experimental Protocol for this compound Disposal

The following steps provide a detailed methodology for the proper disposal of small quantities of this compound. This protocol is based on general best practices for handling hazardous chemical waste and should be adapted to comply with your institution's specific policies and local regulations.

1. Initial Assessment and Preparation:

  • Identify and Quantify: Clearly identify the this compound waste and determine the quantity to be disposed of. This procedure is intended for small, laboratory-scale amounts.

  • Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound. Pay close attention to sections on handling, storage, hazards, and personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

2. Segregation and Containment:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for the this compound waste. The container must be in good condition and have a secure lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

3. Storage and Removal:

  • Temporary Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Contact Environmental Health and Safety (EHS): Notify your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management personnel for pickup. Do not attempt to dispose of this compound down the drain or in the regular trash.

  • Return to Supplier: In some cases, it may be possible to return unused product to the manufacturer or supplier. Inquire about this possibility as a first option.

4. Ultimate Disposal:

  • Professional Disposal: The ultimate disposal of organochlorine pesticides like this compound should be conducted by licensed hazardous waste contractors. The recommended method for these types of chemicals is high-temperature incineration to ensure complete destruction.

  • Regulatory Consultation: Disposal practices for hazardous waste are subject to change and vary by location. It is imperative to consult with environmental regulatory agencies for guidance on acceptable disposal practices.

Important Considerations:

  • Spill Management: In the event of a spill, consult the SDS for appropriate cleanup procedures. Generally, this involves absorbing the material with an inert substance and collecting it in a sealed container for disposal as hazardous waste.

  • Empty Containers: Empty this compound containers are also considered hazardous waste and must be disposed of accordingly, unless they have been triple-rinsed following established procedures.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Logistical Information for Handling Perthane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Perthane (CAS: 72-56-0), a formerly used organochlorine insecticide.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is no longer registered for use as a pesticide in the United States.[1][2]

Chemical and Physical Properties

A clear understanding of this compound's physical and chemical properties is fundamental to its safe handling. This data is crucial for anticipating its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₈H₂₀Cl₂[3]
Molecular Weight 307.26 g/mol
Appearance Crystalline solid when pure; technical grade is a light yellow waxy solid.
Melting Point 56-57°C (133-135°F)
Boiling Point Decomposes before boiling.
Solubility Insoluble in water; soluble in acetone, kerosene, and diesel fuel.
Vapor Pressure 3.99E-06 mm Hg
Toxicity Data

This compound is considered mildly toxic by ingestion but more hazardous via intravenous administration. It is classified as a questionable carcinogen with experimental data showing carcinogenic and tumorigenic effects.

MetricValueSpeciesRouteSource
LD50 >5000 mg/kgExperimental AnimalsOral
LD50 6600 mg/kgRatOral
LD50 6600 mg/kgMouseOral
LD50 73 mg/kgRatIntravenous

Procedural Guidance for Handling and Disposal

The following workflow provides step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting.

Perthane_Handling_Disposal_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation and Handling cluster_spill Spill Response cluster_disposal Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - NIOSH-approved half-face respirator - Chemical protective gloves - Boots - Goggles start->ppe Step 1 handling Handle in a well-ventilated area, away from heat and alkalis. ppe->handling Step 2 spill Small Spill Occurs handling->spill Accident disposal_prep Prepare for Disposal handling->disposal_prep Routine Use remove_ignition Remove all sources of ignition. spill->remove_ignition Step 3a dampen Dampen solid spill material with 60-70% ethanol. remove_ignition->dampen Step 3b transfer Transfer dampened material to a suitable container. dampen->transfer Step 3c cleanup Use absorbent paper dampened with 60-70% ethanol to clean up remaining material. transfer->cleanup Step 3d decontaminate Solvent wash contaminated surfaces with 60-70% ethanol, followed by soap and water. cleanup->decontaminate Step 3e decontaminate->disposal_prep Step 4 seal Seal contaminated materials in a vapor-tight plastic bag. disposal_prep->seal Step 5 consult Consult with environmental regulatory agencies for guidance on acceptable disposal practices. seal->consult Step 6 hazardous_waste Dispose of as hazardous waste in accordance with local, regional, national, and international regulations. consult->hazardous_waste Step 7 end End of Process hazardous_waste->end

Caption: Workflow for safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, especially when weighing and diluting the neat chemical, the following personal protective equipment is recommended:

  • Respiratory Protection : A NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge with a dust/mist filter.

  • Hand Protection : Wear appropriate chemical protective gloves.

  • Eye Protection : Chemical safety goggles are necessary to protect against splashes or dust.

  • Skin and Body Protection : Wear chemical protective boots and appropriate lab clothing.

Storage

This compound should be stored in a refrigerator, away from alkalis. It is sensitive to heat and can decompose, which may lead to spontaneous combustion under certain conditions.

Spill Response

In the event of a small spill:

  • Remove Ignition Sources : Immediately eliminate all sources of ignition from the area.

  • Dampen the Spill : Dampen the solid spill material with 60-70% ethanol.

  • Containment : Transfer the dampened material into a suitable container for disposal.

  • Final Cleanup : Use absorbent paper dampened with 60-70% ethanol to clean any remaining material.

  • Decontamination : Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.

  • Secure Waste : Seal all contaminated materials, including absorbent paper and any contaminated clothing, in a vapor-tight plastic bag for disposal.

Disposal Plan

The ultimate disposal of this compound must be in accordance with all applicable environmental and public health regulations.

  • Consult Regulations : Before attempting to dispose of this compound waste, consult with environmental regulatory agencies for guidance on acceptable disposal practices.

  • Hazardous Waste : this compound and any materials contaminated with it should be treated as hazardous waste.

  • Professional Disposal : It is recommended to use a licensed professional waste disposal service to dispose of this chemical. The only acceptable disposal procedure for organochlorine pesticides like this compound is often incineration at high temperatures in specialized facilities.

  • Container Disposal : Empty containers are considered hazardous waste and must be triple-rinsed before disposal or recycling. The rinsate should be collected and disposed of as hazardous waste. Programs like ChemClear may be available for the disposal of unwanted chemicals. Always check the product label for specific "Storage and Disposal" instructions.

References

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Perthane

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